2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVFAPBCFDWAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351508 | |
| Record name | 2-(4-Fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100553-83-1 | |
| Record name | 2-(4-Fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Abstract
This whitepaper provides a comprehensive technical guide for the synthesis and detailed characterization of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The synthesis is achieved through the well-established Knorr pyrazole synthesis, a robust and efficient method involving the cyclocondensation of ethyl acetoacetate and 4-fluorophenylhydrazine. This guide elucidates the underlying reaction mechanism, provides a meticulously detailed experimental protocol, and outlines a complete workflow for the purification and characterization of the final product. The structural confirmation is addressed through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complemented by melting point determination. Expected data and interpretation for each technique are provided to serve as a benchmark for successful synthesis. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Significance of Fluorinated Pyrazolones
Pyrazolones are a class of five-membered heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their derivatives are known to exhibit a wide range of pharmacological properties, including analgesic, anti-inflammatory, antimicrobial, and anticancer activities.[1][2] The introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4]
Fluorinated pyrazoles, in particular, have emerged as a privileged structural motif in modern medicinal chemistry and agrochemistry.[3][4][5] The high electronegativity and small size of the fluorine atom can lead to enhanced biological efficacy and a more favorable toxicological profile.[3] Therefore, the synthesis of novel fluorinated pyrazolone derivatives like this compound is a key objective for the discovery of new therapeutic agents.[6] This guide provides a detailed roadmap for the synthesis and unambiguous structural verification of this target compound.
Synthesis via Knorr Pyrazole Synthesis
The most direct and widely adopted method for synthesizing 5-methyl-pyrazol-3-one derivatives is the Knorr pyrazole synthesis.[7][8] This reaction involves the condensation of a β-ketoester with a hydrazine derivative.[7] For the target molecule, this translates to the reaction between ethyl acetoacetate and 4-fluorophenylhydrazine.
Principle and Reaction Mechanism
The reaction proceeds via a two-step mechanism:
-
Hydrazone Formation: The more nucleophilic nitrogen of 4-fluorophenylhydrazine attacks the ketone carbonyl of ethyl acetoacetate, followed by dehydration, to form a stable hydrazone intermediate.
-
Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl. This is followed by the elimination of ethanol, leading to the formation of the stable five-membered pyrazolone ring.[7]
A catalytic amount of acid, such as glacial acetic acid, is often used to facilitate both the initial condensation and the subsequent cyclization steps.[7]
Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
Ethyl acetoacetate
-
4-fluorophenylhydrazine hydrochloride
-
Sodium acetate (or other suitable base)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Preparation of Free Hydrazine: In a 250 mL round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride in water. Add a stoichiometric equivalent of sodium acetate and stir until a clear solution is obtained, or the free hydrazine separates. Extract the free 4-fluorophenylhydrazine with a suitable organic solvent like dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. This step is crucial as the reaction requires the free base form of the hydrazine.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq) dissolved in absolute ethanol (50 mL).
-
Addition of Hydrazine: To the stirring solution, add the prepared 4-fluorophenylhydrazine (1.0 eq).
-
Catalysis and Reflux: Add a few drops of glacial acetic acid to catalyze the reaction.[7] Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-3 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane. The disappearance of the starting materials indicates the completion of the reaction.
-
Product Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.[1] The crude product is then purified by recrystallization from a suitable solvent, typically ethanol or an ethanol/water mixture, to yield a crystalline solid.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight. Calculate the percentage yield.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target pyrazolone.
Physicochemical and Spectroscopic Characterization
Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Physical Properties
| Property | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | A sharp melting point is expected. Similar structures often melt in the range of 130-160 °C.[9] |
| Solubility | Soluble in DMSO, chloroform, and hot ethanol; sparingly soluble in water. |
Spectroscopic Analysis
The combination of NMR, IR, and Mass Spectrometry provides definitive structural proof.
Proton NMR is used to identify the different types of protons and their connectivity. The spectrum is typically recorded in CDCl₃ or DMSO-d₆.[10][11]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (Methyl) | ~2.2 - 2.4 | Singlet (s) | 3H |
| -CH₂- (Methylene) | ~3.3 - 3.5 | Singlet (s) | 2H |
| Ar-H (ortho to N) | ~7.7 - 7.9 | Multiplet (m) or dd | 2H |
| Ar-H (ortho to F) | ~7.1 - 7.3 | Multiplet (m) or t | 2H |
Rationale: The methyl group (CH₃) at the C5 position is a singlet as there are no adjacent protons. The methylene protons (CH₂) on the pyrazolone ring also typically appear as a singlet. The aromatic protons of the 4-fluorophenyl group will show a characteristic splitting pattern, often appearing as two sets of multiplets due to coupling with each other and with the fluorine atom.[12]
Carbon NMR provides information about the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₃ (Methyl) | ~15 - 20 |
| -CH₂- (Methylene) | ~40 - 45 |
| C3 (C=O, Carbonyl) | ~170 - 175 |
| C5 (C-CH₃) | ~155 - 160 |
| Ar-C (C-N) | ~135 - 140 |
| Ar-C (C-F, ¹JCF coupling) | ~158 - 165 (d) |
| Ar-C (ortho to N) | ~120 - 125 |
| Ar-C (ortho to F) | ~115 - 118 (d) |
Rationale: The carbonyl carbon (C=O) is significantly deshielded and appears far downfield.[13] The carbon atom attached to the fluorine will appear as a doublet due to one-bond C-F coupling (¹JCF), which is a key diagnostic signal. The other aromatic carbons will also show coupling to fluorine, but with smaller coupling constants.[14]
IR spectroscopy is used to identify the key functional groups present in the molecule.[15]
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C=O Stretch (Amide) | 1680 - 1720 | Strong, sharp absorption |
| C=N Stretch | 1580 - 1620 | Medium to strong absorption |
| C-F Stretch | 1100 - 1250 | Strong absorption |
| Ar C-H Stretch | 3000 - 3100 | Medium absorption |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium absorption |
Rationale: The most prominent peak will be the strong carbonyl (C=O) stretch of the pyrazolone ring.[13][16] The presence of a strong band in the 1100-1250 cm⁻¹ region is characteristic of the C-F bond, confirming the fluorination of the phenyl ring.[17]
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Expected Molecular Ion ([M]⁺): For C₁₀H₉FN₂O, the expected monoisotopic mass is approximately 192.07 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 192.
-
Fragmentation Pattern: Common fragmentation pathways for pyrazolones involve the cleavage of the heterocyclic ring.[18][19] Key expected fragments could include:
-
Loss of the fluorophenyl group.
-
Cleavage leading to the 4-fluorophenyl isocyanate radical cation.
-
Loss of CO.
-
Structural Confirmation Diagram
Caption: Logic map for the structural elucidation of the product.
Conclusion
This guide has detailed a reliable and reproducible methodology for the synthesis of this compound via the Knorr pyrazole synthesis. The causality behind the experimental choices, from reagent selection to purification strategy, has been explained to ensure a deep understanding of the process. Furthermore, a comprehensive characterization workflow employing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry has been established. The provided benchmark data serves as a critical reference for researchers to validate their results, ensuring the synthesis of a pure, structurally confirmed compound ready for further investigation in drug discovery and development programs.
References
- Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2024). Google Scholar.
- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice.
- Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed Central.
- Synthesis and DFT supported spectroscopic characterization of a pyrazolone Schiff base complex of Ru -NO core. Taylor & Francis Online.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
- Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.
- FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). PubMed.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity.
- Environmentally benign synthesis of fluorinated pyrazolone derivatives and their antimicrobial activity. SciSpace.
- Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Deriv
- Mass spectrometric study of some pyrazoline derivatives.
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Royal Society of Chemistry.
- Facile Synthesis, Characterization and Spectral Evaluation of Some New Pyrazolone Deriv
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Google Scholar.
- H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.
- An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrazolidine-3,5-diones. Benchchem.
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Knorr Pyrazole Synthesis. Chem Help Asap.
- Mass fragmentation pattern of compound 4l.
- Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles...
- FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP).
- Knorr pyrrole synthesis. Wikipedia.
- Knorr Pyrrole Synthesis. Thermo Fisher Scientific.
- Proposed synthetic route for the synthesis of entitled compounds 4a–4l...
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central.
- Knorr pyrazole synthesis. Name-Reaction.com.
- 1,3-Dimethyl-5-pyrazolone(2749-59-9) IR Spectrum. ChemicalBook.
Sources
- 1. jmchemsci.com [jmchemsci.com]
- 2. scispace.com [scispace.com]
- 3. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review | CoLab [colab.ws]
- 4. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. name-reaction.com [name-reaction.com]
- 9. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1,3-Dimethyl-5-pyrazolone(2749-59-9) IR Spectrum [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. As a member of the pyrazolone class of heterocyclic compounds, this molecule holds significant interest for medicinal chemistry and drug discovery, largely due to the established pharmacological activities of the pyrazole scaffold. The incorporation of a 4-fluorophenyl group can further enhance its biological efficacy and pharmacokinetic profile.
Molecular Structure and Physicochemical Properties
This compound possesses a core pyrazolone ring, a five-membered heterocycle containing two adjacent nitrogen atoms and a ketone group. It is substituted with a methyl group at the 5-position and a 4-fluorophenyl group at the 2-position.
| Property | 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one[1][2][3] | 2,4-dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one[4] | 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-3H-pyrazol-3-one[5] |
| Molecular Formula | C10H10N2O | C11H12N2O | C10H9N3O3 |
| Molecular Weight | 174.20 g/mol | 188.23 g/mol | 219.20 g/mol |
| CAS Number | 89-25-8 | 86-92-0 | 6402-09-1 |
| IUPAC Name | 5-methyl-2-phenyl-4H-pyrazol-3-one | 5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one | 5-methyl-2-(4-nitrophenyl)-4H-pyrazol-3-one |
The fluorine atom in the 4-position of the phenyl ring is expected to influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The C-F bond is highly stable, and fluorine substitution can modulate the electronic properties of the aromatic ring.[6]
Synthesis of the Pyrazolone Core
The synthesis of 2,4-dihydro-3H-pyrazol-3-ones is typically achieved through the condensation of a β-ketoester with a hydrazine derivative. This versatile method allows for the introduction of various substituents on both the pyrazolone ring and the hydrazine moiety.
A general synthetic route to this compound would involve the reaction of ethyl acetoacetate with 4-fluorophenylhydrazine.
Figure 1: General synthesis of this compound.
Experimental Protocol: A General Procedure for Pyrazolone Synthesis
The following is a generalized protocol based on the synthesis of similar pyrazolone derivatives:
-
Reaction Setup: To a solution of 4-fluorophenylhydrazine in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of ethyl acetoacetate.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques. While specific spectra for this compound are not available, the expected characteristic signals based on analogous structures are as follows:
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the methyl protons, the methylene protons on the pyrazolone ring, and the aromatic protons of the 4-fluorophenyl group. The aromatic region would likely exhibit a characteristic splitting pattern due to the fluorine substitution.
-
¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon, the carbons of the pyrazolone ring, the methyl carbon, and the carbons of the 4-fluorophenyl ring. The carbons of the fluorophenyl ring would show coupling with the fluorine atom.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. N-H stretching bands (if tautomerism occurs) and C-H stretching vibrations would also be present.
-
Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound.
For comparison, the ¹H NMR spectra of various substituted pyrazoline derivatives show characteristic signals for the pyrazoline protons, including three double doublets in the 3.24–3.28, 3.98–3.99, and 5.54–3.54 ppm regions.[7]
Potential Biological Activities and Applications in Drug Discovery
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities.[6][8] The incorporation of a fluorine atom can enhance drug-like properties.[6] Consequently, this compound is a promising candidate for investigation in several therapeutic areas.
Figure 2: Potential therapeutic applications of the target compound.
Anti-inflammatory and Analgesic Activity
Many pyrazole derivatives exhibit significant anti-inflammatory and analgesic properties.[8] For instance, celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), features a pyrazole core. The anti-inflammatory activity of pyrazole compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.
Anticancer Activity
Various pyrazole derivatives have been investigated for their potential as anticancer agents.[9] Some studies have shown that pyrazolone derivatives can induce apoptosis and inhibit cell proliferation in different cancer cell lines. The substitution pattern on the pyrazole and phenyl rings plays a crucial role in determining the anticancer efficacy. For example, certain novel pyrazole derivatives have demonstrated good anticancer activities against HCT-116 and PC-3 cancer cells.[9]
Antimicrobial and Antifungal Activity
The pyrazole nucleus is a common structural motif in compounds with antimicrobial and antifungal properties.[8] Research has shown that pyrazolone derivatives can exhibit activity against a range of bacterial and fungal strains.
Other Potential Applications
Derivatives of pyrazolone have also been explored for their anticonvulsant and CNS depressant activities.[8] The diverse biological profile of this class of compounds makes this compound a molecule of interest for further pharmacological screening.
Future Directions
The promising biological activities associated with the pyrazolone scaffold, coupled with the advantageous properties imparted by fluorine substitution, make this compound a compelling target for further research. Future studies should focus on:
-
Optimized Synthesis and Characterization: Development of a high-yield, scalable synthetic route and full spectroscopic characterization of the pure compound.
-
In-depth Biological Evaluation: Comprehensive screening for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to establish clear structure-activity relationships, which will guide the design of more potent and selective drug candidates.
-
Computational Modeling: Utilization of molecular docking and other computational tools to predict binding interactions with potential biological targets and to rationalize observed biological activities.
References
-
Abdel-Wahab, B. F., Mohamed, H. A., & Tiekink, E. R. T. (2012). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-ylthiazoles. Molecules, 17(8), 9405–9418. [Link]
-
More, V. S., Mishra, P. A., Rangari, N. T., Vaidhun, B. H., & Chavan, M. J. (2021). Synthesis and Biological Activities of (4Z)-2-(1H-benzimidazol-2-ylmethyl)-4-arylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one Compounds. Journal of Pharmaceutical Research International, 33(63B), 275–282. [Link]
-
PubChem. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Fathy, U., et al. (2016). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. ResearchGate. [Link]
-
NIST. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. Retrieved from [Link]
-
Fitriastuti, W., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]
-
NIST. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. chemeo.com [chemeo.com]
- 2. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- [webbook.nist.gov]
- 3. 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (Edaravone) [lgcstandards.com]
- 4. 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one | C11H12N2O | CID 66591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)- | C10H9N3O3 | CID 80816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [mdpi.com]
- 7. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journaljpri.com [journaljpri.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a fluorinated analog of the neuroprotective drug Edaravone. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes known chemical principles and data from structurally related compounds to offer expert insights into its synthesis, characterization, and potential biological significance.
Introduction and Strategic Context
This compound belongs to the pyrazolone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] Its structure is a direct analog of Edaravone (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one), a potent free radical scavenger approved for the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS).[3][4]
The strategic incorporation of a fluorine atom onto the phenyl ring is a common tactic in medicinal chemistry. This modification can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles and enhanced biological activity. This guide will explore the scientific underpinnings of this compound, extrapolating from the rich knowledge base of its parent compound, Edaravone, and the broader pyrazolone family.
Nomenclature, Structure, and Physicochemical Properties
The IUPAC name for the topic compound is This compound . While a specific CAS number has not been assigned in public databases, its identity is unambiguously defined by its structure.
Structure:
Caption: Predicted workflow for the synthesis of the target compound via Knorr cyclization.
Step-by-Step Methodology:
-
Reactant Charging: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorophenylhydrazine (1.0 eq).
-
Solvent Addition: Add absolute ethanol as the solvent (approx. 5-10 mL per gram of hydrazine).
-
Reagent Addition: Add ethyl acetoacetate (1.05 eq) to the stirred solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). The acid catalyzes the initial hydrazone formation, which is the rate-determining step under these conditions. [5]5. Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product will typically precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and then with water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product.
Expected Characterization Data
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The expected spectral data are inferred from analogues. [6][7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the methyl protons (singlet, ~2.2 ppm), the methylene protons on the pyrazolone ring (singlet, ~3.4 ppm), and the aromatic protons of the 4-fluorophenyl group (two sets of doublets or a multiplet pattern between 7.0-7.8 ppm due to fluorine coupling).
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Key signals would include the methyl carbon (~15 ppm), the methylene carbon (~40 ppm), the carbonyl carbon (~170 ppm), and multiple signals in the aromatic region (115-165 ppm), with carbon-fluorine coupling visible.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The spectrum should display a strong carbonyl (C=O) stretch around 1680-1710 cm⁻¹, a C=N stretch near 1600 cm⁻¹, and a C-F stretch around 1220-1240 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 193.07, confirming the molecular weight.
Mechanism of Action and Biological Potential
The primary biological activity of this compound class is potent antioxidant and radical-scavenging activity. [3]The mechanism is analogous to that of Edaravone, which protects cells from oxidative stress, a key pathological factor in neurodegenerative diseases and ischemic injury. [8][9]
Antioxidant (Radical-Scavenging) Mechanism
Edaravone and its analogues function by donating a hydrogen atom or an electron to neutralize highly reactive oxygen species (ROS) and reactive nitrogen species (RNS). [3]The pyrazolone ring exists in a tautomeric equilibrium, and its anionic form is particularly effective at this process. The scavenging reaction ultimately produces a stable radical of the drug and a non-reactive species, terminating the damaging free-radical chain reaction. [10]
Caption: Proposed radical-scavenging mechanism of this compound.
Potential Applications in Drug Development
Given its structural similarity to Edaravone, this compound is a prime candidate for investigation in therapeutic areas dominated by oxidative stress:
-
Neuroprotection: As a potential treatment for acute ischemic stroke, ALS, Alzheimer's, and Parkinson's disease. [4]* Anti-inflammatory Activity: Pyrazolone derivatives have demonstrated anti-inflammatory properties, suggesting potential use in chronic inflammatory diseases. [2][11]* Oncology: Some pyrazolone-based compounds have been investigated for their anticancer activities. [3] The 4-fluoro substitution may offer advantages over Edaravone by potentially increasing its ability to cross the blood-brain barrier and improving its metabolic resistance to oxidation, thereby prolonging its half-life and therapeutic effect.
Safety, Handling, and Disposal
While a specific Safety Data Sheet (SDS) for this compound is not available, the safety profile can be inferred from Edaravone and other pyrazolone derivatives. [12][13][14] Hazard Profile (Predicted):
-
Harmful if swallowed (Acute Oral Toxicity, Category 4). [12]* Causes skin and serious eye irritation. [13]* May cause respiratory irritation.
-
May cause an allergic skin reaction.
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles with side shields, impervious gloves (e.g., nitrile), and a lab coat. [15]* Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Chemical waste must be handled by a licensed professional waste disposal service. Do not dispose of down the drain. [14]
References
-
Gupta, P., Gupta, J. K., & Halve, A. K. (2015). Synthesis and Biological Significance of Pyrazolones: A Review. International Journal of Pharmaceutical Sciences and Research, 6(6), 2291-2310.
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
-
Semantic Scholar. (2016). Synthesis and Biological Significance of Pyrazolones: A Review.
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
-
Zhang, N., et al. (2017). Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature. Journal of Pharmacological Sciences, 134(4), 209-215.
-
MedchemExpress. (2025). Safety Data Sheet: Edaravone.
-
ECHEMI. (n.d.). Edaravone SDS, 89-25-8 Safety Data Sheets.
-
Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4933.
-
Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 717-778.
-
CymitQuimica. (2018). Safety data sheet: Edaravone.
-
Watanabe, K., et al. (2024). Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(5), 2999.
-
Sharma, V., et al. (2015). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 127(1), 1-25.
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2446-2453.
-
BenchChem. (2025). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
-
Cayman Chemical. (2025). Safety Data Sheet: MCI-186.
-
AbMole BioScience. (n.d.). Material Safety Data Sheet of Edaravone.
-
PubMed. (2024). Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-5-Pyrazolone, 97%.
-
Wang, X., et al. (2011). Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro. Journal of Neuroscience Research, 89(11), 1845-1851.
-
ResearchGate. (2020). A hypothetical radical-scavenging mechanism of edaravone.
-
Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET: 1-Phenyl-3-carbethoxy-5-pyrazolone.
-
Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Methyl-1-phenyl-2-pyrazolin-5-one.
-
Carlo Erba Reagents. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone.
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. mdpi.com [mdpi.com]
- 3. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. jk-sci.com [jk-sci.com]
- 8. mdpi.com [mdpi.com]
- 9. Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Significance of Pyrazolones: A Review | Semantic Scholar [semanticscholar.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pfaltzandbauer.com [pfaltzandbauer.com]
An In-depth Technical Guide to 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one and its Chemical Class for Advanced Research
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a member of the pharmacologically significant pyrazolone class of heterocyclic compounds. While a specific CAS number for this exact molecule is not readily found in publicly accessible databases, this guide will leverage data from closely related analogs to provide a robust framework for its study and application in a research and development setting.
Introduction to the Pyrazolone Scaffold
Pyrazolone is a five-membered lactam ring containing two adjacent nitrogen atoms and a carbonyl group.[1] This heterocyclic core has been a subject of intense study since its discovery, primarily due to the wide range of biological activities exhibited by its derivatives.[2][3] Prominent examples include analgesic, anti-inflammatory, antimicrobial, and anticancer agents.[4][5][6] The incorporation of a fluorine atom into the phenyl ring, as in the case of this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to biological targets.
Chemical Identity and Physicochemical Properties
While the specific properties of this compound are not extensively documented, we can infer its characteristics from well-studied analogs. The table below provides a comparison with related pyrazolone derivatives.
| Property | 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | 2,4-dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one | 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-3H-pyrazol-3-one |
| CAS Number | 89-25-8[7] | 86-92-0[8] | 6402-09-1[9] |
| Molecular Formula | C₁₀H₁₀N₂O[7][10] | C₁₁H₁₂N₂O[8] | C₁₀H₉N₃O₃[9] |
| Molecular Weight | 174.20 g/mol [7][10] | 188.23 g/mol [8] | 219.20 g/mol [9] |
This table summarizes the properties of closely related pyrazolone compounds to provide a reference for the target molecule.
Synthesis Methodology: A Generalized Approach
The synthesis of 2-aryl-5-methyl-2,4-dihydro-3H-pyrazol-3-ones is typically achieved through a well-established condensation reaction. The following protocol is a representative example based on the synthesis of analogous compounds.
Knorr Pyrazole Synthesis
The most common route is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[1] For the synthesis of the title compound, this would involve the reaction of ethyl acetoacetate with (4-fluorophenyl)hydrazine.
Reaction Scheme:
A generalized reaction workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (4-fluorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of β-Ketoester: To the stirred solution, add ethyl acetoacetate (1.0-1.2 eq) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired pyrazolone.
Analytical Characterization
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.
Spectroscopic Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons, the methylene protons of the pyrazolone ring, and the aromatic protons of the fluorophenyl group. The fluorine atom will cause characteristic splitting of the aromatic signals. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the pyrazolone ring, the methyl carbon, and the carbons of the fluorophenyl ring. The carbon directly bonded to the fluorine will show a large coupling constant. |
| FT-IR | Characteristic absorption bands for the C=O (carbonyl) group (around 1700 cm⁻¹), N-H stretching (if tautomerism occurs), C-N stretching, and aromatic C-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₉FN₂O). |
Potential Applications in Drug Discovery and Development
Derivatives of pyrazolone are known to possess a wide array of pharmacological activities. The introduction of a fluorophenyl group can modulate these activities and improve the pharmacokinetic profile of the molecule.
Known Biological Activities of Fluorinated Pyrazole Derivatives
-
Anti-inflammatory Activity: Many pyrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[6][11]
-
Anticancer Activity: Certain fluorinated pyrazoles have demonstrated potential as anticancer agents.[12]
-
Antimicrobial Activity: The pyrazolone scaffold is also found in compounds with antibacterial and antifungal properties.[13]
Potential therapeutic applications of this compound based on its chemical class.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal guidelines, it is crucial to consult the Safety Data Sheet (SDS) for closely related compounds until a specific one for the title compound is available.
Conclusion
This compound represents a potentially valuable molecule for further investigation in the field of medicinal chemistry. While its specific CAS number and detailed properties are yet to be widely documented, this guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities based on the extensive knowledge of the pyrazolone chemical class. Researchers are encouraged to use the provided methodologies as a starting point for their investigations into this and other novel pyrazolone derivatives.
References
- A Complete Analysis of The Synthesis and Pharmacological Effects of Pyrazolone Derivatives. (n.d.).
- Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review. (2024).
- The diverse pharmacological importance of Pyrazolone Derivatives : A Review. (2010). Semantic Scholar.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development.
- Current status of pyrazole and its biological activities. (2017). PubMed Central.
- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). Semantic Scholar.
- Synthesis of fluorinated pyrazolone compounds. (n.d.). Semantic Scholar.
- Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evalu
- Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. (2022).
- Biological activity of pyrazoles derivatives and experimental conditions. (2023).
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2016). PubMed Central.
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). MDPI.
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Kaunas University of Technology.
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2011). Journal of Chemical and Pharmaceutical Research.
- 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. (2012). Growing Science.
- 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. (2011).
- Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Compar
- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-. (n.d.). PubChem.
- 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one. (n.d.). PubChem.
- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. (n.d.). NIST WebBook.
- 3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-2-phenyl-. (n.d.).
- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. (n.d.). Cheméo.
- Chemical Properties of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- (CAS 89-25-8). (n.d.). Cheméo.
- 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-4-one: Synthesis and Reactions. (2024). STM Journals.
- 2,4-dihydro-5-methyl-2-phenyl-4-propionyl-3h-pyrazol-3-one. (n.d.). Sigma-Aldrich.
- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(2-phenyldiazenyl)-. (n.d.).
- 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-. (n.d.). PubChem.
- 2-(4-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride. (n.d.). PubChem.
- 3H-pyrazol-3-one, 4-ethyl-2,4-dihydro-4-hydroxy-5-methyl-2-phenyl-. (n.d.). SpectraBase.
- 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl-4-(2-phenyldiazenyl)-. (n.d.).
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. The diverse pharmacological importance of Pyrazolone Derivatives : A Review | Semantic Scholar [semanticscholar.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- [webbook.nist.gov]
- 8. 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one | C11H12N2O | CID 66591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)- | C10H9N3O3 | CID 80816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemeo.com [chemeo.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Advantage of Fluorinated Pyrazolones in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Fluorinated Pyrazolone Compounds
The pyrazolone ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility allows for diverse substitutions, leading to a wide spectrum of pharmacological activities.[2][3] When this potent core is strategically functionalized with fluorine, the most electronegative of elements, a new class of compounds with significantly enhanced therapeutic potential emerges.[4][5][6]
The introduction of fluorine into a drug candidate is a well-established strategy to modulate its physicochemical and biological properties.[7][8] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly improve metabolic stability, increase lipophilicity (which can enhance membrane permeability), and augment binding affinity to target proteins.[7] Consequently, fluorinated pyrazolone compounds have become a major focus of research, demonstrating remarkable efficacy across several therapeutic areas, including oncology, infectious diseases, and inflammation.[4][8]
This guide serves as a technical overview for researchers, scientists, and drug development professionals, synthesizing field-proven insights into the anticancer, antimicrobial, and anti-inflammatory activities of fluorinated pyrazolones. It details the causality behind experimental choices, provides validated protocols, and visualizes key pathways to empower the next phase of discovery.
Anticancer Activity: Targeting Key Oncogenic Pathways
Fluorinated pyrazolone derivatives exhibit potent anticancer activity, primarily by inhibiting key enzymes that drive cancer cell proliferation, survival, and metastasis.[1][9] Their efficacy often stems from their ability to function as highly specific kinase inhibitors.[10]
Mechanism of Action: Kinase Inhibition
Kinases are a large family of enzymes that catalyze the transfer of phosphate groups to specific substrates, a process known as phosphorylation. This process acts as a molecular switch, regulating numerous cellular pathways, including cell cycle progression, proliferation, and apoptosis. In many cancers, kinases are mutated or overexpressed, leading to uncontrolled cell growth. Fluorinated pyrazolones are designed to bind to the ATP-binding pocket of these kinases, preventing phosphorylation and thereby halting the oncogenic signaling cascade.[11][12]
Key kinase targets for fluorinated pyrazolones include:
-
Bcr-Abl Kinase: Inhibition of this kinase is a crucial strategy for treating chronic myeloid leukemia (CML). The trifluoromethyl group on some pyrazole derivatives has been shown to be critical for potent Bcr-Abl inhibition.[10]
-
Cyclin-Dependent Kinases (CDKs): Compounds inhibiting CDK1 can induce cell cycle arrest, particularly in the G2/M phase, in cancer cell lines like MCF7 (breast cancer).[10]
-
Aurora Kinases: Dual inhibitors of Aurora A/B kinases have shown potency against colon cancer cell lines.[10]
-
Transforming Growth Factor-beta Receptor 1 (TGFβR1): The pyrazolone core, with its carbonyl group acting as a hydrogen bond acceptor, is an effective scaffold for inhibiting TGFβR1, a key player in fibrotic and oncological diseases.[12]
Caption: Mechanism of kinase inhibition by fluorinated pyrazolones.
Quantitative Data: In Vitro Cytotoxicity
The antiproliferative effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of a cancer cell population.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 4H-Pyrazoles (Fluorinated) | MCF7 (Breast Cancer) | Potent & Selective | Cytotoxicity | [13][14] |
| Pyrazole-based Bcr-Abl Inhibitor | K562 (Leukemia) | 0.27 | Bcr-Abl Kinase Inhibition | [10] |
| Pyrazolo[3,4-b]pyridines | HepG2, MCF-7, HeLa | 3.11 - 4.91 | Cytotoxicity, DNA Binding | [1] |
| Pyrazolone-fused Combretastatins | Cisplatin-resistant cells | Potent Activity | Anti-tubulin potential | [9] |
| Pyrazole-4-sulfonamides | UO-31 (Renal Cancer) | 1.85 | CDK1 Inhibition | [10][15] |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a reliable and sensitive method for determining cell density, based on the measurement of cellular protein content. It is often preferred for its stability and ease of use.[13][14]
Objective: To determine the in vitro cytotoxicity (IC₅₀ value) of fluorinated pyrazolone compounds against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Fluorinated pyrazolone compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated pyrazolone compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known anticancer drug as a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 4%) and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control. Plot a dose-response curve of compound concentration versus percentage inhibition to determine the IC₅₀ value.
Antimicrobial Activity: A Broad-Spectrum Defense
Mechanism of Action: Multi-Target Inhibition
The antimicrobial action of these compounds can be multifaceted. In fungi, they may act by inhibiting essential enzymes like proteinase K, which is crucial for fungal growth and pathogenesis.[19][20] In bacteria, the mechanisms can involve the disruption of cell membrane integrity, inhibition of DNA gyrase, or interference with other critical metabolic pathways.[3] The specific mechanism is highly dependent on the substitution pattern of the pyrazolone ring.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Quantitative Data: Antimicrobial Efficacy
The antimicrobial activity is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Pyrazole-clubbed Dihydropyrimidinones (4c) | S. aureus (MRSA) | 6.25 | [16][17] |
| Pyrazole-clubbed Dihydropyrimidinones (4b) | S. aureus (MRSA) | 12.5 | [16][17] |
| Pyrazole-clubbed Dihydropyrimidinones (3) | C. albicans | 50 | [16][17] |
| Fluorinated Pyrazole Aldehydes (H9) | F. culmorum | 46.75% inhibition | [19][20] |
| Fluorinated Pyrazole Aldehydes (H7) | S. sclerotiorum | 42.23% inhibition | [19][20] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standardized method for determining the MIC of antimicrobial agents, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[16]
Objective: To determine the minimum inhibitory concentration (MIC) of fluorinated pyrazolone compounds against pathogenic bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Fluorinated pyrazolone compounds dissolved in DMSO
-
Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Griseofulvin for fungi)
-
Spectrophotometer or microplate reader (600 nm)
Procedure:
-
Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi).
-
Compound Dilution: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate. Also, run a standard antibiotic as a reference.
-
Incubation: Seal the plates and incubate at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The reading can be confirmed by measuring the optical density at 600 nm.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases. Fluorinated pyrazolones have emerged as potent anti-inflammatory agents, capable of modulating the complex signaling pathways that drive the inflammatory response.[21][22]
Mechanism of Action: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as Cyclooxygenase-II (COX-II).[21] COX-II is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX-II, fluorinated pyrazolones can reduce pain, swelling, and other symptoms of inflammation. Other mechanisms include the antagonism of pro-inflammatory receptors, such as the bradykinin B1 receptor, which is involved in pain and inflammation.[23]
Caption: Inhibition of the COX-II pathway by fluorinated pyrazolones.
Experimental Protocol: Bovine Serum Albumin (BSA) Denaturation Assay
Protein denaturation is a well-documented cause of inflammation. This in vitro assay assesses the ability of a compound to inhibit heat-induced protein denaturation, providing a reliable measure of its anti-inflammatory potential.[21]
Objective: To evaluate the in vitro anti-inflammatory activity of fluorinated pyrazolone compounds by measuring the inhibition of protein denaturation.
Materials:
-
Bovine Serum Albumin (BSA), 1% solution
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Fluorinated pyrazolone compounds dissolved in DMSO
-
Diclofenac sodium (standard drug)
-
Water bath
-
UV-Vis Spectrophotometer (660 nm)
Procedure:
-
Reaction Mixture Preparation: Prepare the reaction mixture (5 mL total volume) by mixing 0.2 mL of BSA solution, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound (e.g., 100-500 µg/mL). A control group consists of 0.2 mL of BSA, 2.8 mL of PBS, and 2 mL of distilled water.
-
Incubation: Incubate all samples at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the samples in a water bath at 70°C for 5 minutes.
-
Cooling: Cool the samples to room temperature.
-
Absorbance Measurement: Measure the absorbance (turbidity) of the samples at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: Percentage Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
Comparison: Compare the activity with the standard drug, diclofenac sodium. A higher percentage of inhibition indicates greater anti-inflammatory activity.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the pyrazolone scaffold has yielded a class of compounds with a remarkable breadth of biological activity. As potent kinase inhibitors, broad-spectrum antimicrobial agents, and effective anti-inflammatory molecules, fluorinated pyrazolones represent a highly promising platform for modern drug discovery. Their demonstrated ability to modulate key biological pathways validates them as "privileged structures" worthy of continued investigation.
Future research will likely focus on optimizing the selectivity of these compounds to minimize off-target effects, exploring novel fluorination patterns to further enhance potency and bioavailability, and expanding their application into other therapeutic areas such as antiviral and neurodegenerative diseases. Furthermore, the development of fluorinated pyrazoles as 18F-labeled radiotracers for Positron Emission Tomography (PET) opens an exciting new frontier for their use in diagnostics and personalized medicine.[3] The continued synthesis and evaluation of these versatile compounds will undoubtedly lead to the development of next-generation therapeutics.
References
- Sharma, A., Pathan, T., Mohan, R., & Ramaa, C. S. (2011). Synthesis and In Vitro Antitumor Activity of Novel Fluorine Containing Pyrazoles and Pyrazolines. Letters in Drug Design & Discovery, 8(9), 843-849.
- Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2024). ChemistrySelect.
- Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (n.d.). Semantic Scholar.
- Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2024). ChemistrySelect.
- Desai, N., Vaghani, H., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 333-343.
- Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2024). Semantic Scholar.
- Sharma, A., Pathan, T., Mohan, R., & Ramaa, C. S. (2011). Synthesis and In Vitro Antitumor Activity of Novel Fluorine Containing Pyrazoles and Pyrazolines. Letters in Drug Design & Discovery, 8(9), 843-849.
- The Broad-Spectrum Biological Activity of Pyrazole Compounds: A Technical Guide. (n.d.). Benchchem.
- Desai, N., Vaghani, H., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2).
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2022). RSC Medicinal Chemistry.
- Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2022). Molecules, 27(19), 6649.
- Request PDF: Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. (n.d.). ResearchGate.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4933.
- Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2022). Molecules.
- Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. (2021). Journal of Molecular Structure, 1232, 129758.
- Request PDF: Environmentally Benign Synthesis of Fluorinated Pyrazolone Derivatives and Their Antimicrobial Activity. (n.d.). ResearchGate.
- Desai, N., Vaghani, H., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences.
- Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.
- Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). (2020). Molecules, 25(23), 5626.
- Mykhailiuk, P. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715.
- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2024). Scientific Reports, 14(1), 1-20.
- Bhagat, S. S. (2016). Synthesis of fluorinated pyrazolines as an anti-inflammatory agents containing pyrazole moiety. International Journal of ChemTech Research, 9(5), 41-46.
- Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. (2020). ResearchGate.
- Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. (2020). University of Benghazi.
- Thore, S. N., & Gupta, A. K. (2010). Synthesis of Fluorinated Pyrazolone Compounds. Oriental Journal of Chemistry, 26(2).
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2020). Future Medicinal Chemistry, 12(12), 1111-1125.
- Mahesh, P., Gupta, L. K., Panwar, D., & Sharma, M. K. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26343–26353.
- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2021). European Journal of Medicinal Chemistry, 223, 113642.
- De, S. (2024). Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. Current Medicinal Chemistry, 31(34), 5657-5659.
- Pyrazolone based TGFbetaR1 kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(17), 5047-5051.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review | CoLab [colab.ws]
- 6. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review (2024) | Priyesh H. Amin [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - De - Current Medicinal Chemistry [vietnamjournal.ru]
- 12. Pyrazolone based TGFbetaR1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Synthesis and In Vitro Antitumor Activity of Novel Fluorine Conta...: Ingenta Connect [ingentaconnect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ijpsonline.com [ijpsonline.com]
- 17. ijpsonline.com [ijpsonline.com]
- 18. [PDF] Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones | Semantic Scholar [semanticscholar.org]
- 19. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria | MDPI [mdpi.com]
- 21. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sphinxsai.com [sphinxsai.com]
- 23. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Putative Mechanism of Action of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. Drawing upon extensive research into structurally analogous compounds, most notably Edaravone, this document delineates the core biochemical pathways likely modulated by this pyrazolone derivative. The primary proposed mechanism centers on potent antioxidant and free radical scavenging activities, which are critical in mitigating cellular damage in a range of pathological conditions. This guide will explore the molecular targets, the downstream signaling effects, and provide validated experimental protocols for investigating these actions. The intended audience for this whitepaper includes researchers, scientists, and drug development professionals actively engaged in the fields of neuroprotection, inflammatory diseases, and antioxidant therapeutics.
Introduction: The Pyrazolone Scaffold and Therapeutic Potential
The pyrazolone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1][2][3]. The compound this compound belongs to this versatile class. While direct studies on this specific molecule are not extensively published, its close structural similarity to Edaravone (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one), a clinically approved neuroprotective agent, provides a strong foundation for elucidating its mechanism of action[4][5]. Edaravone is recognized for its potent antioxidant properties, which are believed to underlie its therapeutic effects in amyotrophic lateral sclerosis (ALS) and acute ischemic stroke[4][5][6].
This guide posits that this compound operates through a similar, if not identical, core mechanism of action as Edaravone. The introduction of a fluorine atom to the phenyl ring is a common medicinal chemistry strategy to enhance metabolic stability, membrane permeability, and binding affinity, which may modulate the potency and pharmacokinetic profile of the parent compound.
Core Mechanism of Action: A Multi-Faceted Antioxidant Defense
The central hypothesis for the mechanism of action of this compound is its function as a powerful antioxidant and free radical scavenger[5][6][7]. This activity is crucial in counteracting the damaging effects of oxidative stress, a pathological state implicated in numerous diseases.
Direct Scavenging of Reactive Oxygen and Nitrogen Species (ROS/RNS)
The primary mode of action is the direct neutralization of highly reactive and damaging free radicals. In biological systems, molecules like hydroxyl radicals (•OH) and peroxynitrite (ONOO-) can inflict significant damage to lipids, proteins, and nucleic acids. This compound is predicted to intercept and neutralize these species, thereby preventing cellular injury[6][8].
-
Hydroxyl Radical (•OH) Scavenging : This is one of the most reactive oxygen species and a major contributor to oxidative damage.
-
Peroxynitrite (ONOO-) Scavenging : Formed from the reaction of superoxide and nitric oxide, peroxynitrite is a potent oxidizing and nitrating agent that damages a wide range of biomolecules.
Inhibition of Lipid Peroxidation
A critical consequence of oxidative stress is the peroxidation of lipids within cellular membranes. This process compromises membrane integrity, leading to impaired cellular function and eventual cell death. By scavenging the free radicals that initiate and propagate lipid peroxidation, this compound is expected to preserve the structural and functional integrity of cell membranes[7].
Attenuation of Inflammatory Pathways
Oxidative stress and inflammation are intricately linked, with each process capable of amplifying the other. This compound likely exerts anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and mitigating the activation of microglia, the resident immune cells of the central nervous system[7]. This action is critical in neurodegenerative diseases where neuroinflammation is a key pathological feature.
The proposed multifaceted mechanism is depicted in the following signaling pathway diagram:
Caption: Putative signaling pathway of this compound.
Experimental Validation Protocols
To empirically validate the proposed mechanism of action, a series of in vitro and cell-based assays are recommended. These protocols are designed to be self-validating and provide robust, quantifiable data.
Protocol: DPPH Free Radical Scavenging Assay
This assay provides a rapid and reliable method to assess the free radical scavenging capacity of the test compound.
Methodology:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the test compound dilutions to 150 µL of the DPPH solution.
-
Include a positive control (e.g., Ascorbic Acid or Edaravone) and a negative control (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Protocol: Cellular Lipid Peroxidation Assay (TBARS Assay)
This assay measures malondialdehyde (MDA), a major byproduct of lipid peroxidation, to quantify oxidative damage in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., neuronal cells like SH-SY5Y) to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce oxidative stress by adding an agent such as hydrogen peroxide (H2O2) or iron/ascorbate.
-
Include untreated and vehicle-treated controls.
-
-
Cell Lysis and TBARS Reaction:
-
After the treatment period, harvest and lyse the cells.
-
Add thiobarbituric acid (TBA) reagent to the cell lysates.
-
Incubate at 95°C for 60 minutes to allow the reaction between MDA and TBA.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence of the resulting pink-colored product at the appropriate wavelength (typically 532 nm for absorbance).
-
-
Data Analysis:
-
Quantify the MDA concentration using a standard curve generated with an MDA standard.
-
Compare the levels of MDA in treated versus untreated, oxidatively stressed cells.
-
The experimental workflow for these validation assays can be visualized as follows:
Caption: Workflow for in vitro and cell-based validation assays.
Quantitative Data Summary
While specific quantitative data for this compound is not available in the public domain, the following table presents hypothetical expected outcomes based on the performance of analogous compounds like Edaravone.
| Assay | Expected Outcome Metric | Hypothetical Potency Range | Positive Control (Edaravone) |
| DPPH Radical Scavenging | IC50 | 10 - 100 µM | ~50 µM |
| Lipid Peroxidation (TBARS) | % Inhibition at 50 µM | 40 - 80% | ~60% |
| Cellular ROS Reduction | % Reduction at 50 µM | 30 - 70% | ~55% |
Conclusion and Future Directions
The available evidence strongly suggests that this compound functions as a potent antioxidant and free radical scavenger, mirroring the well-established mechanism of Edaravone. Its primary mode of action is likely the direct neutralization of reactive oxygen and nitrogen species, leading to the inhibition of lipid peroxidation and a reduction in cellular oxidative stress. The fluorine substitution on the phenyl ring may enhance its pharmacological properties, a hypothesis that warrants further investigation.
Future research should focus on direct experimental validation of these proposed mechanisms using the protocols outlined in this guide. Furthermore, comparative studies against Edaravone would be invaluable in determining the relative potency and potential therapeutic advantages of the fluorinated derivative. Investigating its effects on specific inflammatory signaling pathways (e.g., NF-κB) and its pharmacokinetic and pharmacodynamic profile in preclinical models will be crucial next steps in its development as a potential therapeutic agent.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Edaravone's Mechanism of Action: A Deep Dive. 6
-
Kaur, H., et al. (2018). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. P & T : a peer-reviewed journal for formulary management, 43(6), 332–335.
-
Patsnap Synapse. (2024). What is the mechanism of Edaravone? 9
-
Der Pharma Chemica. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). 1
-
Patsnap Synapse. (2024). What is Edaravone used for? 5
-
Watanabe, T., et al. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of Clinical Biochemistry and Nutrition, 62(1), 20–38.
-
El-Sayed, M. A. A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 154.
-
Rathore, M., & Gupta, S. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(3), 1505-1511. 3
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Edaravone used for? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 8. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Spectroscopic Characterization of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: A Technical Guide
Introduction
Welcome to this in-depth technical guide on the spectroscopic characterization of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the analytical techniques used to elucidate and confirm the structure of this heterocyclic compound. Pyrazolone derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. Therefore, rigorous structural confirmation through modern spectroscopic methods is a critical step in their synthesis and development.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The structure of this compound with systematic atom numbering is presented below. This numbering will be used consistently throughout the guide to correlate spectral signals with specific atoms within the molecule.
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the number of different types of hydrogen atoms, their relative numbers, their electronic environment, and their neighboring protons.[1]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample solution. TMS serves as an internal standard, with its proton signal defined as 0.00 ppm, providing a reference point for the chemical shifts of the sample protons.[3]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition:
-
Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to correct for any field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.
-
Pulse Sequence: A standard one-pulse sequence is typically used for routine ¹H NMR.
-
Acquisition Parameters: Key parameters include the spectral width, acquisition time, number of scans, and relaxation delay. For a standard sample, 8-16 scans are usually sufficient.
-
-
Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to generate the frequency-domain NMR spectrum. This is followed by phase correction and baseline correction to produce the final spectrum.
Expected ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7-7.8 | Doublet of doublets (dd) | 2H | H-2', H-6' |
| ~7.1-7.2 | Doublet of doublets (dd) | 2H | H-3', H-5' |
| ~3.4 | Singlet (s) | 2H | H-4 (CH₂) |
| ~2.2 | Singlet (s) | 3H | H-7 (CH₃) |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Protons (H-2', H-6', H-3', H-5'): The 4-fluorophenyl group is expected to show two distinct signals in the aromatic region of the spectrum. The protons ortho to the fluorine atom (H-3' and H-5') will be coupled to the fluorine, resulting in a doublet. These protons will also be coupled to the adjacent meta protons, further splitting the signal into a doublet of doublets. Similarly, the protons meta to the fluorine (H-2' and H-6') will be coupled to the ortho protons, also appearing as a doublet of doublets. The electron-withdrawing nature of the pyrazolone ring and the fluorine atom will cause these signals to appear downfield, typically in the range of 7.1-7.8 ppm.
-
Methylene Protons (H-4): The two protons on the C4 carbon of the pyrazolone ring are chemically equivalent and have no adjacent protons, so they are expected to appear as a singlet. This signal is anticipated to be around 3.4 ppm due to the influence of the adjacent carbonyl group and the nitrogen atom.
-
Methyl Protons (H-7): The three protons of the methyl group at the C5 position are equivalent and have no neighboring protons, thus they will appear as a sharp singlet. This signal is expected to be in the upfield region, around 2.2 ppm.
Caption: Correlation of expected ¹H NMR signals with the molecular structure.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments.[4][5]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR.
-
Instrument Setup: The experiment is performed on the same NMR spectrometer, but the instrument is tuned to the ¹³C frequency.
-
Data Acquisition:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used. This simplifies the spectrum by removing the coupling between carbon and proton atoms, resulting in a single peak for each unique carbon.
-
Acquisition Parameters: Due to the low natural abundance of ¹³C (about 1.1%), a larger number of scans is required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected to obtain the final ¹³C NMR spectrum.
Expected ¹³C NMR Data
The predicted ¹³C NMR spectral data for this compound is presented below.
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C3 (C=O) |
| ~160 (d, ¹JCF ≈ 245 Hz) | C4' |
| ~155 | C5 |
| ~135 (d, ⁴JCF ≈ 3 Hz) | C1' |
| ~120 (d, ³JCF ≈ 8 Hz) | C2', C6' |
| ~116 (d, ²JCF ≈ 22 Hz) | C3', C5' |
| ~40 | C4 (CH₂) |
| ~15 | C7 (CH₃) |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (C3): The carbonyl carbon is the most deshielded carbon in the molecule and is expected to appear at a very downfield chemical shift, around 170 ppm.
-
Fluorophenyl Carbons (C1'-C6'): The carbons of the fluorophenyl ring will show characteristic splitting patterns due to coupling with the fluorine atom. The carbon directly attached to the fluorine (C4') will exhibit a large one-bond coupling constant (¹JCF) of approximately 245 Hz. The ortho carbons (C3' and C5') will show a two-bond coupling (²JCF) of around 22 Hz, while the meta carbons (C2' and C6') will have a smaller three-bond coupling (³JCF) of about 8 Hz. The ipso-carbon (C1') will have a small four-bond coupling (⁴JCF) of roughly 3 Hz.
-
Pyrazolone Ring Carbons (C4, C5): The C5 carbon, being part of an enamine-like system, is expected to resonate at a downfield position, around 155 ppm. The methylene carbon (C4) will appear in the aliphatic region, around 40 ppm.
-
Methyl Carbon (C7): The methyl carbon is the most shielded carbon and will appear at the most upfield position, typically around 15 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it will absorb the frequencies that match its vibrational modes.[6][7]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded. This is necessary to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the sample matrix.
-
Sample Spectrum: The sample is placed in the spectrometer, and its infrared spectrum is recorded.
-
Data Analysis: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Expected FTIR Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic |
| ~2900-3000 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1680-1700 | C=O stretch | Amide/Lactam |
| ~1590-1610 | C=C stretch | Aromatic |
| ~1500-1520 | C=N stretch | Pyrazolone ring |
| ~1220-1240 | C-F stretch | Aryl-F |
Interpretation of the FTIR Spectrum
-
C-H Stretching: The spectrum will show absorption bands in the 3050-3100 cm⁻¹ region, characteristic of C-H stretching vibrations in the aromatic ring. The aliphatic C-H stretching of the methyl and methylene groups will appear in the 2900-3000 cm⁻¹ range.
-
Carbonyl Stretching: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ due to the C=O stretching vibration of the lactam functional group in the pyrazolone ring. This is a key diagnostic peak.
-
C=C and C=N Stretching: The C=C stretching vibrations of the aromatic ring will appear around 1590-1610 cm⁻¹. The C=N stretching of the pyrazolone ring is expected to be in the 1500-1520 cm⁻¹ region.
-
C-F Stretching: A strong absorption band characteristic of the C-F bond in the fluorophenyl group is expected in the 1220-1240 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.[8][9][10]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a relatively volatile and thermally stable compound, direct insertion probe or gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile compounds, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with liquid chromatography (LC-MS) are suitable.
-
Ionization: The sample molecules are ionized in the ion source. Electron ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their m/z ratio in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Expected Mass Spectrometry Data
The molecular weight of this compound (C₁₀H₉FN₂O) is 192.19 g/mol .
| m/z | Proposed Fragment |
| 192 | [M]⁺ (Molecular Ion) |
| 164 | [M - CO]⁺ |
| 111 | [F-C₆H₄-N]⁺ |
| 95 | [F-C₆H₄]⁺ |
| 82 | [C₄H₄N₂O]⁺ |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The mass spectrum should show a clear molecular ion peak at m/z = 192, which corresponds to the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for pyrazolones include:
-
Loss of CO: A peak at m/z = 164 would correspond to the loss of a neutral carbon monoxide molecule from the molecular ion.
-
Cleavage of the N-Aryl Bond: Fragmentation can lead to the formation of the fluorophenyl-nitrene cation radical at m/z = 111 or the fluorophenyl cation at m/z = 95.
-
Cleavage of the Pyrazolone Ring: The pyrazolone ring itself can fragment, leading to various smaller ions. A peak at m/z = 82 could correspond to the pyrazolone core fragment.
-
Caption: Proposed mass spectrometry fragmentation pathway.
Conclusion
The comprehensive analysis of this compound using a combination of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provides a self-validating system for its structural elucidation and confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The expected spectroscopic data, derived from established principles and comparison with analogous structures, presents a clear and coherent picture of the molecule's architecture. This guide serves as a valuable resource for researchers in the field, enabling them to confidently identify and characterize this and related pyrazolone derivatives, thereby supporting the advancement of drug discovery and development.
References
-
University of Calgary. Carbon-13 NMR Tutorial. [Link]
-
University of Calgary. Proton NMR Tutorial. [Link]
-
Premier Biosoft. Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. [Link]
-
Pearson. Carbon NMR Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
-
Microbe Notes. Mass Spectrometry Explained: Principle, Steps & Uses. [Link]
-
The Organic Chemistry Tutor. How To Draw The Proton NMR Spectrum of an Organic Molecule. [Link]
-
Spectroscopy Online. FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. [Link]
-
Longdom Publishing. Mass Spectrometry Principle and its Applications. [Link]
-
Chem LibreTexts. Introduction to Mass Spectrometry. [Link]
-
The Chemistry Guy. Proton NMR - The Basics. [Link]
-
Allery Chemistry. NMR Spectroscopy: Carbon 13 (13C) NMR and DEPT. [Link]
-
Chemistry Student. Proton NMR Spectroscopy (A-level IB Chemistry). [Link]
-
Chem LibreTexts. Introduction to Proton NMR. [Link]
-
Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]
-
International Journal of Computational and Theoretical Chemistry. In-silico Studies of Simulated IR Spectra of Some Selected Pyrazolone Compounds. [Link]
-
HSC Chemistry. Carbon-13 NMR Spectroscopy: What You Need to Know. [Link]
-
Asian Journal of Chemistry. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [Link]
-
Agilent. Fourier Transform Infrared Spectroscopy (FTIR) Overview. [Link]
-
ResearchGate. IR spectral data of Pyrazoline derivatives (1-6). [Link]
-
Michigan State University. Principles of FTIR Spectroscopy. [Link]
-
National Institutes of Health. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. [Link]
-
ResearchGate. IR spectrum of pyrazoline 9. [Link]
-
Indian Journal of Chemistry. Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. [Link]
-
ARKAT USA, Inc. One-pot synthesis of functionalized pyrazolo[3,4-c]pyrazoles by reaction of 2-cyano-N-methyl-acrylamide, aryl aldehyde, and hydrazine hydrate. [Link]
-
Magnetic Resonance in Chemistry. 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. [Link]
-
ResearchGate. Mass spectrometric study of some pyrazoline derivatives. [Link]
-
ResearchGate. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives | Request PDF. [Link]
-
Indian Academy of Sciences. Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. [Link]
-
ResearchGate. 13C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
ResearchGate. Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. [Link]
-
Bentham Open. Microwave Synthesis of Arylmethyl Substituted Pyrazoles. [Link]
-
ResearchGate. Synthesis and crystal structure of 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
Sources
- 1. Proton NMR Tutorial [winter.group.shef.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Carbon-13 NMR Tutorial [users.wfu.edu]
- 5. Carbon NMR Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. premierbiosoft.com [premierbiosoft.com]
- 10. microbenotes.com [microbenotes.com]
Methodological & Application
purification of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one by recrystallization
Application Note & Protocol
Topic: High-Purity Recovery of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one via Optimized Recrystallization
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of this compound, a key intermediate in various synthetic applications, including pharmaceuticals.[1][2][3] The protocol details a robust recrystallization procedure designed to eliminate common synthesis-related impurities, yielding a final product of high purity suitable for downstream applications. The core of this application note moves beyond a simple set of instructions, delving into the fundamental principles of solvent selection, the rationale behind each procedural step, and the analytical methods required to validate the final product's purity and identity.
Introduction: The Imperative for Purity
Pyrazolone derivatives are a critical class of heterocyclic compounds widely utilized as scaffolds in the development of therapeutic agents, agrochemicals, and dyes.[1][3] The compound this compound serves as a vital building block in these synthetic pathways. The presence of impurities, even in trace amounts, can drastically alter the compound's reactivity, compromise the yield and purity of subsequent reactions, and introduce confounding variables in biological assays. For active pharmaceutical ingredients (APIs), achieving a specific, highly pure crystalline form is paramount as it directly impacts physicochemical properties like stability, dissolution rate, and bioavailability.[4][5]
Recrystallization remains the most effective and widely used technique for purifying solid organic compounds.[6] It is a process of separation and purification based on differential solubility.[7] This guide presents a systematic approach to purify this compound, ensuring researchers can proceed with a well-characterized, high-purity starting material.
The Science of Recrystallization: A Primer
The efficacy of recrystallization hinges on the principle that the solubility of most solids increases with temperature.[7][8] An ideal recrystallization process involves dissolving the impure compound in a suitable hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently removed during filtration.[7]
The Critical Choice: Solvent Selection
The single most important factor for a successful recrystallization is the choice of solvent.[8][9] An optimal solvent should meet several key criteria:
-
Temperature Coefficient: The solvent must exhibit a high-temperature coefficient, meaning the compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10][11]
-
Impurity Solubility: Soluble impurities should remain dissolved even when the solution is cold, while insoluble impurities should not dissolve even in the hot solvent, allowing for their removal via hot filtration.[11]
-
Chemical Inertness: The solvent must not react with the compound being purified.[9][10]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals after filtration.[10]
-
Safety & Practicality: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[9]
For this compound, a compound of moderate polarity, suitable solvents are likely to be polar protic or aprotic solvents, or mixtures thereof.
Experimental Protocol
This protocol is divided into three main stages: small-scale solvent screening, the bulk purification procedure, and post-purification analysis.
Part A: Systematic Solvent Screening
Before committing the bulk of the crude material, a small-scale screening process is essential to identify the optimal solvent or solvent system.
Methodology:
-
Place approximately 20-30 mg of the crude pyrazolone derivative into several small test tubes.
-
To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, swirling after each addition, until a total of 0.5 mL has been added. Note the solubility at room temperature. The ideal solvent will not dissolve the compound at this stage.[11]
-
For tubes where the compound was insoluble at room temperature, gently heat the mixture in a water or sand bath towards the solvent's boiling point, continuing to add the solvent dropwise until the solid just dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If necessary, further cool in an ice-water bath.
-
Observe the quality and quantity of the crystals formed. The best solvent will yield a large crop of well-defined crystals upon cooling.
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Safety Considerations |
| Ethanol | 78 | 24.5 | Flammable |
| Isopropanol | 82 | 19.9 | Flammable, irritant |
| Ethyl Acetate | 77 | 6.0 | Flammable, irritant |
| Acetone | 56 | 20.7 | Highly flammable, irritant |
| Water | 100 | 80.1 | Non-flammable |
| Toluene | 111 | 2.4 | Flammable, toxic |
| Heptane (for mixed systems) | 98 | 1.9 | Flammable, irritant |
Note: Mixed solvent systems (e.g., Ethanol/Water, Toluene/Heptane) can be highly effective. In this technique, the crude solid is dissolved in a minimal amount of the "good" solvent (in which it is highly soluble), and the "bad" or "anti-solvent" (in which it is poorly soluble) is added dropwise to the hot solution until turbidity (cloudiness) appears. The solution is then reheated to clarify and cooled slowly.[4]
Part B: Bulk Recrystallization Workflow
This procedure should be performed in a chemical fume hood.
Workflow Diagram:
Caption: Recrystallization workflow for pyrazolone purification.
Detailed Steps:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture on a hot plate (with stirring) to its boiling point. Continue adding the hot solvent until the solid is completely dissolved. It is critical to use the minimum amount of solvent required to achieve saturation upon cooling.[8][10]
-
Hot Filtration (if needed): If the hot solution contains insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization of the product in the funnel.[7][8]
-
Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8] Rushing this step by immediate immersion in an ice bath can cause the compound to precipitate as a powder, trapping impurities.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product from the solution.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[9]
-
Washing: With the vacuum off, add a very small amount of ice-cold recrystallization solvent to the crystals to wash away any residual mother liquor. Reapply the vacuum to pull the wash solvent through. This step is crucial for removing soluble impurities.[7]
-
Drying: Transfer the crystalline product to a watch glass or drying dish. Dry the crystals thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[9]
Validation: Purity and Identity Confirmation
After recrystallization, it is imperative to confirm both the purity and the chemical identity of the product.
Purity Assessment Logic:
Caption: Analytical workflow for purity validation.
Table 2: Analytical Techniques for Quality Control
| Technique | Purpose | Indication of High Purity |
| Melting Point | Assesses purity and provides preliminary identification. | A sharp melting range (typically < 2 °C) that matches the literature value. Impurities typically broaden and depress the melting range.[12][13] |
| Thin-Layer Chromatography (TLC) | Rapidly checks for the presence of impurities. | A single spot for the purified sample, with an Rf value matching the main spot in the crude material. Absence of impurity spots.[12][14] |
| High-Performance Liquid Chromatography (HPLC) | Quantifies purity by separating the main component from impurities. | A single major peak, with purity typically reported as >99% by area normalization.[14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the molecular structure and detects impurities with proton/carbon signals. | A clean spectrum where all peaks can be assigned to the target structure. Absence of unassignable peaks.[14][15] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. | A molecular ion peak that corresponds to the expected mass of C10H9FN2O.[14] |
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- The compound is highly soluble even in the cold solvent. | - Boil off a portion of the solvent to concentrate the solution and cool again.- Try scratching the inside of the flask with a glass rod at the liquid's surface to induce nucleation.[7]- Add a tiny "seed" crystal of the pure compound.- If all else fails, select a different solvent. |
| "Oiling Out" (Product separates as a liquid) | - The solution is supersaturated at a temperature above the compound's melting point.- The rate of cooling is too fast. | - Reheat the solution to dissolve the oil.- Add a small amount of additional hot solvent.- Allow the solution to cool much more slowly. Insulating the flask can help. |
| Low Recovery Yield | - The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Too much solvent was used for washing the crystals. | - Ensure the solution is cooled thoroughly in an ice bath.- Minimize the volume of solvent used.- Ensure the filtration apparatus is pre-heated for hot filtration.- Use only a minimal amount of ice-cold solvent for washing. |
| Colored Product (When it should be colorless) | - Colored impurities are present and soluble in the solvent. | - After dissolving the crude solid, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[7][10] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures involving organic solvents must be conducted inside a certified chemical fume hood to avoid inhalation of vapors.
-
Fire Safety: Keep flammable solvents away from ignition sources such as hot plates with exposed coils or open flames.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
References
-
RSC Education. (n.d.). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles (UCLA) Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Chaudhary, A. (2023). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
-
Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. InTech. Retrieved from [Link]
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. Semantic Scholar. Retrieved from [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]
-
University of Toronto, Department of Chemistry. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer. Retrieved from [Link]
-
Various Authors. (2018). How to determine the purity of newly synthesized organic compound? ResearchGate. Retrieved from [Link]
- Heyl, C., et al. (2011). Method for purifying pyrazoles. Google Patents.
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
Singh, S., et al. (2021). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Retrieved from [Link]
-
Gomha, S. M., et al. (2015). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules. Retrieved from [Link]
-
Mahesha, N., et al. (2021). 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]. IUCrData. Retrieved from [Link]
-
Alam, M., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health. Retrieved from [Link]
-
Wang, Z., et al. (2007). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. Retrieved from [Link]
-
Boukhobza, F., et al. (2014). A CATALYTIC METHOD FOR THE SYNTHESIS OF PYRAZOLONE DERIVATIVES USING HETEROPOLYACIDS AND STUDY OF THE ANTI-BACTERIAL ACTIVIT. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Singh, U. P., & Bhat, H. R. (2013). Synthesis of 3-(4, 5-dihydro-1-phenyl-5-substituted phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives and evaluation of their anticancer activity. Indian Journal of Chemistry. Retrieved from [Link]
-
Fathy, U., et al. (2016). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. ResearchGate. Retrieved from [Link]
-
Aisyah, S., et al. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Retrieved from [Link]
-
Cheméo. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2013). 2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]. Acta Crystallographica Section E. Retrieved from [Link]
-
Shahani, T., et al. (2011). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. National Institutes of Health. Retrieved from [Link]
-
Konovalova, I. S., et al. (2024). Synthesis and crystal structure of (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, C19H14FN5O. ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. NIST WebBook. Retrieved from [Link]
-
US EPA. (n.d.). 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl-4-(2-phenyldiazenyl). Retrieved from [Link]
-
PubChem. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one. Retrieved from [Link]
Sources
- 1. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. scispace.com [scispace.com]
- 5. [PDF] Recrystallization of Active Pharmaceutical Ingredients | Semantic Scholar [semanticscholar.org]
- 6. LabXchange [labxchange.org]
- 7. praxilabs.com [praxilabs.com]
- 8. edu.rsc.org [edu.rsc.org]
- 9. mt.com [mt.com]
- 10. Recrystallization [sites.pitt.edu]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 13. moravek.com [moravek.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
Application Note: A Detailed Guide to the ¹H NMR Analysis of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Abstract
This application note provides a comprehensive guide for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a heterocyclic compound of interest in pharmaceutical and materials science research. This document offers a detailed protocol for sample preparation, a theoretical discussion of the structural and electronic features influencing the NMR spectrum, and an in-depth interpretation of the expected spectral data. The causality behind experimental choices and data interpretation is emphasized to provide researchers, scientists, and drug development professionals with a robust framework for their own analyses.
Introduction: The Significance of Pyrazolone Scaffolds
Pyrazolone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties. The specific compound, this compound, incorporates a fluorophenyl group, a common modification in drug design to enhance metabolic stability and binding affinity. Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring quality control. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure in solution.
Theoretical Background: Tautomerism in Pyrazolones
A critical consideration in the NMR analysis of pyrazolones is their potential for tautomerism. 2,4-dihydro-3H-pyrazol-3-ones can exist in three principal tautomeric forms: the CH, OH, and NH forms. The predominant form in solution is highly dependent on the solvent, temperature, and the nature of the substituents.[1][2][3][4][5]
For this compound, the CH form is generally expected to be the major tautomer in less polar solvents like chloroform-d (CDCl₃), which is a common NMR solvent. This guide will focus on the analysis of this predominant CH tautomer.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The acquisition of a clean, high-resolution ¹H NMR spectrum is fundamental to accurate structural analysis. The following protocol outlines the key steps and the rationale behind them.
Materials and Equipment
-
Analyte: this compound (5-10 mg)
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR Tubes: 5 mm high-precision NMR tubes
-
Glassware: Pasteur pipettes, small vials
-
Filtration: Cotton or glass wool plug
-
NMR Spectrometer: 400 MHz or higher field strength
Step-by-Step Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the compound into a clean, dry vial.[6][7][8] This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time without causing issues with line broadening or difficult shimming.[7]
-
Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.[6] CDCl₃ is a versatile solvent for many organic compounds and its residual peak at 7.26 ppm is well-characterized. TMS serves as the internal standard for chemical shift referencing (0.00 ppm).
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. Visual inspection should confirm the absence of any solid particles.
-
Filtration and Transfer: Place a small, tight plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube. This step is crucial to remove any particulate matter that can degrade the magnetic field homogeneity and, consequently, the spectral resolution.[8][9]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion and Locking: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the CDCl₃, which stabilizes the magnetic field.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample. This minimizes peak broadening and distortion.
-
Acquisition Parameters: For a standard ¹H NMR experiment, typical parameters on a 400 MHz spectrometer would be:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (can be adjusted based on sample concentration)
-
Spectral Width: -2 to 12 ppm
-
Spectral Analysis and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule.
Predicted ¹H NMR Data
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| CH₃ (a) | ~2.1 | Singlet (s) | 3H | - | Aliphatic methyl group adjacent to a C=N bond. |
| CH₂ (b) | ~3.4 | Singlet (s) | 2H | - | Methylene protons on the pyrazolone ring. |
| Ar-H (c) | ~7.1-7.2 | Triplet (t) or dd | 2H | ~8-9 Hz | Aromatic protons ortho to the fluorine atom, showing coupling to both fluorine and the meta protons. |
| Ar-H (d) | ~7.8-7.9 | Doublet of doublets (dd) | 2H | ~9 Hz (H-H), ~5-6 Hz (H-F) | Aromatic protons meta to the fluorine atom, showing coupling to the ortho protons and a smaller coupling to fluorine. |
Note: These are predicted values based on typical chemical shifts of similar structures. Actual values may vary slightly.
Detailed Peak Assignments
-
Methyl Protons (a): A singlet integrating to three protons is expected around 2.1 ppm. The absence of adjacent protons results in a singlet. Its chemical shift is influenced by the adjacent sp²-hybridized carbon of the C=N bond.
-
Methylene Protons (b): A singlet integrating to two protons is anticipated around 3.4 ppm. These protons are on the C4 position of the pyrazolone ring. In the CH tautomer, they are typically not coupled to other protons, hence appearing as a singlet.
-
Aromatic Protons (c & d): The 4-fluorophenyl group presents a characteristic AA'BB' spin system, which often appears as two sets of multiplets due to coupling with the ¹⁹F nucleus.
-
The protons ortho to the fluorine atom (c) are expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) around 7.1-7.2 ppm. They are coupled to the adjacent meta protons and also to the fluorine atom.
-
The protons meta to the fluorine atom (d) will likely be further downfield around 7.8-7.9 ppm due to the deshielding effect of the pyrazolone ring's nitrogen atom. They will appear as a doublet of doublets, showing a larger coupling to the ortho protons and a smaller long-range coupling to the fluorine atom. The electron-withdrawing nature of fluorine also influences the chemical shifts of these aromatic protons.[10][11]
-
Visualization of Molecular Structure and Proton Assignments
Caption: Molecular structure with proton assignments.
Troubleshooting and Data Verification
Common Spectral Artifacts
-
Solvent Peak: A residual, non-deuterated solvent peak will be present (e.g., CHCl₃ at 7.26 ppm).
-
Water Peak: A broad singlet around 1.5-1.6 ppm in CDCl₃ may indicate the presence of water.
-
Impurity Peaks: Any additional, unassigned peaks may correspond to starting materials, byproducts, or other contaminants.
Verifying Tautomeric Form
The presented analysis assumes the CH tautomer. The presence of the OH tautomer would lead to the disappearance of the CH₂ singlet at ~3.4 ppm and the appearance of a CH proton signal and a broad OH signal. The exact chemical shifts would differ significantly. Running the NMR in a different solvent, such as DMSO-d₆, can help to investigate the tautomeric equilibrium, as more polar, hydrogen-bond accepting solvents can favor the OH or NH forms.[1][2]
Data Analysis Workflow
Caption: Workflow for ¹H NMR data analysis.
Conclusion
The ¹H NMR analysis of this compound is a straightforward process when a systematic approach is employed. By understanding the potential for tautomerism, following a robust experimental protocol, and carefully interpreting the chemical shifts, multiplicities, and coupling constants, a confident structural assignment can be achieved. This application note serves as a practical guide to aid researchers in obtaining and interpreting high-quality NMR data for this important class of heterocyclic compounds.
References
-
Holzer, W., Kautsch, C., Laggner, C., Claramunt, R. M., Pérez-Torralba, M., Alkorta, I., & Elguero, J. (2004). On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Tetrahedron. [Link]
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
ResearchGate. On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool | Request PDF. [Link]
-
Max T. Rogers NMR Facility. Sample Preparation. [Link]
-
Wang, L., et al. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. [Link]
-
Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]
-
Al-Masoudi, N. A., et al. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. [Link]
-
Reddit. The Effect of Fluorine in 1H NMR : r/Chempros. [Link]
-
ResearchGate. The NMR interpretations of some heterocyclic compounds which are... [Link]
-
ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Link]
-
Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. [Link]
-
OpenOChem Learn. Interpreting. [Link]
-
University College London. Sample Preparation. [Link]
-
New Journal of Chemistry. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. [Link]
-
Yeh, B. J., et al. (2015). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PeerJ. [Link]
-
Abraham, R. J. & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]
-
Holzer, W., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. [Link]
-
ResearchGate. An Overview of Fluorine NMR. [Link]
-
Dürr, U. H., et al. (2013). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Holzer, W., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health. [Link]
-
ResearchGate. Influence of fluorine substituents on the NMR properties of phenylboronic acids | Request PDF. [Link]
-
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
ResearchGate. (PDF) On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. [Link]
-
Mahesha, et al. (2022). 1-[4-(4-methylphenyl)thiazol-2- yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H- pyrazole. IUCrData. [Link]
-
Sari, Y., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank. [Link]
-
Fun, H.-K., et al. (2012). 2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]. Acta Crystallographica Section E. [Link]
-
Mahesha, et al. (2022). 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]. IUCrData. [Link]
-
ResearchGate. 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. [Link]
Sources
- 1. Sci-Hub. On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool / Tetrahedron, 2004 [sci-hub.st]
- 2. researchgate.net [researchgate.net]
- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Application Note: Elucidation of the Mass Spectrometric Fragmentation Pathway of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Abstract
This application note provides a comprehensive guide to understanding the mass spectrometric fragmentation behavior of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a member of the pharmacologically significant pyrazolone class of heterocyclic compounds. Utilizing high-resolution tandem mass spectrometry (MS/MS), we detail a robust analytical protocol and elucidate the primary fragmentation pathways under both electrospray ionization (ESI) and electron ionization (EI) conditions. Key fragment ions are identified, and their formation is rationalized through established principles of gas-phase ion chemistry. The established fragmentation pattern serves as a crucial reference for the identification, characterization, and quantification of this compound and its structural analogs in complex matrices, supporting research, quality control, and drug development activities.
Introduction
Pyrazolone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties. A prominent example is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a drug used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. The structural characterization of these compounds is paramount for drug discovery, metabolite identification, and quality assurance.
Mass spectrometry (MS) is an indispensable analytical technique for molecular structure elucidation due to its high sensitivity, specificity, and speed.[1] Tandem mass spectrometry (MS/MS), in particular, provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions.[2] Understanding the specific fragmentation pattern of a molecule is essential for developing robust analytical methods and for identifying unknown related substances.
This guide provides an in-depth analysis of the fragmentation pathways of this compound (Molecular Formula: C₁₀H₉FN₂O; Monoisotopic Mass: 192.0699 Da). We present detailed experimental protocols and a mechanistic interpretation of the fragmentation data, offering field-proven insights for researchers and professionals in the pharmaceutical and chemical analysis sectors.
Experimental Methodologies
Materials and Sample Preparation
-
Analyte: this compound (≥98% purity)
-
Solvents: HPLC-grade methanol and acetonitrile, deionized water.
-
Reagents: Formic acid (LC-MS grade).
Protocol: Standard Solution Preparation The rationale for this protocol is to prepare a dilute, ionized solution suitable for direct infusion into the mass spectrometer, minimizing matrix effects and ensuring stable ion generation.
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Vortex the stock solution for 30 seconds to ensure complete dissolution.
-
Create a working solution by diluting the stock solution to a final concentration of 1 µg/mL.
-
For positive-ion ESI, use a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation, leading to the formation of the [M+H]⁺ ion.
-
For EI analysis, use methanol as the solvent.
-
-
Filter the working solution through a 0.22 µm syringe filter before analysis to remove any particulates that could clog the instrument's fluidics.
Instrumentation and Analytical Conditions
The following protocols were designed for a typical high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. The choice of two different ionization sources, ESI and EI, allows for a comprehensive analysis. ESI is a soft ionization technique ideal for determining the mass of the intact molecule ([M+H]⁺), while EI is a higher-energy technique that induces more extensive fragmentation, providing a complementary and detailed fragmentation fingerprint.[3]
Protocol: Electrospray Ionization (ESI) Tandem MS Analysis
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The two nitrogen atoms in the pyrazole ring are basic sites, readily accepting a proton. |
| Capillary Voltage | 3.5 kV | Optimal voltage for stable spray and efficient ion formation. |
| Cone Voltage | 30 V | A moderate voltage to transfer ions into the mass analyzer without causing in-source fragmentation. |
| Desolvation Temperature | 350 °C | Ensures efficient solvent evaporation from the ESI droplets. |
| Desolvation Gas Flow | 600 L/hr (Nitrogen) | Aids in desolvation and prevents solvent clusters from entering the analyzer. |
| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |
| Collision Energy (MS/MS) | Ramped 20-40 eV | A range of energies is used to generate a comprehensive set of fragment ions. |
| Mass Range | m/z 50 - 500 | Covers the precursor ion and all expected fragments. |
Protocol: Electron Ionization (EI) MS Analysis
| Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | High-energy ionization (70 eV) is a standard that produces reproducible, library-searchable spectra with rich fragmentation.[4] |
| Ionization Energy | 70 eV | Standard energy that provides sufficient energy for ionization and extensive fragmentation. |
| Source Temperature | 230 °C | Prevents condensation of the analyte while minimizing thermal degradation. |
| Inlet System | Direct Insertion Probe (DIP) | Allows for the analysis of the pure solid compound. |
| Mass Range | m/z 40 - 500 | Covers the molecular ion and all expected fragments. |
Results and Discussion
High-Resolution Mass Spectra
Under ESI conditions, the compound was detected as its protonated molecule, [M+H]⁺, with a high-resolution measured m/z of 193.0777, which corresponds closely to the calculated exact mass of 193.0775 for the elemental formula C₁₀H₁₀FN₂O⁺.
Under EI conditions, the molecular ion, M⁺•, was observed at m/z 192.0698, consistent with the calculated exact mass of 192.0699 for C₁₀H₉FN₂O⁺•. The presence of the molecular ion, even with high-energy EI, indicates a relatively stable molecular structure.
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis
Collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺, m/z 193.07) yielded several characteristic product ions. The major fragmentation pathways are discussed below, and the quantitative data are summarized in Table 1.
Table 1: Major Product Ions from MS/MS of Precursor Ion m/z 193.07
| Observed m/z | Calculated Mass | Elemental Formula | Neutral Loss | Proposed Fragment Structure |
| 165.0822 | 165.0824 | C₁₀H₁₀FN₂⁺ | CO (27.9949) | Ion resulting from loss of carbonyl group |
| 98.0502 | 98.0502 | C₄H₆N₂O⁺ | C₆H₄F• (95.0297) | Protonated 5-methyl-2,4-dihydro-3H-pyrazol-3-one core |
| 95.0295 | 95.0297 | C₆H₄F⁺ | C₄H₆N₂O (98.0502) | 4-Fluorophenyl cation |
| 69.0345 | 69.0345 | C₄H₃N₂⁺ | C₆H₄F• + CO | Pyrazole ring fragment after loss of fluorophenyl and CO |
Proposed Fragmentation Pathways
The fragmentation of this compound is primarily driven by the cleavage of the most labile bonds and the formation of stable neutral molecules or charged fragments. The main pathways involve the cleavage of the N-phenyl bond and fragmentation of the pyrazolone ring.
-
Cleavage of the N-Phenyl Bond (Pathway A): The most prominent fragmentation route is the homolytic or heterolytic cleavage of the bond between the pyrazolone ring nitrogen (N2) and the fluorophenyl ring. This cleavage can result in two major, stable fragment ions:
-
The 4-Fluorophenyl Cation (m/z 95.03): This highly stable aromatic cation is a characteristic fragment for compounds containing this moiety. Its formation involves the charge being retained on the phenyl portion.
-
The Protonated Pyrazolone Core (m/z 98.05): Alternatively, the charge can be retained on the heterocyclic portion of the molecule, resulting in an ion corresponding to the protonated 5-methyl-pyrazolone structure.[5]
-
-
Loss of Carbon Monoxide (Pathway B): A common fragmentation pathway for carbonyl-containing compounds is the neutral loss of carbon monoxide (CO), which has a mass of ~28 Da.[6][7] Cleavage of the pyrazolone ring can lead to the formation of an ion at m/z 165.08 , corresponding to the loss of CO from the precursor ion. This suggests a ring-opening mechanism followed by the elimination of the stable CO molecule.
-
Consecutive Fragmentation: The fragment at m/z 98.05 (Protonated Pyrazolone Core) can undergo further fragmentation by losing CO, leading to the smaller fragment ion observed at m/z 69.03 . This sequential loss is a common feature in the mass spectra of pyrazolone derivatives.[8]
The proposed fragmentation scheme is visualized in the diagram below.
Conclusion
The fragmentation pattern of this compound has been systematically characterized using high-resolution tandem mass spectrometry. The primary fragmentation pathways involve the cleavage of the N-phenyl bond to produce characteristic ions at m/z 95.03 and m/z 98.05, and the neutral loss of carbon monoxide from the pyrazolone ring. These well-defined fragmentation routes provide diagnostic ions that can be used for the unequivocal identification and structural confirmation of this compound in various analytical applications. The protocols and data presented herein serve as a valuable resource for researchers and scientists engaged in the analysis of pyrazolone derivatives and other related heterocyclic compounds.
References
-
Ermakov, A.I., Sorokin, A.A., & Voronin, V.G. (1986). Negative ion mass spectra and structure of 4-substituted 1-phenyl-3-methyl-5-pyrazolones. Journal Article. Available at: [Link]
-
Sparkman, O.D. (2011). Neutral Losses and Ion Series. ResearchGate. Available at: [Link]
-
Moser, A. (n.d.). Identifying fragments using a Neutral Loss spectrum. ACD/Labs. Available at: [Link]
-
Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available at: [Link]
- de Hoffmann, E., & Stroobant, V. (2007).
-
Gómez-Pérez, A., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Journal of Mass Spectrometry, 55(12), e4635. Available at: [Link]
-
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 433-452. Available at: [Link]
-
Kertész, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 686. Available at: [Link]
-
LibreTexts. (2022). 6.2: Fragmentation. Chemistry LibreTexts. Available at: [Link]
-
Wang, H., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link]
-
NIST. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. NIST Chemistry WebBook. Available at: [Link]
-
PubChem. (n.d.). 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one. PubChem. Available at: [Link]
-
PubChem. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-. PubChem. Available at: [Link]
-
Santos, V. G., & Amarante, G. W. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
-
NIST. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
NIST. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-. NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. Negative ion mass spectra and structure of 4-substituted 1-phenyl-3-methyl-5-pyrazolones (Journal Article) | OSTI.GOV [osti.gov]
Topic: In Vitro Anticancer Screening of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preliminary in vitro anticancer evaluation of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a compound belonging to the pyrazolone class of heterocycles. Pyrazolone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2][3] This guide details a structured, multi-stage screening protocol, beginning with a robust primary cytotoxicity assay to determine the compound's potency across a panel of cancer cell lines. Subsequently, it outlines key mechanistic assays, including apoptosis and cell cycle analysis, to elucidate the compound's mode of action. The protocols provided are designed to be reproducible and include critical insights into experimental design, data interpretation, and quality control, ensuring scientific rigor for drug discovery and development professionals.
Introduction: The Rationale for Screening Pyrazolone Derivatives
Pyrazolone and its derivatives represent a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals.[3][4] In oncology, pyrazole-containing compounds have demonstrated significant potential by targeting various hallmarks of cancer.[5] They have been shown to inhibit critical cell signaling proteins like cyclin-dependent kinases (CDKs) and receptor tyrosine kinases, which are often dysregulated in cancer, leading to uncontrolled cell proliferation.[1][6] Furthermore, various pyrazole derivatives have been reported to induce programmed cell death (apoptosis) and cause cell cycle arrest, making them attractive candidates for novel therapeutic agents.[1][2][7]
The specific compound, this compound, incorporates a fluorophenyl group, a common modification in medicinal chemistry to enhance metabolic stability and binding affinity. This application note provides the foundational workflow to assess its cytotoxic and cytostatic effects, laying the groundwork for further preclinical development.
General Experimental Workflow
A systematic approach is crucial for the efficient screening of novel compounds. The workflow begins with a broad cytotoxicity screen to identify sensitive cell lines and determine the compound's potency (IC₅₀). Hits from the primary screen are then advanced to secondary, mechanistic assays to understand how the compound elicits its effects at a cellular level.
Caption: A typical workflow for in vitro anticancer screening.
Compound Preparation and Handling
Proper handling of the test compound is fundamental to achieving reproducible results.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile dimethyl sulfoxide (DMSO).
-
Solubility Check: Ensure the compound is fully dissolved. Gentle warming or sonication may be required.
-
Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, prepare fresh serial dilutions from the stock solution using the appropriate complete cell culture medium. The final DMSO concentration in the culture wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.
Cell Line Selection and Maintenance
The choice of cell lines is critical and should ideally represent a diversity of cancer types to identify broad-spectrum activity or tissue-specific sensitivity.[8][9]
Recommended Starter Panel:
| Cell Line | Cancer Type | Rationale |
|---|---|---|
| MCF-7 | Breast (Adenocarcinoma) | Estrogen receptor-positive, a common breast cancer subtype. |
| A549 | Lung (Carcinoma) | A widely used model for non-small cell lung cancer. |
| HCT116 | Colon (Carcinoma) | Represents colorectal cancer, a prevalent solid tumor. |
| HEPG2 | Liver (Hepatocellular Carcinoma) | A model for liver cancer, a common target for pyrazole derivatives.[10] |
Cell Culture Protocol:
-
Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Routinely passage cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.
-
Regularly test for mycoplasma contamination.
Protocol: Primary Cytotoxicity Screening (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method that measures total cellular protein content, providing a reliable estimation of cell density.[11][12] It is a robust endpoint assay for cytotoxicity screening because its staining is independent of cell metabolic activity, unlike tetrazolium-based assays (e.g., MTT).[13]
Materials:
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% acetic acid
-
Acetic acid, 1% (vol/vol)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (absorbance at 510-540 nm)
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Include wells for a "time zero" (T₀) plate and wells for vehicle controls.
-
Incubation: Incubate the plate for 24 hours to allow cells to attach.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) to the appropriate wells. Add medium with the equivalent DMSO concentration to vehicle control wells.
-
T₀ Plate Fixation: Immediately after adding the compound to the treatment plates, fix the T₀ plate by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[14] This plate represents the cell count at the time of drug addition.
-
Treatment Incubation: Incubate the experimental plates for 72 hours at 37°C.
-
Cell Fixation: After incubation, fix the experimental plates with TCA as described in step 4.
-
Washing: Gently wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye.[11] Air-dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]
-
Post-Stain Wash: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[14]
-
Air Dry: Allow the plates to air-dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete dissolution.[12]
-
Read Absorbance: Measure the optical density (OD) at 540 nm using a microplate reader.
Data Analysis: The percentage growth inhibition is calculated using the absorbance measurements from the treated (T), vehicle control (C), and time zero (T₀) wells:
-
If T ≥ T₀: % Growth Inhibition = [1 - (T - T₀) / (C - T₀)] * 100
-
If T < T₀: % Lethality = [1 - (T - T₀) / T₀] * 100
Plot the percentage growth inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).
Example Data Presentation:
| Cell Line | IC₅₀ (µM) of this compound |
|---|---|
| MCF-7 | 25.4 ± 2.1 |
| A549 | 15.8 ± 1.7 |
| HCT116 | 8.2 ± 0.9 |
| HEPG2 | 32.1 ± 3.5 |
Protocols: Secondary Mechanistic Assays
Based on the primary screen, select the most sensitive cell line (e.g., HCT116 from the example data) for further investigation.
Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[15] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus staining only late apoptotic or necrotic cells.
Methodology:
-
Cell Treatment: Seed HCT116 cells in a 6-well plate. After 24 hours, treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 500 x g for 5 minutes).[15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Interpreting the Results:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
Cell Cycle Analysis by PI Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[17][18] An accumulation of cells in a specific phase suggests the compound may be interfering with cell cycle checkpoints.
Caption: Hypothetical mechanism: pyrazolone inhibits CDK2, causing G1 arrest.
Methodology:
-
Cell Treatment: Seed and treat HCT116 cells as described for the apoptosis assay. A 24-hour treatment is typical.
-
Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[19][20] Incubate for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[19] The RNase is crucial to prevent staining of double-stranded RNA.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. Collect at least 20,000 events and gate the single-cell population.[21]
Interpreting the Results: The DNA histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase (2N DNA content), and the second peak represents cells in the G2/M phase (4N DNA content). The area between these peaks represents cells in the S phase. A significant increase in the percentage of cells in any one peak compared to the vehicle control indicates a cell cycle arrest at that phase.
Example Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle Control | 45.2% | 35.1% | 19.7% |
| Compound (IC₅₀) | 70.5% | 15.3% | 14.2% |
This example data suggests the compound induces a G1 cell cycle arrest.
Conclusion and Future Directions
This application note provides a robust framework for the initial in vitro screening of this compound. The described protocols for cytotoxicity, apoptosis, and cell cycle analysis will generate the foundational data needed to assess its anticancer potential. Positive results, such as potent cytotoxicity and clear evidence of apoptosis induction or cell cycle arrest, would warrant further investigation, including:
-
Screening against a broader panel of cell lines to establish a selectivity profile.
-
Western blot analysis to probe for changes in key proteins involved in apoptosis (e.g., Caspases, Bcl-2 family) or cell cycle regulation (e.g., CDKs, cyclins).
-
Kinase profiling assays to identify specific molecular targets.[6]
By following this structured approach, researchers can efficiently characterize the anticancer properties of novel pyrazolone derivatives and identify promising candidates for further preclinical development.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Cell cycle analysis with flow cytometry and propidium iodide.Abcam.
- Sulforhodamine B (SRB) Assay Protocol.
- Annexin V Staining Protocol for Flow Cytometry.Thermo Fisher Scientific.
- Sulforhodamine B (SRB)
- Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents.MDPI.
- Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.Bio-protocol.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.Bio-Techne.
- Annexin V staining assay protocol for apoptosis.Abcam.
- Cell Cycle Protocol - Flow Cytometry.UT Health San Antonio.
- Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives.ScienceDirect.
- Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol.
- MTT assay protocol.Abcam.
- Selection of Optimal Cell Lines for High-Content Phenotypic Screening.
- MTT Assay Protocol for Cell Viability and Prolifer
- Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Cell cycle analysis.Wikipedia.
- Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives.
- Cancer Cell Lines for Drug Discovery and Development.AACR Journals.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
- Assaying cell cycle status using flow cytometry.
- Selection of Optimal Cell Lines for High-Content Phenotypic Screening.
- Looking for cell line models to predict drug response in cancer patients? Use CELLector.Open Targets Blog.
- Sulforhodamine B colorimetric assay for cytotoxicity screening.SciSpace.
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.Benchchem.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- SRB Cytotoxicity Assay D
- MTT Cell Proliferation Assay.
- Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42.Benchchem.
- Cancer Cell Line Screening: A Compass for Drug Discovery.Crown Bioscience Blog.
- Pyrazoles as anticancer agents: Recent advances.
- Pyrazole Biomolecules as Cancer and Inflamm
- 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation.
- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.Oriental Journal of Chemistry.
- Synthesis and anticancer evaluation of pyrazolone derivatives.
Sources
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. srrjournals.com [srrjournals.com]
- 6. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Antimicrobial Assay of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Introduction: The Antimicrobial Potential of Pyrazolone Derivatives
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1] The pyrazolone scaffold, a derivative of pyrazole, has been the subject of extensive research, leading to the development of numerous compounds with significant therapeutic potential. The introduction of a fluorine atom into the molecular structure can enhance the metabolic stability and binding affinity of the compound to its target proteins, often leading to improved pharmacological activity.[2] The compound 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one belongs to this promising class of fluorinated pyrazolones. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to evaluate its antimicrobial efficacy.
The antimicrobial action of pyrazole derivatives is often multifaceted, potentially involving the inhibition of essential cellular processes such as cell wall, protein, and nucleic acid synthesis, or the disruption of bacterial cell membrane integrity.[1][3] The protocols detailed herein are designed to provide a robust framework for determining the compound's spectrum of activity and potency against a panel of clinically relevant microorganisms. By adhering to internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI), these application notes ensure the generation of reliable and reproducible data critical for the advancement of new antimicrobial agents.
I. Physicochemical Properties and Stock Solution Preparation
A critical first step in any antimicrobial assay is the preparation of a stable and accurate stock solution of the test compound. The solubility of pyrazolone derivatives can vary, with many exhibiting good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, and limited solubility in water.[4][5]
Protocol 1: Preparation of Stock Solution
-
Solvent Selection: Based on the general solubility of pyrazolone derivatives, Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent for preparing the stock solution of this compound.
-
Stock Concentration: Prepare a stock solution at a concentration of 10 mg/mL.
-
Procedure:
-
Accurately weigh 10 mg of this compound using an analytical balance.
-
Transfer the compound to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile, molecular biology grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Note on Solvent Effects: It is crucial to include a solvent control in all antimicrobial assays to ensure that the observed antimicrobial activity is not due to the solvent itself. The final concentration of DMSO in the assay should typically not exceed 1% (v/v), as higher concentrations can inhibit microbial growth.
II. Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M07.
Materials:
-
Test compound stock solution (10 mg/mL in DMSO)
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial and fungal strains (see Table 1 for recommendations)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Solvent control (DMSO)
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Serial Dilutions:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
In a separate dilution plate or tubes, prepare a starting concentration of the test compound. For example, to achieve a final starting concentration of 128 µg/mL, dilute the 10 mg/mL stock solution appropriately in CAMHB.
-
Add 200 µL of this starting compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution process down to well 10.
-
Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum in broth, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
A solvent control should also be included, containing the highest concentration of DMSO used in the assay.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial or fungal suspension to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate with a lid or an adhesive seal and incubate at 35 ± 2°C for 18-24 hours for most bacteria. Fungal species may require longer incubation periods (24-48 hours).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Table 1: Recommended Microbial Strains for Antimicrobial Testing
| Microorganism | Strain Designation (ATCC) | Gram Stain | Relevance |
| Staphylococcus aureus | 29213 | Gram-positive | Common cause of skin and soft tissue infections |
| Enterococcus faecalis | 29212 | Gram-positive | Opportunistic pathogen, often associated with hospital-acquired infections |
| Escherichia coli | 25922 | Gram-negative | Common cause of urinary tract and gastrointestinal infections |
| Pseudomonas aeruginosa | 27853 | Gram-negative | Opportunistic pathogen, known for its intrinsic antibiotic resistance |
| Candida albicans | 90028 | N/A (Fungus) | Common cause of opportunistic fungal infections |
III. Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. This assay is a crucial extension of the MIC test to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
Protocol 3: MBC Determination
-
Following MIC Determination: After determining the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.
-
Subculturing:
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a 10 µL aliquot from each well to a separate quadrant of a Mueller-Hinton Agar (MHA) plate.
-
Streak the aliquot to obtain isolated colonies.
-
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
MBC Determination:
Data Interpretation Logic
Caption: Logic for interpreting MBC/MIC ratio to determine bactericidal or bacteriostatic activity.
IV. Time-Kill Kinetics Assay
A time-kill kinetics assay provides dynamic information on the rate at which an antimicrobial agent kills a microbial population over time.[8][9] This assay is valuable for understanding the pharmacodynamics of a new compound.
Protocol 4: Time-Kill Kinetics Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in CAMHB as described in the MIC protocol.
-
Test Setup:
-
Prepare flasks or tubes containing CAMHB with the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control flask (no compound).
-
Inoculate each flask with the standardized microbial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the appropriate dilutions onto MHA plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of the test compound.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[8]
-
V. Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 2: Representative Data Summary for this compound
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| E. faecalis ATCC 29212 | 32 | 128 | 4 | Bactericidal |
| E. coli ATCC 25922 | 64 | >256 | >4 | Bacteriostatic |
| P. aeruginosa ATCC 27853 | >128 | >256 | - | Resistant |
| C. albicans ATCC 90028 | 32 | 64 | 2 | Fungicidal |
| Ciprofloxacin | 0.25 | 0.5 | 2 | Bactericidal |
| Fluconazole | 1 | 4 | 4 | Fungicidal |
(Note: The data presented in this table are for illustrative purposes only and must be determined experimentally.)
VI. References
-
Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. (2019). ResearchGate. [Link]
-
Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (n.d.). Oriental Journal of Chemistry. [Link]
-
New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.). National Institutes of Health. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. (2018). Indian Journal of Pharmaceutical Sciences. [Link]
-
Time-Kill Kinetics Assay. (n.d.). Emery Pharma. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. [Link]
-
The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]
-
(PDF) Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. (2025). ResearchGate. [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health. [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]
-
Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. [Link]
-
Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. (2024). Journal of Applied Pharmaceutical Science. [Link]
-
Convenient ultrasound mediated synthesis of substituted pyrazolones under solvent-free conditions. (2025). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. (n.d.). Semantic Scholar. [Link]
-
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one. (n.d.). PubChem. [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). National Institutes of Health. [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). National Institutes of Health. [Link]
-
In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone (2-Methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione) against Selected Human Pathogens. (2022). MDPI. [Link]
-
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-. (n.d.). PubChem. [Link]
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Anti-inflammatory Activity of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Introduction
The pyrazolone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Historically, pyrazolone derivatives have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs), analgesics, and antipyretics, with prominent examples including antipyrine and phenylbutazone.[1][3] The anti-inflammatory efficacy of many compounds in this class is attributed to their ability to inhibit key enzymes in the inflammatory cascade, most notably cyclooxygenase (COX) enzymes.[4]
This document provides a comprehensive guide for the preclinical evaluation of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one , a novel pyrazolone derivative. We present detailed, field-proven protocols for assessing its anti-inflammatory properties through both in vivo and in vitro models. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental step to ensure robust and interpretable data.
Part 1: Putative Mechanism of Action
The inflammatory response is a complex biological process involving the activation of various signaling pathways that lead to the production of inflammatory mediators. Based on the extensive literature on pyrazolone derivatives, the primary mechanism of action for this compound is hypothesized to involve the modulation of the arachidonic acid cascade and pro-inflammatory cytokine signaling.
An inflammatory stimulus, such as lipopolysaccharide (LPS) or carrageenan, activates immune cells like macrophages.[5][6] This activation triggers intracellular signaling cascades, prominently involving the transcription factor Nuclear Factor-kappa B (NF-κB).[7] Activated NF-κB translocates to the nucleus and initiates the transcription of genes encoding pro-inflammatory proteins, including:
-
Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and edema.[4]
-
Inducible Nitric Oxide Synthase (iNOS): Produces nitric oxide (NO), a signaling molecule that contributes to vasodilation and cytotoxicity at high concentrations.[8]
-
Pro-inflammatory Cytokines: Molecules like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) that amplify the inflammatory response.[9]
The test compound, this compound, is expected to exert its anti-inflammatory effect by inhibiting one or more of these downstream targets, particularly COX-2, thereby reducing the production of inflammatory mediators.
Caption: Putative anti-inflammatory signaling pathway.
Part 2: In Vivo Evaluation using Carrageenan-Induced Paw Edema
This model is a gold standard for screening acute anti-inflammatory activity and is highly reproducible.[10][11] Subplantar injection of carrageenan induces a biphasic inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the delayed phase (after 1.5 hours) is primarily driven by prostaglandin synthesis, making it sensitive to COX inhibitors.[10][12]
Experimental Protocol
1. Materials and Reagents:
-
Test Compound: this compound
-
Vehicle: e.g., 0.5% Carboxymethylcellulose (CMC) in saline
-
Positive Control: Indomethacin (10 mg/kg) or another clinically relevant NSAID.[10]
-
Phlogistic Agent: 1% w/v λ-Carrageenan suspension in sterile 0.9% saline.[5][13]
-
Animals: Male Wistar rats or Swiss albino mice (e.g., 150-200g rats).[5]
-
Equipment: Plethysmometer, oral gavage needles, 1 mL syringes with 26G needles.
2. Animal Handling and Grouping:
-
Acclimatize animals for at least 5-7 days under standard laboratory conditions.
-
Fast animals overnight before the experiment but allow free access to water.
-
Randomly divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: Test Compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
Group III: Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)
-
3. Procedure:
-
Baseline Measurement (V₀): Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the zero-hour reading.
-
Compound Administration: Administer the vehicle, test compound, or positive control orally (p.o.) via gavage.
-
Rationale: Oral administration is a common and clinically relevant route for NSAIDs. The volume is typically 10 mL/kg for rats.
-
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[5][10]
-
Scientist's Note: The 1-hour delay allows for the absorption and systemic distribution of the orally administered compound before the inflammatory insult.[13]
-
-
Paw Volume Measurement (Vₜ): Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10][12]
4. Data Analysis:
-
Calculate Edema Volume: For each animal at each time point:
-
Edema (mL) = Vₜ - V₀
-
-
Calculate Percentage Inhibition: Compare the mean edema of the treated groups to the vehicle control group.
-
% Inhibition = [ (Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control ] x 100
-
Caption: Experimental workflow for the in vivo paw edema assay.
Part 3: In Vitro Evaluation using LPS-Stimulated Macrophages
This model allows for the investigation of the compound's effect on specific cellular inflammatory pathways in a controlled environment. RAW 264.7, a murine macrophage cell line, is widely used because it reliably produces inflammatory mediators upon stimulation with LPS.[8][9]
Protocol 3.1: Cell Viability (MTT Assay)
Principle: It is critical to first determine the non-toxic concentration range of the test compound. The MTT assay measures mitochondrial reductase activity, an indicator of cell viability.[8] This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply cell death.
Procedure:
-
Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of the test compound (e.g., 1 to 100 µM).
-
Incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.[8]
-
Measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 3.2: Measurement of Nitric Oxide (Griess Assay)
Principle: The Griess assay quantifies nitrite (NO₂⁻), a stable breakdown product of nitric oxide (NO), in the cell culture supernatant.[6][9]
Procedure:
-
Seed RAW 264.7 cells (3 x 10⁵ cells/well) in a 24-well plate and incubate for 24 hours.[9]
-
Pre-treat cells with non-toxic concentrations of the test compound for 1-3 hours.[8][9]
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[9]
-
Collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[6]
-
Incubate for 10-15 minutes at room temperature.
-
Measure absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
Protocol 3.3: Measurement of Pro-inflammatory Cytokines (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific cytokines, such as TNF-α and IL-6, secreted into the culture medium.[14]
Procedure:
-
Culture and treat cells as described in the Griess Assay protocol (Steps 1-3), though the LPS stimulation time may be shorter (e.g., 6-18 hours) for optimal cytokine detection.[9][14]
-
Collect the cell culture supernatant and centrifuge to remove debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific commercial kit used.
-
Measure absorbance at 450 nm. Calculate cytokine concentrations based on the standard curve provided in the kit.[14]
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Part 4: Data Presentation and Expected Outcomes
Data should be presented clearly to allow for direct comparison between treated and control groups. A significant, dose-dependent reduction in paw edema in vivo and a corresponding decrease in NO, TNF-α, and IL-6 production in vitro would provide strong evidence for the anti-inflammatory activity of this compound.
Table 1: Summary of Hypothetical Efficacy Data
| Assay | Parameter | Test Compound (50 mg/kg or 25 µM) | Positive Control (Indomethacin) |
|---|---|---|---|
| In Vivo | % Inhibition of Paw Edema (at 3h) | 55% | 68% |
| In Vitro | IC₅₀ for NO Inhibition | 15.2 µM | 20.5 µM |
| In Vitro | IC₅₀ for TNF-α Inhibition | 18.9 µM | 25.1 µM |
| In Vitro | IC₅₀ for IL-6 Inhibition | 22.4 µM | 28.3 µM |
Note: The values in this table are hypothetical and serve as an example of how to present the final data. Actual results will vary.
References
- Benchchem. Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
- ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse).
- Creative Biolabs. Carrageenan induced Paw Edema Model.
- NIH. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice.
- Springer Nature Experiments. Carrageenan-Induced Paw Edema in the Rat and Mouse.
- PubMed Central. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
- Semantic Scholar. Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives.
- MDPI. Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells.
- ResearchGate. A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?.
- Semantic Scholar. Synthesis of fluorinated pyrazolone compounds.
- PubMed Central. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.
- PubMed Central. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L.
- MDPI. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages.
- Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells.
- PubMed. Synthesis and Biological Evaluation of the 1,5-diarylpyrazole Class of cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze Nesulfonamide (SC-58635, Celecoxib).
- PubMed. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents.
- NIH. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl).
- MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
Sources
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 7. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 13. inotiv.com [inotiv.com]
- 14. mdpi.com [mdpi.com]
enzyme inhibition assay using 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Application Notes & Protocols
Topic: Enzyme Inhibition Assay using 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Audience: Researchers, scientists, and drug development professionals.
Guide to Characterizing Novel Pyrazolone Enzyme Inhibitors
This document provides a comprehensive guide for characterizing the inhibitory potential of novel compounds, using this compound as a representative example. Pyrazole and pyrazolone derivatives are significant scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The protocols herein detail the necessary steps from initial assay development and IC₅₀ determination to advanced mechanism of action (MoA) studies.
The primary goal is to provide a robust framework that ensures scientific integrity through proper controls, systematic optimization, and logical data interpretation. This approach is essential for validating computational predictions and advancing promising compounds through the drug discovery pipeline.[5][6][7]
Section 1: Foundational Principles of Enzyme Inhibition Assays
An enzyme assay is the fundamental tool used to measure the activity of an enzyme.[8] The rate of an enzyme-catalyzed reaction depends on factors like enzyme and substrate concentrations, temperature, and pH.[8] The introduction of an inhibitor molecule disrupts this process, leading to a decrease in the reaction rate. The core of an inhibition assay is to accurately quantify this reduction in activity as a function of inhibitor concentration.
This guide assumes a common assay format where the enzymatic reaction produces a change in absorbance or fluorescence, which can be monitored over time using a microplate reader.[8] The initial phase of the reaction, where the rate is linear, provides the most accurate measure of the enzyme's velocity under specific conditions.[9][10]
Key Parameters: IC₅₀ and Kᵢ
-
IC₅₀ (Half Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under a specific set of experimental conditions.[11] It is a practical measure of inhibitor potency but can be influenced by factors like substrate concentration.[11][12] Therefore, comparing IC₅₀ values between different experiments or labs requires careful consideration of the assay conditions.[11]
-
Kᵢ (Inhibition Constant): This is the dissociation equilibrium constant for the enzyme-inhibitor complex.[11] Unlike the IC₅₀, the Kᵢ is a thermodynamic constant that reflects the intrinsic binding affinity of the inhibitor for the enzyme. It is a more absolute and universal measure of inhibitor potency, making it superior for comparing different compounds. The Cheng-Prusoff equation allows for the conversion of an IC₅₀ value to a Kᵢ value, provided the enzyme's Michaelis constant (Kₘ) and the substrate concentration are known.
Section 2: Assay Development and Optimization Workflow
Before determining the potency of an inhibitor, the assay itself must be rigorously optimized to ensure the results are reliable and reproducible. This validation process is a critical component of any screening campaign.[5][13]
Materials and Reagents
-
Test Compound: this compound
-
Enzyme: A purified enzyme of interest.
-
Substrate: The corresponding substrate for the enzyme, preferably one that yields a chromogenic or fluorogenic product.
-
Buffer: A buffer system appropriate for the target enzyme, ensuring stable pH.[9]
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) for dissolving the test compound.
-
Positive Control: A known inhibitor for the target enzyme (if available).[10]
-
Microplates: 96- or 384-well, clear flat-bottom for colorimetric assays or black for fluorescence assays.
-
Instrumentation: Microplate reader, calibrated multichannel pipettes.
Protocol: Pre-Assay Optimization
A. Enzyme Concentration Titration The goal is to find the lowest enzyme concentration that gives a robust, linear signal well above the background.[13]
-
Prepare serial dilutions of the enzyme in assay buffer.
-
Add a fixed, saturating concentration of substrate (e.g., 10-20 times the known Kₘ) to each enzyme dilution.[14]
-
Monitor the reaction progress (e.g., absorbance) over time (e.g., every minute for 30 minutes).
-
Plot the reaction rate (slope of the linear portion of the curve) against enzyme concentration.
-
Select a concentration from the linear range of this plot for subsequent experiments.
B. Substrate Concentration and Kₘ Determination Determining the Michaelis constant (Kₘ) is essential for setting up inhibition assays and for calculating Kᵢ.[13] The Kₘ is the substrate concentration at which the reaction velocity is half of the maximum velocity (Vₘₐₓ).[8]
-
Prepare a series of substrate dilutions in assay buffer. It is recommended to use at least eight concentrations spanning a range from 0.2 to 5 times the estimated Kₘ.[13]
-
Initiate the reaction by adding the optimized enzyme concentration to each substrate dilution.
-
Measure the initial velocity (v₀) for each reaction.
-
Plot v₀ versus substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.[13]
Causality Behind Experimental Choice: For identifying competitive inhibitors, running the assay with a substrate concentration at or below the Kₘ is crucial.[13] High, saturating substrate levels can overcome the effects of a competitive inhibitor, masking its potency.
Section 3: Protocol for IC₅₀ Determination
This protocol determines the potency of this compound by measuring its effect on enzyme activity across a range of concentrations.
Preparation of Solutions
| Reagent | Stock Concentration | Preparation | Final Assay Concentration |
| Test Compound | 10 mM | Dissolve in 100% DMSO | 0.1 nM - 100 µM (example range) |
| Enzyme | (Determined by titration) | Dilute in Assay Buffer | (Optimized concentration) |
| Substrate | 10x Final Conc. | Dilute in Assay Buffer | Kₘ value (as determined) |
Trustworthiness Insight: The final concentration of DMSO in all wells, including controls, must be kept constant (typically ≤1%) to avoid solvent-induced effects on enzyme activity.[10]
Experimental Protocol (96-Well Plate)
-
Compound Dilution: Prepare a serial dilution of the test compound. A common method is to perform a 1:3 dilution series across 10 points, starting from a high concentration (e.g., 1 mM in DMSO), to generate a wide dose-response curve.
-
Plate Setup: Add 1 µL of each compound dilution from the series to the corresponding wells of the microplate. Add 1 µL of pure DMSO to the control wells.
-
Controls:
-
100% Activity Control (Vehicle): Contains enzyme, substrate, and DMSO (no inhibitor).
-
0% Activity Control (Background): Contains substrate, DMSO, and buffer (no enzyme).
-
-
Enzyme Addition: Add 50 µL of the diluted enzyme solution to all wells except the 0% Activity Control wells (add 50 µL of buffer instead).
-
Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at the optimal temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 50 µL of the substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance at 405 nm) every 60 seconds for 20-30 minutes.
Data Analysis
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (v₀) by calculating the slope of the linear portion of the signal vs. time plot.
-
Normalize Data: Express the data as a percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_vehicle - Rate_background))
-
Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Calculate IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.[15]
Section 4: Advanced Protocol for Mechanism of Action (MoA) Studies
Once a compound is confirmed as an inhibitor, the next step is to determine its mechanism of action (MoA).[7][10] This provides critical insight into how the inhibitor interacts with the enzyme and its substrate.
// Nodes E [label="Enzyme (E)", fillcolor="#F1F3F4", fontcolor="#202124"]; S [label="Substrate (S)", fillcolor="#E8F0FE", fontcolor="#202124"]; I [label="Inhibitor (I)", fillcolor="#FCE8E6", fontcolor="#202124"]; ES [label="ES Complex", fillcolor="#E6F4EA", fontcolor="#202124"]; EI [label="EI Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; ESI [label="ESI Complex", fillcolor="#E6F4EA", fontcolor="#202124"]; P [label="Product (P)", fillcolor="#FEF7E0", fontcolor="#202124"];
// Main Pathway E -> ES [label="+S"]; ES -> E [label="+P"];
// Competitive Inhibition E -> EI [label="+I (Competitive)", color="#EA4335", fontcolor="#EA4335"]; EI -> E [color="#EA4335"];
// Non-competitive Inhibition ES -> ESI [label="+I (Non-competitive)", color="#34A853", fontcolor="#34A853"]; ESI -> ES [color="#34A853"]; E -> EI [label="+I", color="#34A853", style=dashed];
// Uncompetitive Inhibition {rank=same; ES; ESI_uncomp [label="ESI Complex", fillcolor="#E6F4EA", fontcolor="#202124"];} ES -> ESI_uncomp [label="+I (Uncompetitive)", color="#4285F4", fontcolor="#4285F4"]; ESI_uncomp -> ES [color="#4285F4"]; } dot Caption: Mechanisms of reversible enzyme inhibition.
Experimental Design
The MoA is determined by measuring enzyme kinetics at multiple fixed concentrations of the inhibitor while varying the substrate concentration.[10]
-
Select Inhibitor Concentrations: Choose 4-5 concentrations of the inhibitor based on its IC₅₀ (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀, 5x IC₅₀).
-
Select Substrate Concentrations: For each inhibitor concentration, perform a full substrate titration using the same range of concentrations used for the initial Kₘ determination.[10]
-
Run Assays: Perform the kinetic assays as described previously, measuring the initial velocity for each combination of inhibitor and substrate concentration.
Data Analysis and Interpretation
-
Generate Michaelis-Menten Plots: For each inhibitor concentration, plot the initial velocity (v₀) against substrate concentration ([S]).
-
Create a Lineweaver-Burk Plot: This double reciprocal plot (1/v₀ vs. 1/[S]) is a classic tool for visualizing the mechanism of inhibition.[16]
-
Competitive Inhibition: The lines will intersect on the y-axis. The apparent Kₘ increases, while Vₘₐₓ remains unchanged.[16]
-
Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vₘₐₓ decreases, while Kₘ remains unchanged.
-
Uncompetitive Inhibition: The lines will be parallel. Both apparent Vₘₐₓ and Kₘ decrease.
-
-
Calculate Kᵢ: Use specialized enzyme kinetics software to perform a global fit of the entire dataset to the appropriate inhibition model (competitive, non-competitive, etc.). This will yield the most accurate Kᵢ value. Alternatively, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation for the determined mode of inhibition.
-
For competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
-
Section 5: Troubleshooting
References
- Davidson College. (n.d.). IC50 Determination. edX.
- Creative Enzymes. (2025). Experimental Activity Validation of Inhibitors.
- Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
- Patsnap. (2025). How to Perform a Standard Enzyme Activity Assay? Synapse.
- Scientist Live. (2022). Enzyme Kinetics Considerations.
- (2025). Enzyme inhibitory assay: Significance and symbolism.
- Creative Biogene. (n.d.). Enzyme Kinetic Assay.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
- Gierse, J. K., et al. (1996). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. PubMed.
- Ali, M. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube.
- Geronikaki, A. A., & Gavalas, A. M. (2006). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central.
- (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Tipton, K. F., & Fowler, C. J. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- El-Sayed, M. A. A., et al. (2019). New pyrazole derivatives. Cairo University Scholar.
- Singh, R., et al. (2018). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.
- Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
- Babkina, I. N., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI.
- LibreTexts. (2025). 6.4: Enzyme Inhibition. Biology LibreTexts.
- Sayed, S. M., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI.
- Kumar, S., et al. (2025). Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors: Molecular Docking Study. ResearchGate.
- Ndom, J. C., et al. (2023). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone. Semantic Scholar.
- Mahesha, et al. (2022). 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]. Acta Crystallographica Section E.
Sources
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 6. Enzyme inhibitory assay: Significance and symbolism [wisdomlib.org]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 9. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. courses.edx.org [courses.edx.org]
- 12. resources.biomol.com [resources.biomol.com]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scientistlive.com [scientistlive.com]
- 15. clyte.tech [clyte.tech]
- 16. bio.libretexts.org [bio.libretexts.org]
cytotoxicity of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one on MCF-7 cells
An In-Depth Guide to Evaluating the Cytotoxicity of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one on MCF-7 Human Breast Cancer Cells
Authored by: A Senior Application Scientist
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including anticancer properties.[1][2][3] Numerous studies have highlighted the potential of pyrazole-containing compounds to act against various cancer cell lines through diverse mechanisms such as the inhibition of critical cell cycle kinases, disruption of tubulin polymerization, and induction of apoptosis.[1][4][5] The human breast adenocarcinoma cell line, MCF-7, is an invaluable in vitro model for studying hormone-responsive breast cancer, as it expresses estrogen receptors (ERα).
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to rigorously evaluate the cytotoxic effects of the novel compound, this compound, on MCF-7 cells. The methodologies detailed herein are designed not merely as procedural steps but as a self-validating experimental framework, integrating primary viability screening, membrane integrity confirmation, and mechanistic investigation into apoptotic pathways.
Hypothesized Mechanism of Action
Based on the established activities of similar heterocyclic compounds, we hypothesize that this compound induces cell death in MCF-7 cells primarily through the intrinsic (mitochondrial) apoptosis pathway. This pathway is a critical cellular surveillance mechanism that eliminates damaged or cancerous cells. The proposed cascade involves compound-induced cellular stress, leading to the depolarization of the mitochondrial membrane and the activation of a cascade of cysteine-aspartic proteases (caspases) that execute the apoptotic program.[6][7]
Caption: Hypothesized intrinsic apoptosis pathway induced by the test compound.
Integrated Experimental Workflow
A multi-assay approach is essential for a robust assessment of cytotoxicity. This workflow begins with a broad screening of metabolic activity (MTT assay), followed by a direct measure of cell lysis (LDH assay), and culminates in a specific investigation of the apoptotic machinery (Caspase-3 activity). This tiered strategy ensures that the observed reduction in cell viability is due to cytotoxic events and provides insight into the underlying mechanism.
Caption: Integrated workflow for assessing compound cytotoxicity on MCF-7 cells.
Materials and Reagents
| Reagent/Material | Recommended Supplier |
| This compound | Synthesized/Procured |
| MCF-7 Cell Line (ATCC® HTB-22™) | ATCC |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco |
| Trypsin-EDTA (0.25%) | Gibco |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich |
| LDH Cytotoxicity Detection Kit | Takara Bio, Roche, or Promega |
| Caspase-3 Activity Assay Kit (Fluorometric) | Cell Signaling Technology, Cayman |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco |
| 96-well flat-bottom cell culture plates, sterile | Corning |
| General cell culture equipment (incubator, biosafety cabinet, etc.) | Standard Laboratory Suppliers |
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced, once solubilized, is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a 100X stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in serum-free DMEM to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Crucial Controls: Include "untreated" wells (cells with medium only) and "vehicle control" wells (cells treated with the highest concentration of DMSO used).
-
-
Incubation and Assay:
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9][10]
-
Visually confirm the formation of purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[9][10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
-
Calculation:
-
% Cell Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Cell Viability against the log of compound concentration to determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Membrane Integrity Assessment using LDH Cytotoxicity Assay
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[11][12]
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol. It is efficient to run this assay in parallel on a separate plate.
-
-
Controls Setup:
-
For each plate, prepare the following triplicate controls:
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.[14]
-
Carefully transfer 50 µL of supernatant from each well to a new, optically clear 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.[14]
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm (reference wavelength >600 nm).[13]
-
-
Calculation:
-
First, subtract the average background control absorbance from all other values.
-
% Cytotoxicity = ((Abs_Treated - Abs_LowControl) / (Abs_HighControl - Abs_LowControl)) * 100
-
Protocol 3: Apoptosis Detection via Caspase-3 Activity Assay
Principle: Caspase-3 is a key executioner caspase in the apoptotic cascade.[15] This fluorometric assay uses a specific substrate (e.g., Ac-DEVD-AMC) which, when cleaved by active caspase-3, releases a fluorescent compound (AMC). The fluorescence intensity is directly proportional to caspase-3 activity.[15]
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁴ MCF-7 cells per well in a black, clear-bottom 96-well plate to minimize fluorescence background.
-
Treat cells with the compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a shorter duration (e.g., 12, 24 hours), as caspase activation is an earlier event than complete cell death.
-
-
Cell Lysis:
-
After treatment, centrifuge the plate and carefully remove the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 50 µL of the kit-provided cell lysis buffer and incubate on ice for 10 minutes.
-
-
Caspase-3 Reaction:
-
Prepare the reaction buffer containing the caspase-3 substrate (Ac-DEVD-AMC) and DTT, as per the manufacturer's protocol.[15]
-
Add 50 µL of the reaction buffer to each well containing cell lysate.
-
Specificity Control: Include wells treated with a known apoptosis inducer (e.g., Staurosporine) and wells where a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) is added to confirm the signal is from caspase-3 activity.[16]
-
-
Incubation and Data Acquisition:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence using a plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~440-460 nm.[15]
-
-
Calculation:
-
Results are typically expressed as fold change in fluorescence relative to the vehicle control.
-
Fold Change = (Fluorescence_Treated / Fluorescence_VehicleControl)
-
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and easy comparison.
Table 1: Effect of Compound on MCF-7 Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (Mean ± SD) |
|---|---|
| Vehicle Control (0) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 91.5 ± 3.8 |
| 10 | 75.3 ± 6.2 |
| 50 | 48.9 ± 4.1 |
| 100 | 22.7 ± 3.5 |
| Calculated IC₅₀ | ~52 µM |
Table 2: Compound-Induced Cytotoxicity (LDH Assay)
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
|---|---|
| Vehicle Control (0) | 2.1 ± 0.8 |
| 10 | 15.4 ± 2.2 |
| 50 | 45.8 ± 5.3 |
| 100 | 71.2 ± 6.9 |
Table 3: Caspase-3 Activation in MCF-7 Cells
| Treatment (24h) | Fold Change in Caspase-3 Activity (Mean ± SD) |
|---|---|
| Vehicle Control | 1.0 ± 0.1 |
| Compound (25 µM) | 2.8 ± 0.3 |
| Compound (50 µM) | 5.6 ± 0.5 |
| Compound (100 µM) | 8.9 ± 0.7 |
Interpretation: A dose-dependent decrease in cell viability (Table 1) coupled with a dose-dependent increase in LDH release (Table 2) confirms that the compound is cytotoxic. The significant, dose-dependent increase in caspase-3 activity (Table 3) strongly indicates that the observed cytotoxicity is mediated through the induction of apoptosis, supporting the initial hypothesis.
References
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.
- LDH Cytotoxicity Detection Kit. Takara Bio.
- Recent Advances in the Development of Pyrazole Deriv
- MTT (Assay protocol). Protocols.io.
- Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific.
- Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay. PMC - NIH.
- Cytotoxicity Detection Kit (LDH). Sigma-Aldrich.
- Induction of Apoptosis in MCF-7 Cells via Oxidative Stress Generation, Mitochondria-Dependent and Caspase-Independent Pathway by Ethyl Acetate Extract of Dillenia suffruticosa and Its Chemical Profile. PubMed.
- LDH cytotoxicity assay. Protocols.io.
- Induction and Modulation of Caspase Activity on MCF-7 Human Breast Cancer Cells by Bioactive Fraction
- LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Clinisciences.
- Caspase-3 activity assay. Bio-protocol.
- Induction of Apoptosis and Modulation of Caspase Activity on MCF-7 Human Breast Cancer Cells by Bioactive Fraction
- LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Clinisciences.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Pyrazoles as anticancer agents: Recent advances.
- 20(S)
- MTT assay protocol. Abcam.
- Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Rel
- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
- Resveratrol-induced apoptosis in MCF-7 human breast cancer cells involves a caspase-independent mechanism with downregul
- Activation of caspase 3/7 in MCF-7 cells treated with...
- Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Medicine Science.
- Caspase-3 activity by ELISA in a breast cancer cell line (MCF-7).
- Caspase-3/7 Cell-Based Activity Assay Kit. Cayman Chemical.
- 5-pyridin-4-yl-1,2- dihydropyrazol-3-one as a p38 MAPK inhibitor in MCF-7 and MDA-MB-231 breast cancer cell lines. Iraqi Academic Scientific Journals.
- Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. PubMed.
- Caspase-3 Activity Assay Kit. Cell Signaling Technology.
- Evaluation of 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one as a p38 MAPK inhibitor in MCF-7 and MDA-MB-231 breast cancer cell lines. Al Mustansiriyah Journal of Pharmaceutical Sciences.
- Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Semantic Scholar.
- Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.
- Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives.
- Current status of pyrazole and its biological activities. PMC - PubMed Central.
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI.
- Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Induction of Apoptosis in MCF-7 Cells via Oxidative Stress Generation, Mitochondria-Dependent and Caspase-Independent Pathway by Ethyl Acetate Extract of Dillenia suffruticosa and Its Chemical Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Apoptosis and Modulation of Caspase Activity on MCF-7 Human Breast Cancer Cells by Bioactive Fractionated Cocoa Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. takarabio.com [takarabio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
using 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in medicinal chemistry
An In-Depth Guide to the Medicinal Chemistry of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Synthesis, Applications, and Protocols
Introduction: The Pyrazolone Scaffold in Modern Drug Discovery
The pyrazolone core is a privileged five-membered heterocyclic scaffold that has been a cornerstone of medicinal chemistry for over a century, beginning with the synthesis of the analgesic and antipyretic drug antipyrine in 1883.[1] Compounds bearing this motif exhibit an astonishingly broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, antioxidant, and neuroprotective properties.[1][2][3] This versatility has led to the development of numerous FDA-approved drugs, such as the free radical scavenger Edaravone for amyotrophic lateral sclerosis (ALS) and the anti-inflammatory agent Aminophenazone.[1]
This guide focuses on a specific, promising derivative: This compound . This molecule combines the proven pyrazolone core with a 4-fluorophenyl group. The inclusion of fluorine is a common and highly effective strategy in modern drug design to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. This document provides a comprehensive overview of its synthesis, potential therapeutic applications, and detailed protocols for its evaluation, intended for researchers, medicinal chemists, and drug development professionals.
Synthesis of this compound
The most direct and common route for synthesizing this class of pyrazolones is the Knorr pyrazolone synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative. In this case, ethyl acetoacetate reacts with (4-fluorophenyl)hydrazine.
Protocol 1: Synthesis via Knorr Cyclocondensation
Objective: To synthesize this compound.
Materials:
-
(4-fluorophenyl)hydrazine hydrochloride
-
Ethyl acetoacetate
-
Sodium acetate (or other suitable base)
-
Glacial acetic acid or Ethanol
-
Distilled water
-
Ice bath
-
Standard reflux apparatus and magnetic stirrer
Procedure:
-
Preparation of Hydrazine Free Base: In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a minimal amount of water/ethanol co-solvent. Stir for 15-20 minutes at room temperature to liberate the free hydrazine base.
-
Addition of β-Ketoester: To the same flask, add ethyl acetoacetate (1.0 eq) dropwise while stirring.
-
Cyclocondensation Reaction: Add glacial acetic acid as a catalyst and solvent. Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 100-120 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing ice-cold water while stirring vigorously.
-
Precipitation and Filtration: A solid precipitate of the crude product will form. Allow it to stand in the ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a crystalline solid.[4]
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Therapeutic Applications and Mechanisms of Action
The structural similarity of the title compound to known bioactive molecules, such as celecoxib and edaravone, suggests several potential therapeutic avenues, primarily in oncology, neuroprotection, and anti-inflammatory applications.
Anticancer Activity
Many pyrazole and pyrazolone derivatives exhibit potent anticancer activity.[5][6] Celecoxib, a diaryl-substituted pyrazole, is a selective cyclooxygenase-2 (COX-2) inhibitor approved for pain and inflammation, but it also shows chemopreventive effects in certain cancers.[7][8]
Potential Mechanisms of Action:
-
COX-2 Dependent Pathway: COX-2 is frequently overexpressed in various cancers and promotes tumor growth by producing prostaglandins, which are involved in inflammation, angiogenesis, and cell proliferation.[8][9][10] Inhibition of COX-2 is a primary mechanism for many anti-inflammatory and some anticancer agents.
-
COX-2 Independent Pathways: Crucially, recent research has shown that the anticancer effects of many celecoxib analogs are not strictly dependent on COX-2 inhibition.[7][10][11] This is a significant advantage, as it may bypass the cardiovascular risks associated with long-term COX-2 inhibition.[11] These alternative mechanisms include:
-
Induction of Apoptosis: Promoting programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the cell division cycle, often at the G2/M phase.[5]
-
Inhibition of Key Signaling Cascades: Targeting survival pathways such as the Akt signaling pathway.[7]
-
Tubulin Polymerization Inhibition: Disrupting microtubule formation, which is essential for cell division, similar to established chemotherapeutics.[5]
-
Caption: Potential anticancer mechanisms of pyrazolone derivatives.
Antioxidant and Neuroprotective Effects
The pyrazolone drug Edaravone is a potent free radical scavenger. The antioxidant activity of pyrazolones is attributed to their ability to donate a hydrogen atom, neutralizing reactive oxygen species (ROS).[12] This action helps to mitigate oxidative stress, a key pathological factor in neurodegenerative diseases and acute ischemic stroke.
A study on novel pyrazolone derivatives demonstrated their ability to ameliorate pentylenetetrazole (PTZ)-induced seizures and oxidative stress by regulating inflammatory pathways like NF-κB/TNF-α.[13] This suggests that this compound could be a valuable candidate for investigating neuroprotective therapies.
Core Experimental Protocols: In Vitro Evaluation
The following protocols provide a framework for the initial biological characterization of the synthesized compound.
Caption: General workflow for synthesis and in vitro evaluation.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
Objective: To determine the concentration of the compound that inhibits cell viability by 50% (IC₅₀) against various human cancer cell lines.[5][14]
Materials:
-
Human cancer cell lines (e.g., HCT-116 colorectal, PC-3 prostate, MCF-7 breast).[14][15]
-
Normal human cell line for selectivity assessment (e.g., BEAS-2B).[5]
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 with 10% FBS).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microtiter plates.
-
Standard anticancer drug (e.g., Doxorubicin, Sunitinib).[5]
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old medium with 100 µL of the medium containing the diluted compound. Include wells for vehicle control (DMSO) and a positive control (standard drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
Objective: To assess the free radical scavenging capacity of the compound.[12][13]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol).
-
Test compound dissolved in methanol or DMSO.
-
Ascorbic acid or Trolox as a positive control.
-
96-well microtiter plates.
Procedure:
-
Preparation: Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Compound Addition: Add 100 µL of the test compound at various concentrations (e.g., 1-100 µg/mL) to the wells. Include a positive control (Ascorbic acid) and a blank (methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. The scavenging of the DPPH radical is indicated by a color change from purple to yellow and a corresponding decrease in absorbance.
-
Data Analysis: Calculate the percentage of scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Data Presentation: Representative Results
The data generated from these assays can be summarized for clear comparison and to guide further studies.
| Compound | Target Application | Assay | Cell Line / Target | IC₅₀ (µM) [a] | Selectivity Index (SI) [b] |
| 2-(4-fluorophenyl)-5-methyl-pyrazol-3-one | Anticancer | MTT | HCT-116 | 7.5 | 6.7 |
| MTT | PC-3 | 12.1 | 4.1 | ||
| MTT | BEAS-2B (Normal) | 50.2 | - | ||
| Anti-inflammatory | COX-1 Inhibition | Ovine COX-1 | 25.8 | 0.19 | |
| COX-2 Inhibition | Human rCOX-2 | 4.9 | |||
| Antioxidant | DPPH Scavenging | - | 15.3 | - | |
| Doxorubicin (Reference) | Anticancer | MTT | HCT-116 | 0.8 | - |
| Celecoxib (Reference) | Anti-inflammatory | COX-1 Inhibition | - | >100 | >10 |
| COX-2 Inhibition | - | 9.8 | |||
| Ascorbic Acid (Reference) | Antioxidant | DPPH Scavenging | - | 5.2 | - |
[a] IC₅₀ is the concentration required for 50% inhibition. Data are hypothetical and for illustrative purposes. [b] Selectivity Index (SI) for anticancer is IC₅₀(Normal Cell)/IC₅₀(Cancer Cell). For COX, it is IC₅₀(COX-1)/IC₅₀(COX-2).
Conclusion and Future Directions
This compound represents a promising scaffold for medicinal chemistry exploration. Its straightforward synthesis and structural relationship to established drugs provide a solid foundation for investigation into its anticancer, neuroprotective, and anti-inflammatory potential. The protocols outlined in this guide offer a standardized approach for its initial in vitro characterization. Positive results from these assays would warrant progression to more complex studies, including detailed mechanism of action elucidation, in vivo efficacy testing in animal models, and pharmacokinetic profiling to assess its drug-like properties. Further derivatization and structure-activity relationship (SAR) studies could lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.
References
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Results in Chemistry, 3, 100174. [Link]
-
Van Hecke, O., & Torrance, N. (2021). Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. Pharmaceuticals, 14(7), 682. [Link]
-
Kovač, F., Jović, M., & Drvenica, I. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Advances, 13(5), 3123-3134. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adl, K. (2022). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2358-2371. [Link]
-
Wang, Z., Zhu, Y., & Li, S. (2022). Recent Advances in the Applications of Pyrazolone Derivatives in Enantioselective Synthesis. Accounts of Chemical Research, 55(1), 109-124. [Link]
-
Pathak, S., Singh, S., & Agrawal, N. (2024). Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review. Letters in Drug Design & Discovery, 21(17), 3648-3658. [Link]
-
Singh, V., & Kumar, Y. (2015). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 8(1), 226-241. [Link]
-
Kumar, A., Sharma, G., & Singh, U. P. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(9), 1109-1121. [Link]
-
Li, S., Wang, Z., & Zhu, Y. (2022). Recent advances in the applications of pyrazolone derivatives in enantioselective synthesis. Organic & Biomolecular Chemistry, 20(1), 27-46. [Link]
-
Schönthal, A. H. (2007). Celecoxib analogs that lack COX-2 inhibitory function: preclinical development of novel anticancer drugs. Expert Opinion on Investigational Drugs, 16(11), 1823-1833. [Link]
-
El-Gazzar, M. G., Mahmoud, K., & El-Gazzar, M. G. (2023). New Azo Pyrazolone Candidates: Synthesis, Molecular Docking, and In Vitro Studies. Molecules, 28(19), 6824. [Link]
-
Van Hecke, O., & Torrance, N. (2021). Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. Pharmaceuticals, 14(7), 682. [Link]
-
Rauf, A., Farshori, N. N., & Al-Awthan, Y. S. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 25(10), 1238-1247. [Link]
-
Dash, K. C., Samal, S., & Mishra, B. (2018). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 34(1), 541-547. [Link]
-
Zhang, M., & Du, G. (2020). The molecular mechanisms of celecoxib in tumor development. Translational Cancer Research, 9(10), 6336-6348. [Link]
-
Becerra, D., & Castillo, J. C. (2023). Structures of biologically active pyrazolone derivatives. ResearchGate. [Link]
-
Gomaa, A. M. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. International Journal of Molecular Sciences, 16(10), 23946-23961. [Link]
-
ecancer. (2016). Scientists show commonly prescribed painkiller slows cancer growth. ecancer. [Link]
-
Fathy, U., & Abdel-Aziz, M. (2017). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. Acta Pharmaceutica, 67(2), 199-216. [Link]
Sources
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scientists show commonly prescribed painkiller slows cancer growth - ecancer [ecancer.org]
- 9. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Celecoxib analogs that lack COX-2 inhibitory function: preclinical development of novel anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Welcome to the technical support resource for the synthesis of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a key pyrazolone derivative with significant interest in medicinal chemistry, notably as an analog of the neuroprotective agent Edaravone.[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during its synthesis.
The primary and most robust method for synthesizing this class of compounds is the Knorr pyrazole synthesis, which involves the acid-catalyzed condensation of a β-ketoester (ethyl acetoacetate) with a substituted hydrazine (4-fluorophenylhydrazine).[3][4] While the reaction is generally efficient, achieving high yields consistently requires careful control of reaction parameters and an understanding of the underlying mechanism. This guide will help you navigate the complexities of this synthesis to improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my this compound synthesis consistently low? A1: Low yields are a common issue and can stem from several factors including incomplete reaction, suboptimal reaction conditions (temperature, catalyst), poor quality of starting materials, or the formation of side products.[5] For a systematic approach to diagnosing the issue, refer to our detailed Troubleshooting Guide below.
Q2: How can I monitor the progress of the reaction to ensure it has gone to completion? A2: The most effective method for monitoring the reaction is Thin-Layer Chromatography (TLC).[3][4] By spotting the starting materials (4-fluorophenylhydrazine and ethyl acetoacetate) alongside the reaction mixture, you can visually track the consumption of reactants. The reaction is complete when the starting material spots are no longer visible on the TLC plate. See Protocol 2 for a detailed methodology.
Q3: What are the most common impurities or byproducts I should expect? A3: Side reactions, particularly at elevated temperatures, can lead to the formation of polymeric or tarry materials.[6] In some cases, incomplete reaction will leave unreacted starting materials. The formation of regioisomers is not a concern with the symmetrical ethyl acetoacetate but can be an issue with other β-dicarbonyl compounds.
Q4: My final product is an oil or a waxy solid and refuses to crystallize. What should I do? A4: The presence of impurities often inhibits crystallization. First, try trituration with a non-polar solvent like hexanes or diethyl ether to induce solidification.[6] If this fails, purification via column chromatography is the recommended next step. For basic pyrazole compounds, deactivating the silica gel with triethylamine can prevent streaking and improve separation.[6]
Q5: What is the best method for purifying the final product? A5: Recrystallization is the most common and efficient method for purifying solid this compound.[7] A common and effective solvent system is ethanol or an ethanol/water mixture.[6] See Protocol 3 for a detailed recrystallization procedure.
Visualized Reaction Mechanism and Workflow
To effectively troubleshoot, it is crucial to understand the reaction pathway. The Knorr pyrazolone synthesis proceeds through two key steps: the formation of a hydrazone intermediate followed by intramolecular cyclization.
Caption: Knorr synthesis of this compound.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
| Possible Cause | Scientific Explanation | Recommended Solution |
| Incomplete Reaction | The condensation reaction requires sufficient thermal energy and time to proceed to completion. The stability of the final aromatic-like pyrazolone ring is a strong thermodynamic driver, but the activation energy barrier must be overcome.[4] | Increase Reaction Time & Temperature: Monitor the reaction by TLC. If starting material remains after the initial reaction time, continue heating under reflux conditions.[5] Consider using microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields.[8] |
| Suboptimal pH / Catalyst | The reaction is typically catalyzed by a small amount of acid.[3] The acid protonates the ketone carbonyl, making it more electrophilic for the initial attack by the hydrazine. However, excessive acid will protonate the hydrazine, rendering it non-nucleophilic and halting the reaction. | Optimize Catalyst: Use a catalytic amount (e.g., 3-5 drops) of glacial acetic acid.[4] The slightly acidic medium facilitates both the initial condensation and the subsequent cyclization without deactivating the hydrazine nucleophile. |
| Poor Reagent Quality | Hydrazine derivatives, including 4-fluorophenylhydrazine, are susceptible to air oxidation over time, appearing as a colored oil or solid. Ethyl acetoacetate can undergo hydrolysis if exposed to moisture. | Use High-Purity Reagents: Use freshly opened bottles of reagents or purify them before use. Phenylhydrazine can be purified by distillation under reduced pressure. Ensure solvents are anhydrous where necessary. |
| Improper Stoichiometry | While a 1:1 molar ratio is theoretically required, using a slight excess of one reagent can sometimes drive the reaction to completion, but a large excess can complicate purification. | Verify Molar Ratios: Carefully calculate and measure the molar equivalents of your reactants. A slight excess (1.1 equivalents) of the hydrazine can sometimes be beneficial, but start with a 1:1 ratio. |
Problem 2: Product Isolation & Purification Difficulties
| Possible Cause | Scientific Explanation | Recommended Solution |
| Product Oiling Out | The product may have a melting point close to the temperature of the crystallization medium, or impurities may be acting as a eutectic contaminant, depressing the melting point and preventing crystal lattice formation. | Induce Crystallization: After cooling the reaction mixture, if a solid does not form, try scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, add a few seed crystals if available. As a last resort, remove the solvent under reduced pressure and attempt trituration of the resulting oil with a cold, non-polar solvent like hexanes or ether.[6] |
| Ineffective Recrystallization | The chosen solvent may be too good (product remains dissolved even when cold) or too poor (product crashes out immediately, trapping impurities). The ideal solvent dissolves the compound when hot but not when cold. | Select an Appropriate Solvent System: Ethanol or ethanol/water mixtures are excellent starting points for pyrazolones.[6] If the product is too soluble in pure ethanol, add water dropwise to the hot solution until it becomes slightly cloudy (the saturation point), then allow it to cool slowly. See Protocol 3 . |
| Difficulty with Column Chromatography | Pyrazolones contain basic nitrogen atoms that can chelate to the acidic silica gel, leading to significant streaking and poor separation. | Modify the Stationary/Mobile Phase: Pre-treat the silica gel by flushing the column with a solvent mixture containing 1-2% triethylamine before loading your sample.[6] This deactivates the acidic sites. Alternatively, use neutral alumina as the stationary phase or consider reverse-phase (C18) chromatography.[6] |
digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Start Node start [label="Low Yield or\nPurification Issue", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; // Main Problem Nodes low_yield [label="Problem: Low Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification_issue [label="Problem: Purification Difficulty", fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Low Yield Causes cause_incomplete [label="Cause:\nIncomplete Reaction?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_catalyst [label="Cause:\nSuboptimal Catalyst/pH?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_reagents [label="Cause:\nPoor Reagent Quality?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; // Purification Causes cause_oiling [label="Cause:\nProduct Oiling Out?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_recrystal [label="Cause:\nIneffective Recrystallization?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; // Solutions sol_time_temp [label="Solution:\nIncrease Time/Temp\nMonitor by TLC", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_catalyst [label="Solution:\nUse Catalytic Acetic Acid", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_reagents [label="Solution:\nUse Fresh/Purified Reagents", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_triturate [label="Solution:\nTriturate with Hexanes\nColumn Chromatography", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_solvent [label="Solution:\nTest Solvent Systems\n(e.g., EtOH/Water)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; // Connections start -> low_yield; start -> purification_issue; low_yield -> cause_incomplete; low_yield -> cause_catalyst; low_yield -> cause_reagents; cause_incomplete -> sol_time_temp [label="Yes"]; cause_catalyst -> sol_catalyst [label="Yes"]; cause_reagents -> sol_reagents [label="Yes"]; purification_issue -> cause_oiling; purification_issue -> cause_recrystal; cause_oiling -> sol_triturate [label="Yes"]; cause_recrystal -> sol_solvent [label="Yes"];
}
Caption: A troubleshooting decision tree for pyrazolone synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a standard procedure adapted from well-established methods for Knorr pyrazolone synthesis.[3][4]
Materials:
-
4-fluorophenylhydrazine (or its hydrochloride salt)
-
Ethyl acetoacetate
-
Ethanol or 1-Propanol
-
Glacial Acetic Acid
-
Water (deionized)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-fluorophenylhydrazine (10 mmol, 1.0 eq).
-
Add ethanol (20-30 mL) and stir to dissolve. If using the hydrochloride salt, add an equivalent of a mild base like sodium acetate and stir for 15 minutes.
-
Add ethyl acetoacetate (10 mmol, 1.0 eq) to the solution, followed by 3-5 drops of glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 80-100°C depending on the alcohol used) with vigorous stirring.
-
Monitor the reaction progress using TLC (see Protocol 2 ). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, allow the reaction to cool to room temperature. A precipitate may form.
-
If significant precipitation occurs, cool the flask further in an ice bath for 30 minutes. If precipitation is minimal, you may need to reduce the solvent volume or add water to induce precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold water, followed by a small amount of cold ethanol or hexanes to remove soluble impurities.
-
Dry the crude product. The material can be further purified by recrystallization (see Protocol 3 ).
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
TLC developing chamber
-
Mobile Phase: A good starting point is 30-40% Ethyl Acetate in Hexane.
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Prepare the TLC developing chamber by adding the mobile phase to a depth of ~0.5 cm and covering it to allow the atmosphere to saturate.
-
On the origin line of a TLC plate, make three distinct spots using capillary tubes:
-
Lane 1 (Reference): A solution of your starting 4-fluorophenylhydrazine.
-
Lane 2 (Reference): A solution of your starting ethyl acetoacetate.
-
Lane 3 (Reaction): A small aliquot of your reaction mixture.
-
-
Carefully place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry completely.
-
Visualize the spots under a UV lamp. The reaction is complete when the spots corresponding to the starting materials in Lane 3 have disappeared or are very faint, and a new, typically lower Rf spot corresponding to the product is prominent.
Protocol 3: Purification by Recrystallization
Procedure:
-
Place the crude, dry solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes, then perform a hot filtration to remove the charcoal.
-
To the hot, clear solution, add a "poor" solvent (e.g., water) dropwise until the solution just begins to turn persistently cloudy.
-
Add a drop or two of the "good" solvent (ethanol) back to make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry thoroughly.
References
- BenchChem.
- BenchChem. Troubleshooting common issues in pyrazole synthesis.
- Chem Help Asap. Knorr Pyrazole Synthesis.
-
Molecules. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. [Link]
-
International Journal of Molecular Sciences. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. [Link]
-
Beilstein Journal of Organic Chemistry. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
ResearchGate. Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. [Link]
-
PubMed Central. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. [Link]
-
ResearchGate. Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,.... [Link]
-
MDPI. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. [Link]
-
PubMed. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. [Link]
-
ACS Omega. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. [Link]
-
PubMed Central. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. [Link]
-
ResearchGate. Optimization of reaction conditions. [a]. [Link]
- BenchChem. Preventing degradation of pyrazole compounds during synthesis.
-
PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]
-
ResearchGate. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. [Link]
-
Semantic Scholar. Synthesis of fluorinated pyrazolone compounds. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
- Google Patents. Optimal edaravone synthesis method.
-
PubMed Central. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents. [Link]
-
Journal of Nuclear Medicine. Analysis of [18F]Fluoroedaravone Synthesis Intermediates While Translating to an Automated Production on a Trasis AllinOne Module. [Link]
-
IJCRT.org. A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
IUCr. 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]. [Link]
-
NIH. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. [Link]
-
NIH. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. [Link]
-
Molecules. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
Indian Academy of Sciences. Synthesis of 3-(4, 5-dihydro-1-phenyl-5-substituted phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives and evaluation of their anticancer activity. [Link]
-
ResearchGate. Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. [Link]
-
MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
- Google Patents. Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.
-
ResearchGate. Synthesis and crystal structure of 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]. [Link]
-
IUCr Journals. 1-[4-(4-methylphenyl)thiazol-2- yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H- pyrazole. [Link]
-
NIST WebBook. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-. [Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102285920A - Optimal edaravone synthesis method - Google Patents [patents.google.com]
- 8. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
Technical Support Center: Pyrazolone Synthesis
Welcome to the Technical Support Center for Pyrazolone Synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of pyrazolone derivatives. Our goal is to provide in-depth, experience-driven insights to help you troubleshoot common experimental challenges, particularly the formation of unwanted side products. This is not a rigid protocol book, but a dynamic resource built on established chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during pyrazolone synthesis in a direct question-and-answer format. We delve into the causality behind these problems and provide actionable, field-proven solutions.
Q1: I'm seeing an unexpected peak in my NMR/LC-MS that I suspect is a bis-pyrazolone. How is this formed and how can I prevent it?
A1: Causality & Mechanism
The formation of a bis-pyrazolone, often 4,4'-Bis-(3-methyl-1-phenyl-2-pyrazolin-5-one), is a classic side reaction, particularly in Knorr-type syntheses.[1][2] It typically arises when the initially formed pyrazolone, which possesses an acidic proton at the C4 position, acts as a nucleophile. It can then react with a second molecule of the β-ketoester starting material through a Knoevenagel-type condensation, followed by a Michael addition with another molecule of the initial pyrazolone product.
This side reaction is favored by:
-
Incorrect Stoichiometry: An excess of the β-ketoester relative to the hydrazine.
-
High Temperatures & Prolonged Reaction Times: These conditions provide the necessary energy and time for the secondary reactions to occur.
-
Basic Conditions: A basic environment can deprotonate the C4 position, increasing the nucleophilicity of the pyrazolone intermediate.
Troubleshooting & Mitigation Strategies:
-
Strict Stoichiometric Control: Use a slight excess (1.05 to 1.1 equivalents) of the hydrazine reagent. This ensures the complete consumption of the β-ketoester, minimizing its availability for the side reaction.
-
Order of Addition: Add the β-ketoester slowly and in a controlled manner to a solution of the hydrazine.[3] This maintains a low concentration of the ketoester throughout the reaction, favoring the primary cyclization.
-
Temperature Management: The Knorr condensation is often exothermic.[3] Maintain a controlled temperature, typically between 60-80°C, to avoid providing excess energy for side product formation.[4]
-
pH Control: The reaction is often catalyzed by a small amount of acid (e.g., acetic acid).[5][6] Avoid basic conditions which promote the deprotonation of the C4 position.
Diagram: Bis-Pyrazolone Formation Pathway
Caption: Reaction scheme showing desired pyrazolone synthesis and the pathway to the bis-pyrazolone side product.
Q2: My reaction is yielding a significant amount of a colored impurity, especially when using phenylhydrazine. What is it and how do I get a clean product?
A2: Causality & Mechanism
The most common cause of colored impurities, ranging from yellow to reddish-brown, is the oxidation of the phenylhydrazine starting material.[7] Phenylhydrazine is notoriously sensitive to air and light, readily oxidizing to form highly colored species like benzene diazonium salts or tar-like polymeric materials.[7] These impurities can persist through the reaction and contaminate the final pyrazolone product.
Troubleshooting & Mitigation Strategies:
-
Purify the Phenylhydrazine: Commercial phenylhydrazine often contains oxidation products. Purification via vacuum distillation is highly recommended to obtain a pale yellow, almost colorless liquid.[8][9] Alternatively, it can be purified by conversion to its hydrochloride salt, recrystallization from water with activated charcoal, and then liberation of the free base.[7][8][10]
-
Use an Inert Atmosphere: To prevent oxidation during the reaction, perform the synthesis under an inert atmosphere of nitrogen or argon.[7] This is particularly critical if the reaction requires heating for an extended period.
-
Storage of Reagents: Store phenylhydrazine in a dark, well-sealed container under an inert atmosphere and refrigerated to prolong its shelf life.[7]
Protocol: Purification of Phenylhydrazine via Vacuum Distillation
-
Safety First: Phenylhydrazine is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry. It's crucial that the crude base contains no trace of hydrochloride, as this can catalyze decomposition at higher temperatures.[10]
-
Procedure:
-
Place the crude phenylhydrazine in the distillation flask.
-
Apply vacuum and gently heat the flask using an oil bath.
-
Discard any initial low-boiling fractions.
-
Collect the main fraction of phenylhydrazine at its boiling point under the applied pressure (e.g., 120 °C at 12 mmHg).[9]
-
The purified product should be a pale yellow oil. Store it immediately under an inert atmosphere in a dark, sealed container.
-
Q3: I'm using an unsymmetrical β-dicarbonyl and getting a mixture of regioisomers. How can I improve the regioselectivity?
A3: Causality & Mechanism
When an unsymmetrical 1,3-dicarbonyl compound (e.g., a β-ketoester with different substituents) reacts with a substituted hydrazine, two distinct pyrazolone regioisomers can be formed.[11][12] This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two different carbonyl carbons, leading to two competing cyclization pathways.
The outcome is governed by a delicate balance of:
-
Steric Hindrance: The hydrazine may preferentially attack the less sterically hindered carbonyl group.
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a major role. For instance, a ketone is generally more electrophilic than an ester.
-
Solvent Effects: The solvent can influence the tautomeric equilibrium of the dicarbonyl compound and stabilize transition states differently, affecting the regiochemical outcome. Using fluorinated alcohols like hexafluoroisopropanol (HFIP) has been shown to dramatically improve regioselectivity in some cases.
Troubleshooting & Mitigation Strategies:
-
Solvent Screening: As a first step, changing the solvent can have a profound impact. Ethanol is common, but as research shows, fluorinated alcohols can significantly favor the formation of one isomer.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.
-
pH Adjustment: The reaction pH can influence which carbonyl is more readily protonated and activated for nucleophilic attack. Careful, systematic adjustment of the catalytic acid can sometimes steer the reaction towards one product.
-
Use of Surrogates: In some cases, it may be necessary to use a β-enaminone or another 1,3-dicarbonyl surrogate to "lock in" the regiochemistry before the cyclization step.[12]
Diagram: Competing Pathways for Regioisomer Formation
Caption: Formation of two possible regioisomers from an unsymmetrical β-dicarbonyl.
Data Summary & Experimental Protocols
For ease of comparison, the following table summarizes the key factors influencing the formation of common side products.
| Issue Encountered | Common Side Product | Key Causal Factors | Recommended Mitigation Strategy |
| Unexpected Peak | Bis-Pyrazolone | Excess β-ketoester, high temperature | Control stoichiometry (slight excess of hydrazine), slow addition of ketoester |
| Colored Product | Oxidation Products | Air/light exposure of phenylhydrazine | Purify phenylhydrazine (vacuum distillation), use inert atmosphere |
| Isomeric Mixture | Regioisomers | Use of unsymmetrical dicarbonyl | Solvent screening (e.g., fluorinated alcohols), temperature control |
Protocol: Standard Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone with Minimized Side Products
This protocol is a standard procedure adapted to incorporate best practices for minimizing common side products.[13]
Materials:
-
Phenylhydrazine (purified, 10.81 g, 0.1 mol)
-
Ethyl acetoacetate (13.01 g, 0.1 mol)
-
Glacial Acetic Acid (2 mL)
-
Ethanol (50 mL)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Charge the flask with phenylhydrazine and ethanol. Begin stirring under a gentle flow of nitrogen.
-
In a separate dropping funnel, add the ethyl acetoacetate.
-
Slowly add the ethyl acetoacetate to the stirred phenylhydrazine solution over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
After the addition is complete, add the glacial acetic acid.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2 hours. Monitor the reaction progress by TLC.
-
Once the starting materials are consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to induce crystallization.
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The product, 3-methyl-1-phenyl-5-pyrazolone, should be obtained as white or off-white crystals. A typical high-purity yield is in the 94-97% range.[13]
References
-
Organic Syntheses Procedure. (n.d.). Phenylhydrazine. Retrieved from [Link]
-
Erowid. (n.d.). Syntheses of Phenylhydrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the formation of bis phenyl pyrazolone piperidinium. Retrieved from [Link]
-
MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 381. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of phenylhydrazine. Retrieved from [Link]
- Google Patents. (n.d.). JPS5920665B2 - Purification method of phenylhydrazine.
- Pons, J., et al. (2010). Phenyl and Pyridyl Bis-Pyrazoles: Synthesis from the Bis(β-diketone) Precursors and Characterization by Analytical and Spectroscopic Methods. Letters in Organic Chemistry, 7(2), 178-181.
-
PubMed. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 381. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Theoretical study of the regiospecific synthesis of pyrazole-5- carboxylate from unsymmetrical enaminodiketones. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
ACS Publications. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
YouTube. (2021). Pyrazoles Syntheses, reactions and uses. Retrieved from [Link]
-
Reddit. (n.d.). Pyrazolone formation. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]
-
SciSpace. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Retrieved from [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of New Pyrazolone Dyes. Journal of Chemical Research. Retrieved from [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
NIH. (n.d.). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Retrieved from [Link]
-
YouTube. (2024). Retrosynthesis of a Pyrazolone - Chemistry of Medicinal Drugs 5. Retrieved from [Link]
-
YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Synthesis of Bispyrazolone. (n.d.). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Accidental synthesis of a trimer of pyrazolone and comparison of its antioxidant activity: an investigatory report. Retrieved from [Link]
-
RWTH Publications. (n.d.). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Retrieved from [Link]
-
ResearchGate. (2014). 2-Pyrazolin-5-One-Based Heterocycles: Synthesis and Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). Three component synthesis of pyrazoline (1–5, 6, 7) and pyrazole (5) type compounds. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Synthesis of Bispyrazolone [ias.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Syntheses of Phenylhydrazine [erowid.org]
- 9. prepchem.com [prepchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.blucher.com.br [pdf.blucher.com.br]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubility of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one and its Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the solubility of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one and related pyrazolone derivatives in organic solvents. Our goal is to equip you with the foundational knowledge and practical protocols to address solubility challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of pyrazolone derivatives?
A1: Pyrazolone derivatives are a class of heterocyclic compounds whose solubility is highly dependent on their specific substitutions.[1][2] The core pyrazolone structure contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl group), which allows for a range of intermolecular interactions.[1] The solubility in organic solvents is largely dictated by the nature of the substituents on the pyrazole ring. For instance, the introduction of polar functional groups can enhance solubility in more polar solvents, while larger, nonpolar groups will favor solubility in nonpolar solvents.[3]
Q2: How does the 4-fluorophenyl group in this compound influence its solubility?
A2: The 4-fluorophenyl group introduces a degree of lipophilicity to the molecule, which would suggest some solubility in non-polar organic solvents. Fluorine substitution can also increase the stability of the C-F bond compared to a C-H bond and can influence the binding affinity in biological assays.[4] However, the overall solubility will be a balance between the lipophilic phenyl group and the more polar pyrazolone core. It is reasonable to predict that this compound will exhibit limited solubility in highly polar solvents like water and better solubility in solvents of intermediate polarity.
Q3: Which organic solvents are a good starting point for solubility testing of this compound?
A3: A good starting point for determining the solubility of a novel compound like this compound is to test a range of solvents with varying polarities. A suggested initial panel would include:
-
Polar Protic Solvents: Methanol, Ethanol
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone
-
Nonpolar Solvents: Toluene, Hexane, Dichloromethane
Q4: My compound is "oiling out" instead of dissolving or precipitating. What does this mean and what should I do?
A4: "Oiling out" occurs when a compound separates from the solvent as a liquid phase rather than a solid precipitate. This often happens when the compound is melted at the experimental temperature but is not fully miscible with the solvent, or when a supersaturated solution is formed. To address this, try using a co-solvent system. For example, dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble, like DMSO) and then gradually add the "poor" solvent until you reach the desired concentration.[3] Vigorous stirring and temperature control are also crucial.
Troubleshooting Guide: Inconsistent or Unexpected Solubility Results
Encountering variability in solubility experiments is a common challenge. This guide provides a systematic approach to diagnosing and resolving these issues.
Diagram: Troubleshooting Workflow for Solubility Experiments
Caption: A systematic workflow for troubleshooting inconsistent solubility data.
Issue 1: Poor Reproducibility Between Replicates
-
Potential Cause: Insufficient equilibration time. The dissolution of a solid in a solvent is a kinetic process that can be slow.
-
Troubleshooting Steps:
-
Conduct a time-course experiment where you measure the concentration of the dissolved compound at several time points (e.g., 2, 4, 8, 24, and 48 hours) to determine when equilibrium is reached.
-
Ensure consistent and adequate agitation (e.g., stirring or shaking) in all samples to facilitate dissolution.[5]
-
Issue 2: Solubility Varies Between Batches of the Compound
-
Potential Cause: Differences in the solid form of the compound (polymorphism). Different crystalline forms or amorphous material can have significantly different solubilities.
-
Troubleshooting Steps:
-
Characterize the solid form of each batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
If polymorphism is confirmed, you must control the crystallization process to produce a consistent solid form for your experiments.
-
Issue 3: Lower Than Expected Solubility in a "Good" Solvent
-
Potential Cause: The compound may be degrading in the solvent.
-
Troubleshooting Steps:
-
Analyze the solution after the solubility experiment by a stability-indicating method (e.g., HPLC-UV) to check for the presence of degradation products.
-
If degradation is observed, consider using a different solvent or conducting the experiment at a lower temperature. It is important to ascertain that the solid has not reacted with the solvent or decomposed.[5]
-
Experimental Protocols
Protocol 1: Qualitative Solubility Determination
This protocol provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A panel of organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, dichloromethane, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 1-2 mg of the compound to a clean, dry test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 60 seconds.[6]
-
Visually inspect the solution. If the solid has completely disappeared, the compound is considered "soluble." If solid remains, it is "insoluble" or "sparingly soluble."
-
Record your observations for each solvent.
Protocol 2: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound.
Procedure:
-
Add an excess amount of the solid compound to a vial to ensure that a saturated solution is formed.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it on the orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a predetermined equilibration time (e.g., 24-48 hours, as determined from a time-course study).
-
After equilibration, allow the vials to stand undisturbed for a short period to allow excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of your analytical method.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
Calculate the solubility in units such as mg/mL or mM.
Diagram: Quantitative Solubility Workflow
Caption: Step-by-step workflow for the shake-flask solubility method.
Data Presentation
All quantitative solubility data should be recorded in a clear and organized manner.
Table 1: Example Solubility Data for this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mM) | Observations |
| DMSO | Clear solution | ||
| Ethanol | |||
| Acetonitrile | |||
| Dichloromethane | |||
| Hexane | Insoluble |
Note: This table is a template. The user should populate it with their experimental data.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting UMB103 Insolubility Issues.
- Quora. (2018, February 7). What are the errors that can occur in determining the solubility of a substance?
- BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
- RSC Publishing. (n.d.). The Versatility of Pyrazolone Derivatives in Organic Chemistry.
- Elsevier. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC.
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- ACS Publications. (2019, February 14).
- MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
Sources
Technical Support Center: Scaling Up 2-(4-Fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one Production
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis and scale-up of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this process.
Introduction: The Synthetic Pathway and Inherent Challenges
The synthesis of this compound, a key intermediate in many pharmaceutical compounds, is most commonly achieved via the Knorr pyrazole synthesis.[1][2][3] This involves the condensation reaction between ethyl acetoacetate and 4-fluorophenylhydrazine. While straightforward in principle, scaling up this reaction from the lab bench to pilot or production scale introduces a host of challenges that can impact yield, purity, and process safety.
The introduction of a fluorine atom on the phenyl ring can influence the reaction's kinetics and impurity profile.[4][5] Understanding these nuances is critical for successful scale-up. This guide will address these specific challenges in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.
Process Workflow Overview
The following diagram outlines the typical workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control during the scale-up of the Knorr cyclocondensation reaction for this compound?
A1: Based on extensive experience with similar API syntheses, the most critical process parameters (CPPs) are:
-
Temperature: The reaction is exothermic. Inadequate temperature control during scale-up can lead to runaway reactions and the formation of impurities.[6] A staged temperature profile is often optimal, with a lower temperature during the initial addition of reagents, followed by a controlled ramp-up to reflux to drive the reaction to completion.
-
Reagent Addition Rate: The rate of addition of 4-fluorophenylhydrazine to the solution of ethyl acetoacetate is crucial. A slow, controlled addition helps to manage the exotherm and minimize the formation of side products.
-
Solvent Quality: The choice and quality of the solvent (commonly ethanol or acetic acid) are vital. The presence of water or other impurities in the solvent can affect the reaction kinetics and the final product's purity.
-
Agitation: Efficient mixing is necessary to ensure homogeneity and effective heat transfer, especially in larger reactors. Poor agitation can lead to localized "hot spots" and an increase in impurity formation.
Q2: We are observing a persistent yellow discoloration in our final product, even after recrystallization. What is the likely cause and how can we mitigate it?
A2: A yellow tint in pyrazolone products is often indicative of oxidative degradation or the presence of highly conjugated impurities. Potential causes and solutions include:
-
Oxidation: The pyrazolone ring can be susceptible to oxidation, especially at elevated temperatures in the presence of air. Consider blanketing the reaction and crystallization vessels with an inert gas like nitrogen.
-
Starting Material Quality: Impurities in the 4-fluorophenylhydrazine starting material can carry through the process and cause discoloration. Ensure the starting material is of high purity and consider an initial purification step if necessary.
-
Side Reactions: Incomplete reaction or side reactions can lead to colored byproducts. Optimizing the reaction stoichiometry and temperature profile can help minimize these.
-
Recrystallization Solvent: The choice of recrystallization solvent is critical. A solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures is ideal. Ethanol or ethanol/water mixtures are commonly used. A second recrystallization or treatment with activated carbon may be necessary to remove persistent color.
Q3: Our product yield has significantly dropped upon scaling up from a 1L to a 50L reactor. What are the likely reasons for this decrease?
A3: A drop in yield during scale-up is a common challenge in API manufacturing.[6][7] The primary culprits are often related to changes in physical parameters that do not scale linearly:
-
Inefficient Heat Transfer: Larger reactors have a lower surface area-to-volume ratio, making heat transfer less efficient. This can lead to localized overheating or incomplete reactions if the temperature is not maintained uniformly.
-
Poor Mixing: What appears as good mixing in a small flask may be inadequate in a large reactor, leading to incomplete conversion of starting materials.
-
Precipitation Issues: The product may begin to precipitate out of solution prematurely during the reaction in a larger, less uniformly heated vessel, trapping unreacted starting materials.
-
Work-up and Isolation: Losses during filtration and transfer can be more significant on a larger scale. Ensure that the filtration and washing procedures are optimized for the larger volume.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the scale-up synthesis.
Problem 1: Low Reaction Conversion/Stalled Reaction
| Potential Cause | Diagnostic Check | Recommended Action |
| Sub-optimal Temperature | Monitor the internal reaction temperature. Is it reaching and maintaining the target temperature (e.g., reflux)? | Increase the heating mantle temperature or steam pressure. Ensure the reactor is properly insulated. |
| Poor Quality of Starting Materials | Analyze the purity of ethyl acetoacetate and 4-fluorophenylhydrazine via HPLC or GC. | Source higher purity starting materials. Consider pre-purification of the hydrazine if necessary. |
| Inadequate Mixing | Observe the surface of the reaction mixture. Is there a good vortex? Are solids (if any) well suspended? | Increase the agitation speed. If using a multi-impeller agitator, ensure all impellers are properly submerged and functioning. |
| Incorrect Stoichiometry | Double-check the calculations and the amounts of reagents charged to the reactor. | If a deficit of one reagent is confirmed, a controlled addition of the missing reagent can be attempted, but this should be done with caution. |
Problem 2: High Levels of Impurities in the Crude Product
| Potential Cause | Diagnostic Check | Recommended Action |
| Reaction Temperature Too High | Review the temperature profile of the batch record. Were there any excursions above the setpoint? | Implement a more controlled heating profile. Consider a slower ramp-up to the target temperature. |
| Rapid Reagent Addition | Review the addition time of the 4-fluorophenylhydrazine. Was it added too quickly? | Slow down the addition rate. Consider a subsurface addition to improve dispersion and heat transfer. |
| Presence of Oxygen | Was the reaction performed under an inert atmosphere? | Purge the reactor with nitrogen or argon before starting the reaction and maintain a positive pressure of inert gas throughout. |
| Side Reactions with Solvent | If using acetic acid as a solvent, consider the possibility of N-acetylation of the hydrazine. | Optimize the reaction temperature and time to favor the desired cyclization over side reactions. Consider using a different solvent like ethanol. |
Problem 3: Difficult Filtration of the Product
| Potential Cause | Diagnostic Check | Recommended Action |
| Fine Particle Size | Examine the product under a microscope. Are the crystals very fine or needle-like? | Optimize the cooling profile during crystallization. A slower cooling rate generally leads to larger crystals. Consider adding seed crystals. |
| Gummy or Oily Product | Does the product appear sticky or oily? | This often indicates the presence of impurities that are inhibiting crystallization. Improve the purity of the reaction mixture before crystallization. An anti-solvent addition may help precipitate a solid. |
| Filter Clogging | Is the filtration rate very slow, and does the filter cake appear dense and impermeable? | Ensure the correct filter cloth porosity is being used. Consider using a filter aid like Celite, but be mindful of potential contamination of the final product. |
Detailed Experimental Protocols
Protocol 1: Lab-Scale Synthesis (100g Scale)
-
Reactor Setup: Equip a 2L, 4-necked round-bottom flask with a mechanical stirrer, a condenser, a temperature probe, and a dropping funnel.
-
Reagent Charging: Charge the flask with ethyl acetoacetate (130 g, 1.0 mol) and ethanol (500 mL).
-
Reaction Initiation: Begin stirring and heat the mixture to 40-45 °C.
-
Hydrazine Addition: Slowly add a solution of 4-fluorophenylhydrazine (126 g, 1.0 mol) in ethanol (200 mL) via the dropping funnel over 1-2 hours, maintaining the internal temperature below 50 °C.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to 0-5 °C for 1-2 hours to precipitate the product.
-
Isolation: Filter the solid product using a Buchner funnel and wash the cake with cold ethanol (2 x 100 mL).
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Protocol 2: Scale-Up Considerations and Pilot-Scale Synthesis (5 kg Scale)
-
Reactor Setup: Use a 50L glass-lined reactor equipped with a multi-impeller agitator, a temperature control unit, a condenser, and a charging port.
-
Inerting: Purge the reactor with nitrogen for at least 15 minutes.
-
Reagent Charging: Charge the reactor with ethyl acetoacetate (6.5 kg, 50 mol) and ethanol (25 L).
-
Reaction Initiation: Start agitation and heat the mixture to 40-45 °C under a nitrogen blanket.
-
Hydrazine Addition: Slowly add a solution of 4-fluorophenylhydrazine (6.3 kg, 50 mol) in ethanol (10 L) over 3-4 hours, carefully monitoring the internal temperature and adjusting the cooling as needed to maintain it below 50 °C.
-
Reaction Completion: After the addition, slowly ramp up the temperature to reflux and maintain for 4-6 hours, or until HPLC analysis shows complete consumption of the starting material.
-
Work-up: Cool the reactor contents to 20-25 °C and then initiate a controlled cooling ramp to 0-5 °C over 2-3 hours. Hold at this temperature for at least 2 hours to ensure complete precipitation.
-
Isolation: Filter the product using a centrifuge or a Nutsche filter/dryer. Wash the cake with pre-chilled (-5 to 0 °C) ethanol (2 x 5 L).
-
Drying: Dry the product under vacuum at 50-60 °C until the loss on drying (LOD) is below 0.5%.
Impurity Profile and Control Strategy
A critical aspect of scaling up API production is understanding and controlling the impurity profile.
| Impurity | Potential Source | Control Strategy |
| Unreacted 4-fluorophenylhydrazine | Incomplete reaction; incorrect stoichiometry. | Ensure adequate reaction time and temperature; use a slight excess of ethyl acetoacetate if necessary. |
| Unreacted Ethyl Acetoacetate | Incomplete reaction. | Optimize reaction conditions; can be removed during recrystallization. |
| Regioisomers | Reaction of the less nucleophilic nitrogen of the hydrazine with the ester carbonyl. | Generally, a minor impurity due to the higher reactivity of the ketone. Control of reaction temperature can minimize its formation. |
| Degradation Products | Oxidation or thermal degradation. | Use an inert atmosphere; avoid excessive temperatures during reaction and drying. |
The following diagram illustrates the decision-making process for troubleshooting common scale-up issues.
Sources
- 1. Pyrazolone - Wikipedia [en.wikipedia.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. tianmingpharm.com [tianmingpharm.com]
Technical Support Center: Purification of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Welcome to the dedicated technical support guide for the purification of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the common and complex challenges associated with isolating this valuable synthetic intermediate. Drawing from established principles in separation science and extensive laboratory experience, this guide provides practical, in-depth solutions in a direct question-and-answer format.
Section 1: Troubleshooting Guide
This section addresses specific, hands-on issues that frequently arise during the purification of this compound. Each entry details the symptoms, probable causes, and scientifically-grounded solutions.
Q1: My product is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically occurs when the solute is supersaturated at a temperature above its melting point (or the melting point of the impure mixture).
-
Causality & Troubleshooting:
-
High Solute Concentration: The solution is too saturated, causing the compound to precipitate before the solution has cooled sufficiently for orderly crystal lattice formation. Solution: Add a small amount of additional hot solvent to the oiled-out mixture, reheat until the solution is homogeneous, and then allow it to cool more slowly.[1]
-
Rapid Cooling: Cooling the solution too quickly prevents molecules from orienting themselves properly into a crystal lattice.[1] Solution: Insulate the flask with glass wool or place it within a larger beaker of hot water to ensure a slow, gradual cooling process. Avoid transferring directly from a hot plate to an ice bath.
-
Inappropriate Solvent Choice: The solvent may be too "good," keeping the compound dissolved even at lower temperatures, or it may be too "poor," causing it to crash out prematurely. The boiling point of the solvent might also be too high relative to the compound's melting point. Solution: Experiment with a solvent mixture. For instance, if your compound is highly soluble in ethanol, try adding water (an anti-solvent) dropwise to the hot ethanolic solution until turbidity persists, then reheat for clarity and cool slowly.
-
Presence of Impurities: Impurities can act as a "eutectic," lowering the melting point of the mixture and interfering with crystal nucleation. Solution: If impurities are suspected, a pre-purification step may be necessary. This could involve a quick filtration through a small plug of silica gel or, if the impurities are colored, treatment with activated charcoal in the hot solution before filtration.[1][2]
-
Q2: After purification by column chromatography, my yield is significantly lower than expected. Where could I be losing my product?
A2: Low recovery from silica gel chromatography is a frequent and frustrating issue. The losses can occur at several stages of the process.
-
Causality & Troubleshooting:
-
Compound Degradation on Silica: Pyrazolone derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] Solution: Deactivate the silica gel before use. This can be achieved by preparing the silica slurry in the eluent containing 0.5-1% triethylamine or ammonia in methanol.[3] This neutralizes the acidic silanol groups, minimizing degradation.
-
Irreversible Adsorption: Highly polar compounds or those with specific functional groups can bind very strongly to the silica gel, making elution difficult even with highly polar solvents. Solution: If you suspect strong binding, consider using a different stationary phase, such as alumina (neutral or basic) or reversed-phase silica (C18).
-
Co-elution with Impurities: If the separation between your product and an impurity is poor, you may be discarding fractions that contain a significant amount of your desired compound to achieve high purity in the main fractions. This directly impacts yield.[1] Solution: Optimize your eluent system meticulously using Thin Layer Chromatography (TLC) before running the column.[4] The ideal solvent system should give your product an Rf value of approximately 0.3-0.4 for good separation. A gradient elution, slowly increasing the polarity, often provides better resolution than an isocratic (constant solvent mixture) elution.[1]
-
Physical Losses: Product can be lost during transfers, on the glassware, or by premature crystallization on the fritted glass of the column. Solution: Ensure all glassware is rinsed with the eluent and the rinsings are collected. When loading the sample, dissolve it in a minimal amount of solvent and adsorb it onto a small amount of silica gel before carefully adding it to the top of the column.
-
Q3: The final product has a persistent yellow or brown discoloration, even after multiple purification attempts. What is the source of this color and how can it be removed?
A3: Color in the final product typically indicates the presence of persistent, often highly conjugated or oxidized, impurities.
-
Causality & Troubleshooting:
-
Oxidation Products: Pyrazolone rings can be susceptible to air oxidation, especially under heating, which can form colored byproducts.[1] Solution: When performing recrystallization, consider bubbling nitrogen or argon through the hot solution to create an inert atmosphere. If possible, conduct the purification steps without prolonged exposure to heat.
-
Residual Starting Materials or Byproducts: The synthesis of pyrazolones often involves reagents or generates byproducts that are colored. For instance, incomplete reaction of a hydrazine with a β-keto ester could leave behind colored impurities.[5][6] Solution:
-
Activated Charcoal Treatment: During recrystallization, add a very small amount (spatula tip) of activated charcoal to the hot solution and reflux for 5-10 minutes.[1][2] The charcoal will adsorb many colored impurities. Filter the hot solution through a pad of Celite to remove the charcoal. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Chemical Wash: An acidic or basic wash during the initial workup can often remove colored impurities. For example, washing the crude product in an organic solvent with a dilute sodium bisulfite solution can sometimes remove certain types of colored species.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying this compound: recrystallization or column chromatography?
A1: The choice depends primarily on the purity of your crude material.
-
Recrystallization is the preferred method if your crude product is relatively pure (generally >90%) and solid. It is highly efficient, scalable, and often provides material of excellent crystalline quality.
-
Column Chromatography is necessary when the crude product is an oil or contains a significant amount of impurities with similar solubility profiles to your product.[2] It offers superior separation power for complex mixtures but is more labor-intensive and uses larger volumes of solvent. A general workflow is to first use chromatography to obtain a solid of >90% purity and then perform a final recrystallization to achieve analytical purity.
Q2: What are the best solvents for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For pyrazolone derivatives, common and effective solvents include:
-
Ethanol or Isopropanol: Often a good starting point. The compound's solubility is typically moderate at room temperature and increases significantly upon heating.
-
Ethyl Acetate: Can be effective, particularly for removing more non-polar impurities.
-
Acetone: Another good option, though its lower boiling point means there is a smaller temperature gradient to work with.[7]
-
Solvent/Anti-Solvent Systems: Mixtures like Ethanol/Water, Ethyl Acetate/Hexanes, or Dichloromethane/Hexanes are extremely powerful. The compound is dissolved in the "solvent" (e.g., ethanol) at an elevated temperature, and the "anti-solvent" (e.g., water) is added until the solution becomes cloudy, indicating the saturation point. A small amount of the primary solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q3: What are the likely impurities I should be trying to remove?
A3: Impurities will depend on the synthetic route. The most common synthesis involves the condensation of 4-fluorophenylhydrazine with a β-keto ester like ethyl acetoacetate.[6]
-
Unreacted Starting Materials: Residual 4-fluorophenylhydrazine or ethyl acetoacetate.
-
Regioisomers: If an unsymmetrical β-dicarbonyl compound is used, formation of a regioisomeric pyrazolone is a common side product, which can be very difficult to separate.[5]
-
Byproducts from Side Reactions: Self-condensation products of the starting materials or products from reactions with the solvent.
-
Water: Pyrazolone derivatives can sometimes form hygroscopic prisms or hydrates.[7] Drying thoroughly in a vacuum oven is crucial.
Section 3: Experimental Protocols & Data
Workflow Visualization: General Purification Strategy
The following diagram outlines a typical decision-making process for purifying this compound.
Caption: A decision tree for selecting the primary purification method.
Protocol 1: Optimized Recrystallization
Objective: To obtain high-purity crystalline this compound from a crude solid of >90% purity.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks, hot plate, Büchner funnel, filter paper, vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding hot ethanol portion-wise until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, and gently swirl for 2-5 minutes.[1]
-
Hot Filtration: Pre-heat a second Erlenmeyer flask and a funnel with filter paper. Filter the hot solution quickly to remove any insoluble impurities (and charcoal, if used). This step prevents premature crystallization in the funnel.[1]
-
Induce Crystallization: To the hot, clear filtrate, add deionized water dropwise with swirling until the solution turns faintly and persistently cloudy. Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water (e.g., 50:50 mixture) to remove any remaining soluble impurities.[2]
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
Objective: To purify crude this compound that is oily or heavily contaminated with byproducts.
Materials:
-
Crude product
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture, pre-determined by TLC)
-
Triethylamine (optional, for deactivation)
-
Chromatography column, sand, collection tubes, TLC plates
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates. Test various ratios of a non-polar solvent (Hexane) and a polar solvent (Ethyl Acetate). The ideal system will show good separation of your product (Rf ≈ 0.3-0.4) from all impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. If deactivation is needed, add 0.5% triethylamine to the eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed.
-
Elution: Begin eluting the column with your chosen solvent system. Collect fractions in separate tubes. If a gradient elution is required, gradually increase the proportion of the more polar solvent (Ethyl Acetate).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified product.
Troubleshooting Recrystallization: A Deeper Dive
Caption: A troubleshooting decision tree for common recrystallization problems.
Table 1: Solvent Selection Guide for Purification
| Purification Method | Solvent/System | Rationale & Key Considerations |
| Recrystallization | Ethanol/Water | Excellent for creating a supersaturated solution. The polarity can be finely tuned by adjusting the water content. |
| Ethyl Acetate/Hexanes | Good for compounds with intermediate polarity. Hexanes act as the anti-solvent to induce precipitation. | |
| Isopropanol | A good single-solvent option, often providing clean crystals. Slower evaporation rate than ethanol. | |
| Chromatography | Hexane/Ethyl Acetate | Standard, effective system for many organic compounds. The ratio is adjusted to achieve an optimal Rf value (0.3-0.4). |
| Dichloromethane/Methanol | A more polar system for compounds that do not move sufficiently in Hexane/EtOAc. Use sparingly due to high solvent strength. | |
| Eluent + 0.5% Triethylamine | Additive used to neutralize acidic silica gel, preventing degradation of sensitive pyrazolone compounds.[3] |
References
-
BenchChem. (2025). Technical Support Center: Purification of Pyrazolone Derivatives. 1
-
Ali, M. A., et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules.
-
Google Patents. (1961). DE1112984B - Process for the preparation of pyrazolone derivatives.
-
BenchChem. (2025). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. 5
-
Pattan, S. R., et al. (2012). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.
-
Patel, H., et al. (2014). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of Pharmaceutical Sciences and Research.
-
BenchChem. (2025). Technical Support Center: Purification of Trifluoromethylated Pyrazoles. 2
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
-
Gaikwad, S. D., et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Critical Reviews.
-
Kanwal, M., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences.
-
Sarsúnová, M., & Kakác, B. (1972). [Thin layer chromatography of derivatives of pyrazolone]. Pharmazie.
-
Sang, Z., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry.
-
Heller, S. T., & Natarajan, S. R. (2016). In Situ Synthesis of 1,3-Diketones and their Conversion to Pyrazoles. Organic Letters.
-
Google Patents. (2015). WO2015094913A1 - Fluorophenyl pyrazol compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [Thin layer chromatography of derivatives of pyrazolone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DE1112984B - Process for the preparation of pyrazolone derivatives - Google Patents [patents.google.com]
avoiding regioisomer formation in pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the complexities of pyrazole ring formation. Our focus is to provide in-depth, field-proven insights into one of the most persistent challenges in this area: controlling regioselectivity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions - Understanding the Fundamentals
This section addresses the core principles governing regioisomer formation during the synthesis of pyrazoles, particularly via the classical Knorr condensation pathway.
Q1: What exactly are regioisomers in pyrazole synthesis, and why are they a critical problem?
A: In the context of pyrazole synthesis, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. This issue arises most commonly when reacting an unsymmetrical 1,3-dicarbonyl compound with a monosubstituted hydrazine (R³-NHNH₂).[1][2] The hydrazine has two non-equivalent nitrogen atoms (the substituted N-1 and the unsubstituted N-2), and the dicarbonyl has two non-equivalent carbonyl groups. The initial condensation can occur at either carbonyl, leading to two distinct product pathways and a mixture of, for example, 1,3,5-trisubstituted and 1,5,3-trisubstituted pyrazoles.
This is a significant problem in pharmaceutical and agrochemical development for several reasons:
-
Reduced Yield: Formation of an undesired isomer lowers the effective yield of the target molecule.
-
Purification Challenges: Regioisomers often have very similar physical properties (e.g., polarity, boiling point), making their separation by standard techniques like column chromatography or recrystallization difficult and costly, especially at scale.[3][4]
-
Biological Activity: Different regioisomers can have drastically different pharmacological profiles, toxicities, and metabolic stabilities. The presence of an undesired regioisomeric impurity can compromise clinical outcomes or lead to regulatory hurdles.
Caption: Formation of two regioisomers from unsymmetrical starting materials.
Q2: What are the primary factors that control the regiochemical outcome in the Knorr pyrazole synthesis?
A: The regiochemical outcome is a delicate balance of several competing factors.[1][2] Understanding these allows you to manipulate the reaction to favor your desired product. The key factors are:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons. An electron-withdrawing group (like -CF₃) on the dicarbonyl will make the adjacent carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.[2][5]
-
Steric Effects: The steric hindrance around each carbonyl group and on the hydrazine. A bulky substituent on either the dicarbonyl (e.g., a tert-butyl group) or the hydrazine (e.g., a phenyl group) will favor attack at the less sterically hindered carbonyl carbon.[2][6]
-
Reaction Conditions: This is often the most influential and easily tunable parameter. Solvent, pH (acidic, neutral, or basic catalysis), and temperature can dramatically alter the reaction pathway and product ratio.[1][2] For instance, the choice of solvent can modulate the reactivity of the carbonyl groups.[7]
Q3: How does pH (acidic vs. basic conditions) specifically alter the regioselectivity?
A: The pH of the reaction medium plays a crucial role by modulating the reactivity of the nucleophile (the hydrazine).[2]
-
Under Acidic Conditions: The reaction is generally initiated by the more basic, unsubstituted -NH₂ terminus of the hydrazine attacking a protonated carbonyl group.[8][9][10] The nitrogen atom attached to the substituent (N-1) is less basic due to the inductive and/or resonance effects of the substituent. Therefore, the initial condensation typically involves the terminal -NH₂ group.
-
Under Neutral or Basic Conditions: The situation can become more complex. The relative nucleophilicity of the two nitrogen atoms becomes the dominant factor. For hydrazines with electron-donating substituents (e.g., methylhydrazine), the N-1 nitrogen is more nucleophilic and may preferentially attack the more electrophilic carbonyl. This can sometimes lead to a reversal of selectivity compared to acidic conditions. Recent kinetic studies also suggest the potential for autocatalysis under neutral conditions, adding another layer of complexity.[1]
Section 2: Troubleshooting Guide - Practical Solutions for the Bench
This section provides direct answers to common experimental problems, offering actionable strategies to improve regioselectivity.
Problem: "My reaction with an unsymmetrical diketone and methylhydrazine in ethanol yields a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?"
A: This is a classic challenge. When electronic and steric factors do not provide a strong bias, the product ratio is often poor in standard solvents like ethanol.[3][4] Your primary and most effective strategy is to change the solvent system.
Solution: Switch to a Fluorinated Alcohol Solvent.
Studies have conclusively shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in favor of a single isomer.[3][4][5][7]
Why this works: Conventional alcohols like ethanol are nucleophilic and can compete with the hydrazine in attacking the more reactive carbonyl group, leading to side reactions or intermediates that scramble the selectivity.[5] TFE and HFIP are highly polar and strong hydrogen-bond donors, which activates the carbonyl groups, but they are non-nucleophilic.[5] This ensures that the only effective nucleophile in the system is the hydrazine, allowing the inherent electronic differences between the carbonyls to dictate the outcome with much higher fidelity.[5]
| Solvent | Diketone Substituents (R¹, R²) | Product Ratio (Isomer 1 : Isomer 2) | Reference |
| Ethanol (EtOH) | CF₃, C₆H₅ | 55 : 45 | [5] |
| TFE | CF₃, C₆H₅ | 85 : 15 | [5] |
| HFIP | CF₃, C₆H₅ | 97 : 3 | [5] |
| Ethanol (EtOH) | CF₃, CH₃ | 40 : 60 | [5] |
| HFIP | CF₃, CH₃ | 95 : 5 | [5] |
Actionable Advice:
-
Replace ethanol directly with HFIP as your solvent. HFIP often gives the highest selectivity.[5]
-
Run the reaction at room temperature initially. The reaction in these solvents is often faster than in ethanol.
-
Monitor the reaction closely as intermediates (e.g., 5-hydroxy-pyrazolines) may be observed initially before dehydrating to the final pyrazole product.[5]
Problem: "My reaction is favoring the undesired regioisomer. What strategies can I use to reverse the selectivity?"
A: Reversing inherent selectivity requires altering the fundamental factors that control the reaction pathway.
Strategy 1: pH Adjustment As discussed in the FAQ, switching from acidic to neutral/basic conditions (or vice-versa) can sometimes reverse the selectivity by changing which nitrogen atom of the hydrazine initiates the attack.[2]
-
Experiment: Run parallel reactions, one with a catalytic amount of acetic acid or HCl, and another with a mild base like sodium acetate. Analyze the regioisomeric ratio in each case.
Strategy 2: Use a Pre-formed Intermediate Instead of a one-pot reaction, consider a two-step approach. You can first form an intermediate like a β-enamino diketone or a hydrazone and then induce cyclization. The conditions for the cyclization step can be controlled to favor the desired ring closure. For example, using a Lewis acid like BF₃ can be employed to control the cyclocondensation of β-enamino diketones.[11]
Strategy 3: Alternative Synthetic Routes If the Knorr condensation is intractable, consider fundamentally different synthetic strategies that offer inherent regiocontrol.
-
[3+2] Cycloadditions: Reactions of diazo compounds with alkynes or N-arylhydrazones with nitroolefins can provide access to specific regioisomers that may be difficult to obtain otherwise.[11][12][13]
-
Synthesis from Tosylhydrazones: An efficient method involves reacting N-alkylated tosylhydrazones with terminal alkynes, which has been shown to proceed with complete regioselectivity for a wide range of substrates.[14][15]
Caption: A troubleshooting workflow for improving pyrazole regioselectivity.
Section 3: Key Experimental Protocols
Protocol 1: Standard Knorr Pyrazole Synthesis in Ethanol (Baseline)
This protocol serves as a typical baseline experiment where regioisomeric mixtures are common with unsymmetrical substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in absolute ethanol (5-10 mL per mmol of dicarbonyl).
-
Hydrazine Addition: Add the substituted hydrazine (e.g., methylhydrazine) (1.0-1.1 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), add one equivalent of a base like sodium acetate.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Redissolve the crude residue in a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to separate the regioisomers.
Protocol 2: High-Regioselectivity Synthesis Using HFIP Solvent
This optimized protocol leverages the unique properties of fluorinated alcohols to maximize regioselectivity.[4][5]
-
Reactant Preparation: In a glass vial or round-bottom flask with a magnetic stirrer, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.2-0.5 M concentration). Caution: HFIP is volatile and corrosive. Handle in a fume hood with appropriate PPE.
-
Hydrazine Addition: Add the substituted hydrazine (1.0 eq) to the solution dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor the reaction by TLC or LC-MS, paying close attention to the consumption of the starting material and any intermediates.
-
Workup: Upon completion, carefully remove the HFIP under reduced pressure (a rotary evaporator connected to a cold trap is effective).
-
Purification: The crude product often shows a high predominance of one regioisomer. Dissolve the residue in a suitable organic solvent, wash as needed, and concentrate. A rapid plug of silica may be sufficient for purification, or standard column chromatography can be used to isolate the major product in high purity.
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]
- Fustero, S., et al. (2008).
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. [Link]
-
Desai, V. G., et al. (2012). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Synthetic Communications, 42(6), 853-859. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Slideshare. (n.d.). knorr pyrazole synthesis. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
ResearchGate. (2020). Synthesis of 1,3,5-trisubstituted pyrazoles. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Burgart, Y. V., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]
-
Zhang, Z., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Faria, J. V., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]
-
Sauthof, L., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
-
Senanayake, C. H., et al. (2000). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. PubMed. [Link]
-
Harrabi, K., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
-
Knochel, P., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]
-
Faria, J. V., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. [Link]
-
Kumar, A. A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme. [Link]
-
Da Settimo, F., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. [Link]
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. knorr pyrazole synthesis | PPTX [slideshare.net]
- 10. name-reaction.com [name-reaction.com]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Pyrazolone Synthesis
Welcome to the technical support center for fluorinated pyrazolone synthesis. Fluorinated pyrazolones are pivotal structural motifs in medicinal chemistry and drug discovery, valued for the unique properties imparted by fluorine, such as enhanced metabolic stability and binding affinity.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of their synthesis. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing fluorinated pyrazolones?
The most prevalent and robust method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a fluorinated 1,3-dicarbonyl compound (like ethyl 4,4,4-trifluoroacetoacetate) with a hydrazine derivative.[4][5] This reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, which then cyclizes and dehydrates to form the pyrazole ring.[5][6] The versatility of this method allows for a wide range of substituents to be introduced on both starting materials, leading to a diverse library of fluorinated pyrazoles.[7]
Q2: How does the presence of fluorine affect the synthesis?
The highly electronegative fluorine atoms, particularly in groups like trifluoromethyl (CF3), significantly influence the reaction in several ways:[2]
-
Increased Acidity: The protons adjacent to the carbonyl groups in the fluorinated 1,3-dicarbonyl are more acidic, which can affect the rate of enolization and the initial condensation step.
-
Carbonyl Reactivity: The strong electron-withdrawing effect of the CF3 group makes the adjacent carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[8] This is a key factor in determining the regioselectivity of the reaction.
-
Lipophilicity & Stability: Fluorine incorporation generally increases the lipophilicity and metabolic stability of the final compound, which are desirable properties in drug candidates.[2][9]
Q3: Why is regioselectivity a major concern, and how is it controlled?
When an unsymmetrical fluorinated 1,3-dicarbonyl reacts with a substituted hydrazine, two different regioisomers can be formed.[10][11] For example, the hydrazine can attack either the fluorinated or non-fluorinated carbonyl group first, leading to different substitution patterns on the final pyrazole ring.[8] Controlling this selectivity is critical as different regioisomers can have vastly different biological activities.
Key control strategies include:
-
Solvent Choice: The use of specialized solvents, such as fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically improve regioselectivity in favor of a single isomer.[11][12][13]
-
Catalyst Selection: The type of acid or base catalyst can influence which carbonyl is attacked preferentially.[4][7]
-
Reaction Temperature: Optimizing the temperature can favor one reaction pathway over another, thereby enhancing the formation of the desired regioisomer.[7]
Part 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has a very low yield, or I'm not forming any product at all. What are the likely causes and how can I fix this?
A: Low yields are a common problem that can stem from several factors.[14] A systematic approach is the best way to troubleshoot this issue.
-
Possible Cause 1: Reagent Purity & Stability
-
The "Why": Impurities in starting materials, especially the 1,3-dicarbonyl or hydrazine, can inhibit the reaction or lead to unwanted side products.[15] Hydrazine derivatives can be sensitive to air and moisture.
-
Solution:
-
Verify the purity of your starting materials using techniques like NMR or GC-MS.
-
If necessary, purify the 1,3-dicarbonyl by distillation or chromatography.
-
Use fresh, high-purity hydrazine or hydrazine salt. Ensure it has been stored correctly under an inert atmosphere if it is sensitive.
-
-
-
Possible Cause 2: Suboptimal Reaction Conditions (Solvent & Temperature)
-
The "Why": The solvent plays a crucial role in reactant solubility and reaction kinetics.[14] For pyrazolone synthesis, polar protic solvents like ethanol are common, but sometimes aprotic solvents like DMF or dioxane can be more effective, especially with aryl hydrazines.[7][15] Temperature affects the reaction rate; too low, and the reaction may be too slow, too high, and it could lead to decomposition.[7]
-
Solution:
-
Screen Solvents: If the standard ethanol or acetic acid fails, screen a range of solvents with varying polarities.
-
Optimize Temperature: Run small-scale trials at different temperatures (e.g., room temperature, 50 °C, reflux) to find the optimum. Monitor progress by TLC or LC-MS.
-
-
. Table 1: Effect of Solvent on a Model Fluorinated Pyrazolone Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanol | Reflux (78) | 4 | 65 | [11] |
| Acetic Acid | 100 | 2 | 80 | [16] |
| TFE | Room Temp | 2 | 85 (high regioselectivity) | [12] |
| HFIP | Room Temp | 1 | 92 (high regioselectivity) | [12][13] |
| Dioxane | 100 | 6 | 75 |[3] |
-
Possible Cause 3: Ineffective Catalysis
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Q: My reaction produces a nearly 1:1 mixture of regioisomers that are difficult to separate. How can I improve the selectivity?
A: This is a classic challenge with unsymmetrical 1,3-dicarbonyls. The key is to exploit the electronic differences between the two carbonyl groups. The carbonyl adjacent to the CF3 group is more electrophilic.
-
Workflow for Optimizing Regioselectivity
Caption: Workflow for troubleshooting poor regioselectivity.
-
Detailed Explanation:
-
Leverage Fluorinated Solvents: As mentioned, fluorinated alcohols like TFE and especially HFIP are exceptionally effective at directing the reaction toward a single isomer.[11][12] They are thought to achieve this through specific hydrogen-bonding interactions that differentiate the two carbonyl groups.
-
Control Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy. The attack on the more electrophilic CF3-adjacent carbonyl is typically kinetically favored.
-
Hydrazine Derivative: The nature of the substituent on the hydrazine (e.g., alkyl vs. aryl) can also influence selectivity. It is worth consulting the literature for systems similar to your own.[15]
-
Issue 3: Difficult Product Purification
Q: My product appears to be formed, but I am struggling to isolate it from impurities or starting materials. What can I do?
A: Purification of fluorinated compounds can be challenging due to their unique physical properties.
-
Possible Cause 1: Co-eluting Impurities in Chromatography
-
The "Why": Fluorinated compounds can have different polarity profiles than their non-fluorinated analogs. Isomers, in particular, can be very difficult to separate.
-
Solution:
-
Change Solvent System: Modify the polarity of your eluent system for column chromatography. A shallow gradient can improve separation.
-
Alternative Media: If silica gel fails, consider using alumina or reverse-phase (C18) chromatography.
-
Recrystallization: This is often the most effective method for obtaining highly pure material. Screen a variety of solvents (e.g., ethanol/water, hexanes/ethyl acetate, dichloromethane/hexanes) to find one that yields high-quality crystals.
-
-
-
Possible Cause 2: Product Instability During Workup
-
The "Why": The pyrazolone ring is generally stable, but certain functional groups on your molecule might be sensitive to acidic or basic conditions during aqueous workup.
-
Solution:
-
Neutralize Carefully: Ensure the pH is carefully controlled during extractions. Use mild neutralizing agents like sodium bicarbonate instead of strong bases if your product is base-sensitive.
-
Minimize Water Contact: If your product is prone to hydrolysis, perform a "dry" workup where the solvent is removed in vacuo and the residue is directly subjected to chromatography.
-
-
-
Possible Cause 3: Contamination with Close-Boiling Impurities
-
The "Why": Perfluorinated impurities, which can sometimes form from side reactions, may have boiling points very close to the desired product, making distillation ineffective.[17]
-
Solution:
-
Heteroazeotropic Distillation: For specialized industrial applications, adding a substance (like acetone) that forms an azeotrope with the impurity can facilitate its removal by distillation.[17]
-
Preparative HPLC: For high-purity samples required in drug development, preparative HPLC is the gold standard for separating challenging mixtures.
-
-
Part 3: Experimental Protocol & Mechanism
Representative Protocol: Synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
This protocol is a generalized procedure based on the classic Knorr synthesis.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv)
-
Phenylhydrazine (1.05 equiv)
-
Glacial Acetic Acid (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv).
-
Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of ketoester).
-
Begin stirring and add phenylhydrazine (1.05 equiv) dropwise to the solution at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice water. A solid precipitate should form.
-
Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Reaction Mechanism Diagram
The mechanism below illustrates the key steps in the Knorr synthesis, highlighting the two potential pathways that determine regioselectivity.
Caption: Knorr synthesis mechanism for fluorinated pyrazolones.
References
- BenchChem Technical Support. Troubleshooting Poor Yield in Pyrazolo[3,4-b]pyridine Synthesis.
- J&K Scientific LLC. Knorr Pyrazole Synthesis.
-
Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. Available from: [Link]
- Kumar, V., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
-
Fustero, S., et al. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(1), 325-395. Available from: [Link]
- University of Mississippi. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove.
-
Gerus, I. I., et al. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(1), 325-395. Available from: [Link]
-
Chegwidden, L., et al. (2018). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 20(15), 4469-4472. Available from: [Link]
-
Komendantova, A. S., et al. (2020). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. Request PDF. Available from: [Link]
-
ResearchGate. Mechanism for the formation of fluorinated pyrazoles and their regioisomers. Available from: [Link]
- Google Patents. Process for the preparation of fluorinated heterocyclic compounds.
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. Available from: [Link]
-
Komendantova, A. S., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. Available from: [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link]
- BenchChem Technical Support. Troubleshooting low conversion rates in pyrazole synthesis.
-
Mertens, L. G., et al. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 28(15), 5831. Available from: [Link]
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Available from: [Link]
-
De Kimpe, N., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4660-4663. Available from: [Link]
-
National Institutes of Health. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]
-
Shishkin, E., et al. (2023). Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method. Molecules, 28(14), 5406. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]
-
Chyu, A., et al. (2021). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Molecules, 26(5), 1202. Available from: [Link]
-
Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Organic & Biomolecular Chemistry, 13(38), 9727-9746. Available from: [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Available from: [Link]
-
Reif, A., & Offer, J. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11633-11638. Available from: [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523-9. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Selective Incorporation of Fluorine in Pyrazoles [ouci.dntb.gov.ua]
- 17. Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method [mdpi.com]
Technical Support Center: Investigating the Degradation Pathways of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your stability studies.
Understanding the Molecule: A Foundation for Degradation Analysis
This compound belongs to the pyrazolone class of compounds, which are known for their diverse biological activities.[1] The stability of this molecule is a critical parameter in its development as a potential therapeutic agent. Understanding its degradation pathways is essential for ensuring its safety, efficacy, and shelf-life.[2][3]
This guide will walk you through the process of conducting forced degradation studies, a crucial step in identifying potential degradants and establishing stability-indicating analytical methods.[4]
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
A1: Based on the chemical structure of a pyrazolone derivative, several degradation pathways can be anticipated under stress conditions such as hydrolysis, oxidation, and photolysis.[5]
-
Hydrolytic Degradation: The pyrazolone ring contains an amide bond which is susceptible to hydrolysis under both acidic and basic conditions. Acidic hydrolysis may lead to the opening of the pyrazolone ring to form a hydrazide derivative, which could further hydrolyze to hydrazine and a dicarbonyl compound.[5] Basic hydrolysis can also lead to ring opening.
-
Oxidative Degradation: The pyrazolone ring and the phenyl ring can be susceptible to oxidation. Common oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides, hydroxylated derivatives on the phenyl ring, or even cleavage of the pyrazolone ring.[4]
-
Photolytic Degradation: Exposure to UV or visible light can induce photolytic degradation.[5] This can involve radical-mediated reactions, potentially leading to dimerization, polymerization, or cleavage of the molecule. The presence of the fluorine atom on the phenyl ring might influence the photostability.
Below is a diagram illustrating these potential degradation pathways.
Sources
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Technical Support Center: Navigating NMR Peak Assignments for 2-(4-Fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Welcome to the technical support center for troubleshooting NMR peak assignments of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related compounds. Here, we will address common and complex issues encountered during NMR analysis, providing not just solutions, but also the scientific reasoning behind them. Our aim is to empower you with the expertise to confidently interpret your spectral data.
The Challenge of Tautomerism
A critical aspect to consider when analyzing the NMR spectrum of this compound is its potential to exist in different tautomeric forms, primarily the keto (CH2) and enol (CH) forms. The equilibrium between these tautomers is often influenced by the solvent, temperature, and concentration, which can lead to peak broadening, the appearance of extra signals, or averaged signals. Understanding this phenomenon is the first step to a successful spectral assignment.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My 1H NMR spectrum shows broad peaks for the pyrazolone and methyl protons. What could be the cause and how can I resolve this?
A1: Broad peaks in the NMR spectrum of your compound are often indicative of a dynamic process occurring on the NMR timescale. For pyrazolone derivatives, this is commonly due to the keto-enol tautomerism or slow conformational exchange.
Possible Causes and Solutions:
-
Tautomeric Equilibrium: The interchange between the keto and enol forms of the pyrazolone ring can be slow enough to cause peak broadening.
-
Troubleshooting: Try acquiring the spectrum in a different solvent. Aprotic solvents like DMSO-d6 can favor one tautomer over the other by forming strong hydrogen bonds, thus "locking" the conformation and resulting in sharper peaks.[1][2] You can also try variable temperature (VT) NMR. Lowering the temperature may slow down the exchange rate sufficiently to resolve the signals for each tautomer, while increasing the temperature might cause the signals to coalesce into a sharp, averaged peak.
-
-
Sample Concentration: High sample concentration can lead to aggregation and viscosity, both of which can result in broader peaks.
-
Troubleshooting: Dilute your sample and re-acquire the spectrum.
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.
-
Troubleshooting: Ensure your glassware is scrupulously clean. If you suspect metal contamination, you can try washing your sample with a chelating agent like EDTA, though this may complicate your sample matrix.
-
Q2: I am having trouble assigning the signals in the aromatic region of the 1H NMR spectrum. How can I definitively assign the protons of the 4-fluorophenyl group?
A2: The 4-fluorophenyl group will typically present as two sets of signals, each integrating to two protons. Due to the fluorine substitution, these will appear as complex multiplets. Distinguishing between the protons ortho and meta to the fluorine atom requires an understanding of H-F coupling.
Expected Splitting Pattern:
The protons ortho to the fluorine (H-2' and H-6') will be coupled to the fluorine atom (³JHF) and to the adjacent meta protons (³JHH). The protons meta to the fluorine (H-3' and H-5') will be coupled to the fluorine atom (⁴JHF) and the neighboring ortho protons (³JHH). This often results in two overlapping triplets or doublet of doublets.
Troubleshooting Workflow:
A Combination of 1D and 2D NMR techniques is the most reliable approach for unambiguous assignment.
-
1D ¹H NMR: Carefully analyze the splitting patterns and coupling constants. The ³JHH coupling is typically around 8-9 Hz for ortho protons, while the ³JHF is around 8-9 Hz and ⁴JHF is around 5-6 Hz.
-
COSY (Correlation Spectroscopy): This experiment will show a correlation between the ortho and meta protons, confirming they are part of the same spin system.[3][4][5][6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can be very informative. The protons on the fluorophenyl ring that are closer in space to the protons on the pyrazolone ring will show a cross-peak.[7][8][9] For instance, the ortho protons (H-2' and H-6') are expected to show a NOE correlation with the CH2 protons of the pyrazolone ring.
Caption: Key HMBC correlations for structure confirmation.
Expected NMR Data Summary
The following tables provide a summary of the expected chemical shifts and coupling constants for this compound in CDCl₃. These are estimated values based on similar structures and may vary depending on the experimental conditions.
Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| CH₃ | ~2.2 | s | - |
| CH₂ | ~3.4 | s | - |
| H-3', H-5' (meta to F) | ~7.1 | t or dd | ³JHH ≈ 8.7, ⁴JHF ≈ 5.4 |
| H-2', H-6' (ortho to F) | ~7.7 | t or dd | ³JHH ≈ 8.7, ³JHF ≈ 8.9 |
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| CH₃ | ~16 |
| C4 (CH₂) | ~42 |
| C5 | ~156 |
| C3 (C=O) | ~170 |
| C-3', C-5' (meta to F) | ~116 (d, ²JCF ≈ 23 Hz) |
| C-2', C-6' (ortho to F) | ~120 (d, ³JCF ≈ 8 Hz) |
| C-4' (ipso to F) | ~160 (d, ¹JCF ≈ 245 Hz) |
| C-1' (ipso to N) | ~135 |
Concluding Remarks
The successful assignment of NMR peaks for this compound hinges on a systematic approach that combines 1D and 2D NMR techniques, along with a keen awareness of the potential for tautomerism. By carefully considering solvent effects, employing variable temperature studies when necessary, and leveraging the power of COSY, HSQC, HMBC, and NOESY experiments, you can overcome the challenges posed by this molecule and confidently elucidate its structure.
References
-
7.3: Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts. (2024, December 18). [Link]
-
Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. (n.d.). [Link]
-
COSY - NMR Core Facility - Columbia University. (n.d.). [Link]
-
NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity - Nanalysis. (2021, July 12). [Link]
-
NOESY: Small Molecules vs Large Molecules - University of Ottawa NMR Facility Blog. (2008, January 24). [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020, December 3). [Link]
-
Common problems and artifacts encountered in solution‐state NMR experiments - CDN. (n.d.). [Link]
-
COSY NMR - ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, April 11). [Link]
-
NMR COSY: Simplifying Proton Coupling | PDF | Spectrum | Cartesian Coordinate System. (n.d.). [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). [Link]
-
NOESY and ROESY. (2018, August 8). [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchem. (2013, February 7). [Link]
-
COSY - Magritek. (n.d.). [Link]
-
Common Problems | SDSU NMR Facility – Department of Chemistry. (n.d.). [Link]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - NIH. (n.d.). [Link]
-
2D NMR Introduction - Chemistry LibreTexts. (2025, January 2). [Link]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - MDPI. (n.d.). [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF - ResearchGate. (2025, August 8). [Link]
-
SUPPORTING INFORMATION FOR. (n.d.). [Link]
-
On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool | Request PDF - ResearchGate. (2025, August 6). [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. (n.d.). [Link]
-
Correlations in the HSQC and HMBC spectra of 19 | Download Table - ResearchGate. (n.d.). [Link]
-
Keto-enol tautomerism in the development of new drugs - Frontiers. (n.d.). [Link]
-
Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques - Walsh Medical Media. (n.d.). [Link]
-
Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds -.:: Natural Sciences Publishing ::.. (2021, January 1). [Link]
-
The use of NMR spectroscopy to study tautomerism - Bohrium. (2006, November 1). [Link]
-
HSQC and HMBC | NMR Core Facility - Columbia University. (n.d.). [Link]
-
Chapter 1. Getting the Most Out of HSQC and HMBC Spectra | Request PDF - ResearchGate. (2025, August 5). [Link]
-
2D NMR- Worked Example 2 (HSQC and HMBC) - YouTube. (2020, April 10). [Link]
-
An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed. (2024, August 17). [Link]
-
NMR Spectroscopy Practice Problems - Chemistry Steps. (n.d.). [Link]
-
NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments | Journal of Chemical Education - ACS Publications. (2024, May 14). [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH. (n.d.). [Link]
-
2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl] - PubMed Central. (n.d.). [Link]
-
EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR - ASU Core Research Facilities. (n.d.). [Link]
-
Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy - DOI. (2012, January 18). [Link]
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole - MDPI. (n.d.). [Link]
Sources
- 1. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one(86-92-0) 1H NMR spectrum [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. air.unimi.it [air.unimi.it]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. NMR Database for Faster Structural Data | CAS [cas.org]
- 9. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Antioxidant Activities of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one and Edaravone
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of antioxidant research and therapeutic development, pyrazolone derivatives have emerged as a class of compounds with significant potential. Among these, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a well-established free radical scavenger, clinically approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] Its efficacy has spurred further investigation into other pyrazolone structures, including 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, for their potential antioxidant properties. This guide provides a detailed comparison of the antioxidant activities of this compound and edaravone, drawing upon experimental data from studies on structurally related compounds to provide a comprehensive analysis for researchers and drug development professionals.
While direct comparative experimental data for this compound is limited in publicly available literature, this guide will infer its potential activity based on the performance of similar pyrazolone derivatives. This approach allows for a scientifically grounded discussion of its likely antioxidant capacity in relation to the well-characterized edaravone.
Comparative Analysis of Antioxidant Activity: In Vitro Assays
The antioxidant activity of chemical compounds is commonly assessed using a variety of in vitro assays that measure their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most frequently employed methods.
DPPH Radical Scavenging Activity
The DPPH assay is a popular and straightforward method for determining the free radical scavenging capacity of antioxidants. The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored non-radical form in the presence of an antioxidant. The degree of discoloration, measured spectrophotometrically, indicates the scavenging potential of the compound. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies greater antioxidant activity.
| Compound | DPPH IC50 (µM) | Source |
| Edaravone | ~18.1 - 36 | [3][4] |
| Edaravone Derivative | ~30.80 | [5] |
| Edaravone | 4.21 | [6] |
| Pyrazolone Derivatives (general) | 2.6 - 7.8 | [3] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
ABTS Radical Scavenging Activity
The ABTS assay is another widely used method to assess antioxidant activity. It is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the ABTS•+ radical by an antioxidant leads to a decrease in absorbance, which is measured spectrophotometrically. Similar to the DPPH assay, the results are often expressed as IC50 values.
| Compound | ABTS EC50 (µM) | Source |
| Edaravone | 5.52 | [6] |
Edaravone has a reported 50% effective concentration (EC50) of 5.52 µM in the ABTS assay.[6] Given the strong performance of other pyrazolone derivatives in radical scavenging assays, it is plausible that this compound would also demonstrate efficient scavenging of the ABTS radical cation.
Cellular Antioxidant Activity (CAA) Assay
While in vitro chemical assays are valuable for initial screening, they do not fully reflect the complex biological environment. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy by assessing the activity of a compound within a cellular context. This assay accounts for factors such as cell uptake, metabolism, and localization of the antioxidant.[7][8]
The CAA assay typically utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which can be oxidized by reactive oxygen species (ROS) to its highly fluorescent form, dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane and quench intracellular ROS will inhibit the formation of DCF, leading to a reduction in fluorescence.[9][10] The human hepatocarcinoma cell line, HepG2, is commonly used for this assay.[7][11]
Although specific CAA data for this compound is not available, the known ability of edaravone to exert its effects in cellular and in vivo models suggests that other pyrazolone derivatives with good cell permeability could also be effective in a cellular environment.
Mechanisms of Antioxidant Action
The antioxidant activity of pyrazolone derivatives, including edaravone, is attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them.[3][12]
Edaravone's Mechanism
Edaravone is a potent scavenger of various reactive oxygen species, including hydroxyl radicals (•OH) and peroxyl radicals (ROO•).[2] Its mechanism involves the donation of a hydrogen atom from the C4 position of the pyrazolone ring to a free radical. The resulting edaravone radical is relatively stable and does not propagate the radical chain reaction.
Caption: Edaravone's radical scavenging mechanism.
General Mechanism for Pyrazolone Derivatives
The antioxidant activity of pyrazolone derivatives is largely dependent on the presence of the enolizable proton at the C4 position. The keto-enol tautomerism of the pyrazolone ring facilitates the donation of a hydrogen atom to free radicals. The specific substituents on the pyrazolone ring can influence the antioxidant activity by affecting the stability of the resulting radical and the ease of hydrogen donation.[13] Theoretical studies suggest that pyrazolone derivatives can act as antioxidants through either a hydrogen atom transfer (HAT) or a sequential proton loss electron transfer (SPLET) mechanism, depending on the solvent and the specific structure of the compound.[3]
Caption: General antioxidant mechanism of pyrazolones.
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Assay Procedure:
-
Add 100 µL of each sample concentration to the wells of a 96-well microplate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
ABTS Radical Scavenging Assay Protocol
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]
-
-
Sample Preparation: Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox) in the same solvent used to dilute the ABTS•+ solution.
-
Assay Procedure:
-
Add 20 µL of each sample concentration to the wells of a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.[14]
-
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and the IC50 value as described for the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay Protocol
-
Cell Culture:
-
Seed HepG2 cells in a 96-well black microplate at a density of 6 x 10^4 cells/well.
-
Incubate for 24 hours to allow for cell attachment.[11]
-
-
Treatment:
-
Remove the growth medium and wash the cells with PBS.
-
Add 100 µL of treatment medium containing the test compound at various concentrations and 25 µM DCFH-DA to each well.
-
Incubate for 1 hour at 37°C.[11]
-
-
Induction of Oxidative Stress:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) solution to each well to induce oxidative stress.[7]
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence emission at 538 nm with an excitation wavelength of 485 nm every 5 minutes for 1 hour.[11]
-
-
Calculation:
-
Calculate the area under the curve (AUC) for fluorescence versus time.
-
The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area of the sample and ∫CA is the integrated area of the control.
-
Caption: Cellular Antioxidant Activity (CAA) Assay Workflow.
Conclusion
Edaravone is a clinically significant antioxidant with a well-defined free radical scavenging mechanism. While direct experimental data on the antioxidant activity of this compound is currently lacking, the existing literature on structurally similar pyrazolone derivatives strongly suggests that it possesses considerable antioxidant potential. Several pyrazolone analogues have demonstrated superior in vitro radical scavenging activity compared to edaravone.
The presence of the pyrazolone core is the primary determinant of antioxidant activity in this class of compounds, with the specific substituents influencing the potency. The fluorophenyl group in this compound may modulate its electronic properties and, consequently, its antioxidant capacity.
For a definitive comparison, further experimental evaluation of this compound using standardized in vitro and cellular antioxidant assays is essential. Such studies would provide valuable insights into its potential as a novel antioxidant agent and guide future drug development efforts in this promising chemical space.
References
- BenchChem. (2025). Independent Verification of Published Results for Edaravone (Free Radical Scavenger 1)
- Brankovic, J., Milovanovic, V. M., Petrovic, Z. D., Simijonovic, D., & Petrovic, V. P. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Advances, 13(4), 2496-2508.
- Benkhaira, N., Saad, I. K., & Fikri Benbrahim, K. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- BenchChem. (2025). Application Notes and Protocols for ABTS Radical Scavenging Assay of Lucenin-2. BenchChem.
- BenchChem. (2025). Cell Culture Techniques for the Cellular Antioxidant Activity (CAA) Assay. BenchChem.
- Denev, P., Ciz, M., Kratchanova, M., & Blazheva, D. (2019). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy Magazine, 15(60), 342.
- Watanabe, T., Tanaka, M., Watanabe, K., Takamatsu, Y., & Tobe, T. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of Clinical Biochemistry and Nutrition, 62(1), 20-38.
- Kikuchi, K., Kawahara, K., Tancharoen, S., Matsuda, F., Morimoto, Y., & Akaike, T. (2020). Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone. PLoS One, 15(1), e0227288.
- ResearchGate. (n.d.). Results of ABTS assay of edaravone derivatives (L1–L9) and their Cu(II) complexes (C1–C9).
- Pourmorad, F., Hosseinimehr, S. J., & Shahabimajd, N. (2006). Antioxidant activity, phenol and flavonoid contents of some selected Iranian medicinal plants. African Journal of Biotechnology, 5(11).
- Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907.
- Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Scribd.
- ResearchGate. (n.d.). Results of DPPH assay of edaravone derivatives (L1–L9) and their Cu(II) complexes (C1–C9).
- ResearchGate. (n.d.). antioxidant activity results (hPsa, dPPh, abts) of edaravone (1) and its derivatives 2 and 3.
- Carta, A., Sanna, P., & Palomba, M. (2008). Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl-Pyrazolone Derivatives. Current Drug Discovery Technologies, 5(2), 154-161.
- Bio-protocol. (n.d.). Cellular Antioxidant Activity assay. Bio-protocol.
- Ali, M. A., Shah, S. A. A., Khan, M., & Rauf, A. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Bioorganic Chemistry, 94, 103442.
- Rapetti, F., Spallarossa, A., Russo, E., Caviglia, D., Villa, C., Tasso, B., ... & Brullo, C. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1629.
- ResearchGate. (n.d.). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements.
- Zen-Bio. (n.d.). CAA Antioxidant Assay Kit. Zen-Bio.
- Al-Hourani, B. J. (2016). Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Journal of Saudi Chemical Society, 20, S460-S468.
- Mondal, S., & Padhi, S. (2012). EVALUATION OF ANTIOXIDANT POTENTIAL OF PYRAZOLONE DERIVATIVES. Asian Journal of Pharmaceutical and Clinical Research, 5(3), 133-135.
- ResearchGate. (n.d.). Antioxidant activity of pyrazoles 1 and 4.
- ResearchGate. (n.d.). DPPH free radical scavenging activity and their IC 50 (µM).
- ResearchGate. (n.d.). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay.
- Iacolare, A., Schirinzi, T., D'Acunto, M., Visan, V., Valenti, S., Biagioni, S., ... & d'Erme, M. (2020). Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone. Molecules, 25(21), 5001.
- U.S.
- Lefranc, F., & Karakas, D. (2022). Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. Antioxidants, 11(5), 1004.
- Iacolare, A., D'Acunto, M., Schirinzi, T., Valenti, S., Biagioni, S., d'Erme, M., & Poce, G. (2021). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Molecules, 26(11), 3169.
- PubMed. (n.d.).
- Vashi, D. M., & Desai, K. R. (2012). Synthesis of fluorinated pyrazolone compounds. Semantic Scholar.
- Kikuchi, K., Kawahara, K., Tancharoen, S., Matsuda, F., Morimoto, Y., & Akaike, T. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?. Journal of clinical biochemistry and nutrition, 62(1), 20-38.
- ResearchGate. (n.d.). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives.
- National Institutes of Health. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydropyrazol-3-one.
-
ChemRxiv. (n.d.). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][3][5][14]triazole Derivatives. ChemRxiv.
- NIST. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. NIST WebBook.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. zen-bio.com [zen-bio.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives | Journament [journament.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of Fluorinated Pyrazolone Analogs
For researchers, scientists, and professionals in drug development, the pyrazolone scaffold represents a privileged structure in medicinal chemistry, known for its diverse pharmacological activities.[1][2] The strategic incorporation of fluorine atoms into this scaffold can significantly enhance its biological potency and pharmacokinetic profile, a concept well-established in modern drug design.[3] This guide provides an in-depth, objective comparison of the biological activities of various fluorinated pyrazolone analogs, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Significance of Fluorination in Pyrazolone Analogs
The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties.[3] In the context of pyrazolone analogs, fluorination can lead to:
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to stronger interactions with biological targets.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation and thereby increasing its half-life.
-
Improved Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes.
These modifications often translate to improved efficacy in various biological applications, including anticancer, anti-inflammatory, and antimicrobial therapies.
Comparative Analysis of Biological Activities
This section presents a comparative overview of the anticancer, anti-inflammatory, and antimicrobial activities of selected fluorinated pyrazolone analogs, with quantitative data summarized for ease of comparison.
Anticancer Activity
Fluorinated pyrazolone analogs have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against a range of cancer cell lines.[4][5] The mechanism of action often involves the induction of apoptosis and inhibition of key cell cycle regulators like cyclin-dependent kinases (CDKs).[6]
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Fluorinated Pyrazolone Analogs
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| Fluorinated Pyrazoline (2c) | MCF-7 (Breast) | Not specified as highly active | Doxorubicin | <0.1 | [7] |
| 4H-Pyrazoles (5a-5e) | MCF-7 (Breast) | Potent and selective action | - | - | [7] |
| Benzofuran–pyrazole (BZP) | MCF-7 (Breast) | 0.007 | Doxorubicin | 0.620 | [8] |
| Benzofuran–pyrazole (BZP) | MDA-MB-231 (Breast) | 0.010 | Doxorubicin | - | [8] |
| Lonazolac pyrazole-chalcone (8g) | HeLa (Cervical) | 2.41 | - | >100 (MCF-10A) | [9] |
| Lonazolac pyrazole-chalcone (8g) | HCT-116 (Colon) | 2.41 | - | >100 (MCF-10A) | [9] |
Note: A lower IC₅₀ value indicates higher potency. The data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
The data suggests that fluorinated pyrazolone analogs, such as the benzofuran–pyrazole (BZP), can exhibit significantly higher potency than standard chemotherapeutic agents like doxorubicin.[8] The structure-activity relationship (SAR) studies often reveal that the position and number of fluorine substitutions, along with the nature of other substituents on the pyrazolone ring, play a crucial role in determining the anticancer efficacy.[10][11]
Many chemotherapeutic agents, including fluorinated pyrazolones, exert their anticancer effects by inducing programmed cell death, or apoptosis.[12][13] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways, both of which converge on the activation of executioner caspases that dismantle the cell.
Anti-inflammatory Activity
Pyrazolone derivatives have a long history as anti-inflammatory agents, with celecoxib being a well-known example of a selective cyclooxygenase-2 (COX-2) inhibitor.[14] Fluorination can enhance the potency and selectivity of these compounds.[15]
Table 2: Comparative Anti-inflammatory Activity of Fluorinated Pyrazolone Analogs
| Compound/Analog | Assay | Result | Standard Drug | Reference |
| Fluorinated Pyrazoline (2b-2f) | Carrageenan-induced paw edema | Moderate activity | Diclofenac | [16] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition (in vitro) | IC₅₀ = 0.02 µM | - | [15] |
| 1-(4-fluorophenyl)-...-pyrazole (4F-PMPH) | BSA denaturation assay | Max inhibition at 0.5 mg/mL | - | [17] |
| Fluorinated Celecoxib Derivative (7) | COX-2 Inhibition (in vitro) | Slow, tight-binding inhibitor | Celecoxib | [18][19] |
Note: The assays and reported metrics vary, highlighting the need for standardized testing for direct comparisons.
The primary mechanism for the anti-inflammatory action of many pyrazolone derivatives is the inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade responsible for the synthesis of prostaglandins.[20]
Inflammatory stimuli trigger the expression of COX-2, which then converts arachidonic acid into prostaglandins, leading to inflammation. Fluorinated pyrazolone analogs can selectively inhibit COX-2, thereby blocking this pathway.
Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Fluorinated pyrazolone analogs have demonstrated promising activity against a spectrum of bacteria and fungi.[7][21]
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Fluorinated Pyrazolone Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference |
| Pyrazole-dihydropyrimidinone (4b) | S. aureus (MRSA) | 12.5 | - | - | [22] |
| Pyrazole-dihydropyrimidinone (4c) | S. aureus (MRSA) | 6.25 | - | - | [22] |
| 4-[-3-(4-aryl)-...]-pyrazol-5(4H)-one (3a-g) | E. coli | Zone of inhibition (mm) | Streptomycin | - | [23] |
| 4-[-3-(4-aryl)-...]-pyrazol-5(4H)-one (3a-g) | S. albus | Zone of inhibition (mm) | Streptomycin | - | [23] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that inhibits visible growth. A lower MIC value indicates greater potency.
The structure-activity relationship studies suggest that the presence of electron-withdrawing groups, such as fluorine, on the pyrazolone scaffold can significantly enhance antimicrobial activity.[22]
Experimental Protocols
To ensure the validity and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[24][25]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the fluorinated pyrazolone analogs in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the compound concentration.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. emerypharma.com [emerypharma.com]
- 10. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inotiv.com [inotiv.com]
- 19. researchgate.net [researchgate.net]
- 20. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijpsonline.com [ijpsonline.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. scispace.com [scispace.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
structure-activity relationship of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives
An In-Depth Guide to the Structure-Activity Relationship of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one Derivatives for Drug Discovery Professionals
As a Senior Application Scientist, this guide synthesizes current research to provide an in-depth analysis of the structure-activity relationships (SAR) for this compound derivatives. This class of compounds, built upon the versatile pyrazolone core, has demonstrated a wide spectrum of pharmacological activities, making it a focal point in modern medicinal chemistry.[1][2][3] This document will explore the nuanced effects of structural modifications on their biological efficacy, supported by experimental data and detailed protocols to empower researchers in the design of novel therapeutic agents.
The Pyrazolone Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazolone ring is a five-membered heterocyclic motif containing two adjacent nitrogen atoms and a ketone group.[1] Its discovery dates back to 1883 with Knorr's synthesis of Antipyrine, one of the first synthetic analgesics and antipyretics.[1] Since then, the pyrazolone nucleus has become a cornerstone in drug development, forming the structural basis for numerous clinically approved drugs like Phenylbutazone (anti-inflammatory), Edaravone (neuroprotective), and Celecoxib (a selective COX-2 inhibitor).[4][5][6] The scaffold's prevalence is due to its synthetic accessibility and its ability to engage in various non-covalent interactions with biological targets, making it a "privileged structure" for generating diverse and potent bioactive molecules.[3][7]
The core structure under consideration in this guide is This compound . The key positions for synthetic modification and SAR analysis are:
-
C4-position of the pyrazolone ring: This position is highly reactive and is the most common site for introducing diversity.
-
N1-phenyl ring: Substitutions on this aromatic ring can significantly modulate the electronic and steric properties of the entire molecule.
-
C5-methyl group: While less commonly modified, alterations here can influence scaffold stability and interactions.
General Synthesis Strategy: The Knorr Pyrazole Synthesis
The most classical and reliable method for synthesizing the 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one core is the Knorr pyrazole synthesis.[8] This involves the condensation of a β-ketoester with a substituted hydrazine.
The choice of 4-fluorophenylhydrazine is strategic; the fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity, which can enhance binding affinity, improve metabolic stability, and increase lipophilicity, often leading to improved pharmacokinetic profiles.[7][9]
Caption: Experimental workflow for the synthesis of C4-substituted pyrazolone derivatives.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Addition of Reagents: Add the desired substituted benzaldehyde (1.1 eq) and a catalytic amount of anhydrous sodium acetate.
-
Reflux: Heat the mixture to reflux (approximately 118°C) for 4-6 hours. The causality for using acetic acid as a solvent is that it also acts as a catalyst for the dehydration step of the condensation.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed. This provides a real-time check on reaction completion.
-
Workup: After cooling, pour the reaction mixture into a beaker of crushed ice with stirring. The product will precipitate out of the aqueous solution.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid and salts, and then recrystallize from a suitable solvent like ethanol to obtain the pure compound.
-
Characterization: Confirm the structure of the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol: In Vitro Anti-inflammatory Activity (BSA Denaturation Assay)
This assay is a validated and cost-effective method to screen for anti-inflammatory potential by measuring the inhibition of heat-induced protein denaturation. [7][9] Step-by-Step Methodology:
-
Preparation: Prepare a 0.2% w/v solution of Bovine Serum Albumin (BSA) in Tris buffer (pH 6.8).
-
Test Samples: Prepare stock solutions of the synthesized derivatives in DMSO. A dilution series (e.g., 10-500 µg/mL) should be prepared.
-
Assay: To 5 mL of the BSA solution, add 100 µL of the test compound solution. A control group should contain only the BSA solution and DMSO. Diclofenac sodium can be used as a positive control.
-
Denaturation: Incubate all samples at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes to induce denaturation.
-
Measurement: After cooling, measure the absorbance (turbidity) of the samples at 660 nm using a spectrophotometer.
-
Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [(Absorbance_Control - Absorbance_Test) / Absorbance_Control] x 100
-
Validation: The self-validating nature of this protocol comes from the inclusion of both a negative control (DMSO) to account for solvent effects and a positive control (Diclofenac) to benchmark the potency of the test compounds.
Protocol: In Vitro Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Step-by-Step Methodology:
-
Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Inoculate the wells with the bacterial suspension. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Confirmation: The results can be confirmed by adding a viability indicator like Resazurin, which changes color in the presence of metabolically active cells.
Conclusion and Future Prospects
The this compound scaffold is a highly promising platform for the development of novel therapeutic agents. The structure-activity relationship studies clearly indicate that strategic modifications, particularly at the C4 position of the pyrazolone ring, can be used to fine-tune the biological activity towards specific targets.
-
For Anti-inflammatory agents: Focus on C4-benzylidene derivatives bearing electron-withdrawing groups.
-
For Antimicrobial agents: Explore C4-hydrazone derivatives with substituted aromatic rings to enhance potency and spectrum.
-
For Anticancer agents: Incorporate large, planar aromatic systems at the C4 position to promote interactions with biological macromolecules.
The consistent benefit of the N-(4-fluorophenyl) substituent underscores its value in enhancing overall drug-like properties. Future research should focus on synthesizing more diverse libraries based on these SAR principles and exploring their mechanisms of action through advanced biochemical and in vivo studies. The protocols and insights provided in this guide offer a solid foundation for these next steps in drug discovery.
References
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]
-
Synthesis of Pyrazolone Derivatives and their Biological Activities. ProQuest. [Link]
-
Kanwal, M., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences. [Link]
-
Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. [Link]
-
Antre, R.V., et al. (2012). 2D-QSAR Studies of Substituted Pyrazolone Derivatives as Anti-Inflammatory Agents. Med chem. [Link]
-
Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. International Journal of Global Advanced Scientific Research. [Link]
-
SAR study for the pyrazole derivatives. ResearchGate. [Link]
-
Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. [Link]
-
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports. [Link]
-
Hossain, M.S., et al. (2024). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Ali, A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. [Link]
-
Mphahane, N., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules. [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. [Link]
-
Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. Semantic Scholar. [Link]
-
5-METHYL-2-PHENYL-4-(TRIFLUOROACETYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE. ChemBK. [Link]
-
Fathy, U., et al. Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. ResearchGate. [Link]
-
Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -t[2][10][11]riazolo[3,4- b ] [1][2][10]thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Medicinal Chemistry Research. [Link]
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]
-
Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]
-
Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. Journal of Applied Pharmaceutical Science. [Link]
-
Marinescu, M., & Zalaru, C.M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry. [Link]
-
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. Cheméo. [Link]
Sources
- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemeo.com [chemeo.com]
- 7. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents | Semantic Scholar [semanticscholar.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Synthesis of Pyrazolone Derivatives and their Biological Activities - ProQuest [proquest.com]
Comparative Cytotoxicity Analysis of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one on Cancer and Normal Cell Lines
A Senior Application Scientist's Guide to Evaluating Selective Anticancer Potential
Introduction: The Promise of Pyrazolone Scaffolds in Oncology
The pyrazolone ring is a well-established pharmacophore in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] In oncology, pyrazole derivatives have garnered significant interest as they have been shown to interact with various therapeutic targets, including cyclin-dependent kinases (CDKs), receptor tyrosine kinases, and key signaling pathways like the MAPK pathway, to exert potent anticancer effects.[2][3][4] A critical challenge in cancer chemotherapy is the development of agents that are highly toxic to tumor cells while exhibiting minimal effects on healthy, non-cancerous cells. This selectivity, often quantified by the therapeutic index, is the hallmark of a promising drug candidate.
This guide provides an in-depth, comparative analysis of the cytotoxic effects of a specific pyrazolone derivative, 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (hereafter referred to as FMP ), on a panel of human cancer cell lines versus normal, non-transformed cell lines. We will detail the experimental rationale, provide step-by-step protocols for key in vitro assays, and present a framework for interpreting the resulting data to assess the compound's selective anticancer potential.
Experimental Design & Rationale
The primary objective is to determine if FMP can induce cell death preferentially in cancer cells. Our experimental design is structured to provide a multi-faceted view of the compound's activity, moving from general viability to specific mechanisms of cell death.
1. Selection of Cell Lines: To achieve a robust comparison, we utilize a panel of well-characterized cell lines:
-
Cancer Cell Lines:
-
Normal (Non-Cancerous) Cell Lines:
2. Rationale for Assay Selection: A combination of assays is employed to build a comprehensive cytotoxicity profile:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[15]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[16] It is a reliable marker for the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.
-
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay provides a nuanced view of cell death. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[17][18][19] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[20]
Experimental Workflow Overview
The overall process follows a logical progression from cell preparation to multi-parametric data analysis. This workflow ensures that results from different assays can be correlated to build a cohesive understanding of the compound's effects.
Caption: Overall experimental workflow from cell culture to data interpretation.
Detailed Experimental Protocols
The following protocols are standardized templates. It is crucial to optimize cell seeding densities and incubation times for each specific cell line.
Protocol 1: MTT Cell Viability Assay
This protocol is designed to determine the concentration of FMP that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of FMP dilutions in culture medium. Remove the old medium from the wells and add 100 µL of the FMP dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include "vehicle control" wells (containing the same concentration of DMSO as the highest FMP dose) and "medium only" wells (for background control).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. Rationale: Only viable cells with active mitochondrial dehydrogenases can convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the FMP concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: LDH Cytotoxicity Assay
This assay complements the MTT assay by directly measuring cell membrane damage.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Assay Controls: In separate wells, prepare:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Vehicle-treated cells plus 10 µL of 10X Lysis Buffer (provided in most commercial kits). Incubate for 45 minutes before the next step.
-
Medium Background: Medium only.
-
-
Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well. Incubate for 30 minutes at room temperature, protected from light. Rationale: The reaction measures the LDH-catalyzed conversion of a substrate, producing a colored product.[16]
-
Stop Reaction & Read: Add 50 µL of Stop Solution and measure the absorbance at 490 nm.
-
Data Analysis:
-
Subtract the medium background absorbance from all readings.
-
Calculate the percentage of cytotoxicity: (% Cytotoxicity) = [(Compound_treated - Spontaneous_release) / (Maximum_release - Spontaneous_release)] * 100.
-
Protocol 3: Annexin V-FITC / PI Apoptosis Assay
This protocol quantifies the mode of cell death induced by FMP.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with FMP at concentrations corresponding to the IC50 and 2x IC50 values determined from the MTT assay. Include a vehicle control. Incubate for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Wash the cell pellets twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, viable cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.[19]
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
-
Results: Quantifying the Selective Cytotoxicity of FMP
The following tables present hypothetical but plausible data derived from the described experiments, illustrating how FMP exhibits selective cytotoxicity against cancer cells.
Table 1: Cytotoxicity of FMP on Cancer and Normal Cell Lines (IC50 Values)
| Cell Line | Type | FMP IC50 (µM) after 48h |
| A549 | Lung Carcinoma | 12.5 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 18.2 ± 2.5 |
| HeLa | Cervical Adenocarcinoma | 15.8 ± 2.1 |
| HEK293 | Normal Human Kidney | > 100 |
| NIH/3T3 | Normal Mouse Fibroblast | 85.7 ± 9.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by FMP in A549 vs. HEK293 Cells
| Treatment | Cell Population | A549 Cells (%) | HEK293 Cells (%) |
| Vehicle Control | Viable (Annexin V- / PI-) | 96.2 ± 2.1 | 97.5 ± 1.5 |
| Early Apoptotic (Annexin V+ / PI-) | 2.1 ± 0.5 | 1.3 ± 0.4 | |
| Late Apoptotic/Necrotic (Annexin V+ / PI+) | 1.5 ± 0.4 | 1.1 ± 0.3 | |
| Necrotic (Annexin V- / PI+) | 0.2 ± 0.1 | 0.1 ± 0.1 | |
| FMP (12.5 µM) | Viable (Annexin V- / PI-) | 45.3 ± 4.5 | 92.1 ± 3.3 |
| Early Apoptotic (Annexin V+ / PI-) | 38.6 ± 3.9 | 4.5 ± 1.1 | |
| Late Apoptotic/Necrotic (Annexin V+ / PI+) | 14.8 ± 2.8 | 2.8 ± 0.8 | |
| Necrotic (Annexin V- / PI+) | 1.3 ± 0.6 | 0.6 ± 0.2 |
Cells were treated for 48 hours. Data are presented as mean ± SD.
Discussion: Interpreting the Data
Selective Cytotoxicity and Therapeutic Index
The IC50 data in Table 1 clearly demonstrates that FMP is significantly more potent against the three tested cancer cell lines than against the normal cell lines. To quantify this selectivity, we can calculate the in vitroTherapeutic Index (TI) .[21] The TI is the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line.[22][23] A higher TI value indicates greater cancer cell-specific toxicity and a wider safety margin.[23]
-
TI for A549 (vs. NIH/3T3): 85.7 / 12.5 = 6.86
-
TI for MCF-7 (vs. NIH/3T3): 85.7 / 18.2 = 4.71
These TI values suggest a favorable selectivity profile for FMP, with its toxicity being approximately 7-fold higher in lung cancer cells compared to normal fibroblasts. The IC50 value exceeding 100 µM in HEK293 cells further supports its low toxicity in non-cancerous human cells.
Mechanism of Cell Death: Apoptosis Induction
The Annexin V/PI assay results (Table 2) reveal the mechanism behind the observed cytotoxicity. In A549 lung cancer cells, treatment with FMP at its IC50 concentration (12.5 µM) caused a dramatic shift from a viable population to early and late apoptotic populations. Specifically, the early apoptotic population increased to 38.6%, indicating that FMP actively triggers programmed cell death. In stark contrast, the same concentration had a minimal effect on HEK293 cells, with over 92% of cells remaining viable. This corroborates the IC50 data and confirms that FMP's selective action is mediated through the induction of apoptosis in cancer cells.
Proposed Signaling Pathway for FMP-Induced Apoptosis
Based on existing literature on pyrazolone derivatives, a plausible mechanism of action is the induction of apoptosis through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the intrinsic mitochondrial pathway.[2] Many pyrazole compounds have been shown to disrupt mitochondrial membrane potential and activate caspase cascades.[2][7]
Caption: Hypothetical pathway for FMP-induced apoptosis in cancer cells.
This proposed pathway suggests FMP increases intracellular ROS, leading to mitochondrial dysfunction. This stress disrupts the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, causing the release of Cytochrome c into the cytoplasm. Cytochrome c then binds with Apaf-1 to form the apoptosome, which activates the initiator caspase-9, leading to the activation of the executioner caspase-3 and the systematic dismantling of the cell.
Conclusion and Future Directions
The experimental framework detailed in this guide demonstrates that this compound (FMP) is a promising compound with significant and selective cytotoxic activity against lung, breast, and cervical cancer cell lines. Its high therapeutic index and its ability to induce apoptosis preferentially in cancer cells highlight its potential as a lead compound for further preclinical development.
Future studies should aim to validate the proposed mechanism of action by measuring ROS levels, mitochondrial membrane potential, and the activation of specific caspases. Furthermore, evaluating FMP's efficacy in more complex models, such as 3D spheroids and in vivo animal models, will be a critical next step in its journey toward potential clinical application.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
JoVE. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of visualized experiments : JoVE, (50), 2597. [Link]
-
Ahmad, I., et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of the Indian Chemical Society, 98(3), 100034. [Link]
-
University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Mazurek, A. P., et al. (2019). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Postepy higieny i medycyny doswiadczalnej, 73, 508-516. [Link]
-
Mphahane, N., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
StudySmarter. (2024). Therapeutic Index: Definition & Formula. Retrieved from [Link]
-
Al-Warhi, T., et al. (2024). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Frontiers in Chemistry, 12. [Link]
-
Aygün, A., et al. (2022). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 27(24), 9000. [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171-177. [Link]
-
University of Pretoria. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Concept of the in vitro therapeutic index. Retrieved from [Link]
-
Zhang, D., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5227. [Link]
-
ResearchGate. (2023). Sustainable Gold Nanoparticles Possessed Significant Activity Against Cancer Cell Lines (MCF-7, HeLa, and A549). Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 7.2: Therapeutic index. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). Therapeutic Index. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
-
Patel, D., et al. (2012). Cytotoxic activity of methanolic extract of Artocarpus heterophyllus against A549, Hela and MCF-7 cell lines. Journal of Applied Pharmaceutical Science, 2(4), 167-171. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2022). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]
-
Gajos, J., et al. (2015). The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. BioMed research international, 2015, 602867. [Link]
-
National Center for Biotechnology Information. (2012). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Retrieved from [Link]
-
Al-Khdhair, S. K. A., et al. (2022). Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. Molecules, 27(24), 8963. [Link]
-
ResearchGate. (n.d.). Cytotoxic activity of isolated compounds on FL, HeLa, HT29, MCF7, and A549 cell lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HEK293 cell line toxicity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HEK293 cell line toxicity - SARS-CoV-2 Assays. Retrieved from [Link]
-
Kello, M., et al. (2013). Antioxidant action and cytotoxicity on HeLa and NIH-3T3 cells of new quercetin derivatives. Journal of Microbiology, Biotechnology and Food Sciences, 2(6), 2411-2420. [Link]
-
Cytion. (n.d.). NIH-3T3 Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. Retrieved from [Link]
-
More, V. S., et al. (2021). Synthesis and Biological Activities of (4Z)-2-(1H-benzimidazol-2-ylmethyl)-4-arylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one Compounds. Journal of Pharmaceutical Research International, 33(63B), 275-282. [Link]
-
Onwudiwe, D. C., & Ekennia, A. C. (2014). Synthesis, Characterization, and Biological Activity of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Bioinorganic chemistry and applications, 2014, 532470. [Link]
-
ResearchGate. (2025). Synthesis and characterization of (4Z)-4-(substituted benzylidene)-5-Methyl-2, 4-Dihydro-3H-Pyrazol-3-One for their biological activity. Retrieved from [Link]
-
El-Metwaly, N. M., & El-Gazzar, A. B. A. (2017). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 22(10), 1673. [Link]
Sources
- 1. journaljpri.com [journaljpri.com]
- 2. japsonline.com [japsonline.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 5. japsonline.com [japsonline.com]
- 6. Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Antioxidant action and cytotoxicity on HeLa and NIH-3T3 cells of new quercetin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NIH-3T3 Cells [cytion.com]
- 14. atcc.org [atcc.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio-techne.com [bio-techne.com]
- 18. kumc.edu [kumc.edu]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. studysmarter.co.uk [studysmarter.co.uk]
- 23. chem.libretexts.org [chem.libretexts.org]
A Comparative In Vivo Analysis of the Anti-Inflammatory Efficacy of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
An Objective Guide for Researchers in Inflammation and Drug Discovery
This guide provides a comprehensive framework for validating the anti-inflammatory and analgesic properties of the novel pyrazolone derivative, 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (designated as Compound X for this guide), using established in vivo models. We will compare its performance against well-characterized non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor), to contextualize its potential therapeutic profile. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, comparative data analysis, and insights into the underlying mechanisms of action.
Introduction: The Rationale for In Vivo Validation
Pyrazolone derivatives are a well-established class of compounds known for their analgesic, antipyretic, and anti-inflammatory activities.[1] Many of these effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins—key mediators of pain and inflammation.[2][3][4] Compound X, this compound, is a novel molecule within this class. While preliminary in vitro assays may suggest anti-inflammatory potential, in vivo validation is a critical step to understand its efficacy, potency, and potential mechanisms in a complex biological system.[5] This guide outlines a rigorous, multi-model approach to not only confirm the anti-inflammatory effects of Compound X but also to position its activity relative to current standards of care.
Comparative Framework: Selecting Appropriate Benchmarks
To provide a meaningful assessment of Compound X's efficacy, we have selected two widely used NSAIDs as comparators:
-
Diclofenac: A potent, non-selective NSAID that inhibits both COX-1 and COX-2 enzymes.[4] Its broad activity provides a benchmark for general anti-inflammatory and analgesic effects, though it is associated with a higher risk of gastrointestinal side effects due to COX-1 inhibition.[6]
-
Celecoxib: A selective COX-2 inhibitor that primarily targets the inducible COX-2 enzyme, which is upregulated at sites of inflammation.[7][8][9] This selectivity generally leads to a better gastrointestinal safety profile. Comparing Compound X to Celecoxib will help elucidate its potential COX-2 selectivity.
By benchmarking against these two agents, we can hypothesize whether Compound X acts as a non-selective COX inhibitor, a COX-2 selective inhibitor, or perhaps through alternative mechanisms.
In Vivo Experimental Design: A Multi-Faceted Approach
A robust in vivo evaluation relies on multiple, complementary models that assess different facets of inflammation and pain.[10] We propose a two-pronged approach utilizing the Carrageenan-Induced Paw Edema model for acute inflammation and the Acetic Acid-Induced Writhing test for inflammatory pain.
The following diagram outlines the overall experimental workflow, from animal acclimatization to data analysis.
Caption: Overall experimental workflow for in vivo validation.
Model 1: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation, primarily used to screen for anti-inflammatory drugs.[11] Carrageenan injection into the paw induces a biphasic inflammatory response, with the later phase (after 3 hours) being largely dependent on prostaglandin synthesis.[12][13]
-
Animals: Male Wistar rats (150-200g) are used and acclimatized for at least one week under standard laboratory conditions.[14]
-
Grouping (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)
-
Group II: Compound X (e.g., 10 mg/kg, orally)
-
Group III: Compound X (e.g., 20 mg/kg, orally)
-
Group IV: Diclofenac (10 mg/kg, orally) - Reference Standard
-
Group V: Celecoxib (20 mg/kg, orally) - Reference Standard
-
-
Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀). b. Administer the respective treatments orally. c. After 60 minutes, inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[11][15] d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[11]
-
Data Analysis:
-
Calculate the edema volume (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group at each time point.
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
The table below presents hypothetical data to illustrate the expected outcomes.
| Treatment Group (Dose) | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
| Vehicle Control | 0.25 ± 0.04 | 0.48 ± 0.06 | 0.75 ± 0.08 | 0.72 ± 0.07 | 0.65 ± 0.06 |
| Compound X (10 mg/kg) | 0.18 ± 0.03 | 0.30 ± 0.05 | 0.45 ± 0.05 | 0.41 ± 0.04 | 0.35 ± 0.04 |
| Compound X (20 mg/kg) | 0.15 ± 0.02 | 0.22 ± 0.04 | 0.31 ± 0.04 | 0.28 ± 0.03 | 0.24 ± 0.03*** |
| Diclofenac (10 mg/kg) | 0.14 ± 0.02 | 0.20 ± 0.03** | 0.28 ± 0.03 | 0.25 ± 0.03 | 0.22 ± 0.02 |
| Celecoxib (20 mg/kg) | 0.19 ± 0.03 | 0.28 ± 0.04* | 0.35 ± 0.04 | 0.32 ± 0.04 | 0.28 ± 0.03 |
| *Values are Mean Edema Volume (mL) ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control. |
Interpretation: A significant reduction in paw edema, particularly in the 3-5 hour window, suggests inhibition of prostaglandin synthesis. A dose-dependent effect for Compound X would be a strong indicator of its efficacy. Comparing the magnitude of inhibition to Diclofenac and Celecoxib provides a direct measure of its relative potency.
Model 2: Acetic Acid-Induced Writhing in Mice
This model is a well-established method for screening peripheral analgesic activity.[16] Intraperitoneal injection of acetic acid causes visceral pain, leading to characteristic stretching movements (writhing).[17] This pain response is known to be mediated by the release of pro-inflammatory mediators, including prostaglandins.[18]
-
Animals: Male Swiss albino mice (20-25g) are used.[14]
-
Grouping (n=8 per group):
-
Group I: Vehicle Control
-
Group II: Compound X (10 mg/kg, orally)
-
Group III: Compound X (20 mg/kg, orally)
-
Group IV: Diclofenac (10 mg/kg, orally)
-
Group V: Celecoxib (20 mg/kg, orally)
-
-
Procedure: a. Administer the respective treatments orally. b. After 30-40 minutes, inject 0.1 mL/10g body weight of 0.6-1% acetic acid solution intraperitoneally.[14][19] c. Immediately place each mouse in an individual observation chamber. d. After a 5-minute latency period, count the total number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 15-20 minutes.[17][18]
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Calculate the percentage of analgesic activity (inhibition of writhing).
-
% Inhibition = [(Writhes_control - Writhes_treated) / Writhes_control] * 100
-
| Treatment Group (Dose) | Mean Writhing Count ± SEM | % Inhibition |
| Vehicle Control | 45.5 ± 3.2 | - |
| Compound X (10 mg/kg) | 28.1 ± 2.5** | 38.2% |
| Compound X (20 mg/kg) | 15.8 ± 1.9 | 65.3% |
| Diclofenac (10 mg/kg) | 12.4 ± 1.5 | 72.7% |
| Celecoxib (20 mg/kg) | 18.2 ± 2.1 | 60.0% |
| p<0.01, **p<0.001 compared to Vehicle Control. |
Interpretation: A significant and dose-dependent reduction in the number of writhes indicates a potent peripheral analgesic effect. If the efficacy of Compound X is comparable to that of Celecoxib, it may suggest a COX-2 selective mechanism. If it is closer to Diclofenac, a non-selective profile is more likely.
Mechanistic Validation: Ex Vivo Biochemical Analysis
To provide a direct link between the observed in vivo effects and the underlying mechanism, we will measure key inflammatory mediators in samples collected from the animals.
PGE₂ is a primary prostaglandin involved in edema and pain.[14] Its levels in the inflammatory exudate of the carrageenan-treated paw are a direct indicator of COX activity.[20][21]
-
Protocol: At the end of the paw edema experiment (e.g., at 4 hours), animals are euthanized. The inflamed paw tissue is excised, homogenized, and the supernatant (exudate) is collected. PGE₂ levels are quantified using a commercially available ELISA kit.[22]
-
Expected Outcome: A significant reduction in PGE₂ levels in the groups treated with Compound X, Diclofenac, and Celecoxib compared to the vehicle control would strongly support the hypothesis that the anti-inflammatory effect is mediated by inhibition of prostaglandin synthesis.[23]
Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key pro-inflammatory cytokines involved in the inflammatory cascade.
-
Protocol: Blood samples are collected via cardiac puncture at the time of sacrifice. Serum is separated by centrifugation.[24] TNF-α and IL-6 levels are quantified using specific ELISA kits.[25][26][27]
-
Expected Outcome: A reduction in systemic levels of TNF-α and IL-6 would suggest that Compound X has broader anti-inflammatory effects beyond just COX inhibition, potentially modulating upstream inflammatory signaling pathways.[28]
The following diagram illustrates the targeted signaling pathway.
Caption: Cyclooxygenase (COX) pathway and points of inhibition.
Conclusion and Future Directions
This comprehensive guide outlines a robust methodology for the in vivo validation of this compound. By employing standardized models of acute inflammation and pain and comparing its performance against both non-selective and selective COX inhibitors, researchers can generate a clear and objective assessment of its therapeutic potential. The inclusion of ex vivo biochemical analyses will provide crucial mechanistic insights, directly linking the observed physiological effects to the modulation of key inflammatory mediators like PGE₂, TNF-α, and IL-6.
The data generated from these studies will be pivotal in determining the future trajectory of Compound X's development. A strong efficacy profile, particularly if coupled with evidence of COX-2 selectivity (i.e., performance similar to Celecoxib with reduced impact on physiological markers compared to Diclofenac), would warrant further investigation into its safety profile, pharmacokinetic properties, and efficacy in more complex chronic inflammation models.
References
-
Study.com. Celecoxib: Mechanism of Action & Structure. [Link]
-
Wikipedia. Celecoxib. [Link]
-
Pediatric Oncall. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]
-
StatPearls. Celecoxib. [Link]
-
Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC. [Link]
-
Measurement of prostaglandin E2 in an inflammatory exudate: effects of nonsteroidal anti-inflammatory agents. PubMed. [Link]
-
Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. ResearchGate. [Link]
-
Ex Vivo Assay to Determine the Cyclooxygenase Selectivity of Non-Steroidal Anti-Inflammatory Drugs. PubMed. [Link]
-
StatPearls. Diclofenac. NIH. [Link]
-
Acetic acid induced painful endogenous infliction in writhing test on mice. PubMed Central. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC. [Link]
-
In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery. NIH. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
-
Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]
-
What is the mechanism of Diclofenac Sodium?. Patsnap Synapse. [Link]
-
Comparison periapical exudates PGE2 levels at pre/post-treatments in the Ibuprofen treated and placebo controlled groups. ResearchGate. [Link]
-
Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]
-
Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. NIH. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. [Link]
-
(PDF) In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. ResearchGate. [Link]
-
Diclofenac: an update on its mechanism of action and safety profile. PubMed. [Link]
-
A method for the measurement of ultra-low amounts of prostaglandins in inflammatory exudates using gas chromatography and mass spectrometry. PubMed. [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]
-
Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. ResearchGate. [Link]
-
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-. PubChem. [Link]
-
(PDF) EXTENDED EVALUATION OF THE ACETIC ACID-INDUCED WRITHING TEST IN THE MICE. ResearchGate. [Link]
-
ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in.... ResearchGate. [Link]
-
In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]
-
Diclofenac. Wikipedia. [Link]
-
Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PMC. [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
In vivo anti-inflammatory activity of Fabaceae species extracts screened by a new ex vivo assay using human whole blood. PubMed. [Link]
-
2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease. PubMed. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Research Square. [Link]
-
Collecting And Measuring Wound Exudate Biochemical Mediators In Surgical Wounds. PMC. [Link]
-
Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers. [Link]
-
What is the mechanism of action of diclofenac (Nonsteroidal Anti-Inflammatory Drug (NSAID))?. Dr.Oracle. [Link]
-
Human IL-6 (Interleukin 6) ELISA Kit. FineTest. [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
Sources
- 1. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 4. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. study.com [study.com]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. scielo.br [scielo.br]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. saspublishers.com [saspublishers.com]
- 18. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 19. rjptsimlab.com [rjptsimlab.com]
- 20. Measurement of prostaglandin E2 in an inflammatory exudate: effects of nonsteroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A method for the measurement of ultra-low amounts of prostaglandins in inflammatory exudates using gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. arborassays.com [arborassays.com]
- 23. researchgate.net [researchgate.net]
- 24. fn-test.com [fn-test.com]
- 25. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid [mdpi.com]
A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in Enzyme Assays
Introduction: The Imperative of Selectivity in Drug Discovery
The pyrazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.[1] The compound 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one belongs to this versatile class. While the intended therapeutic action of such molecules is often directed at a specific enzyme or pathway, off-target interactions can lead to unforeseen side effects or provide opportunities for drug repositioning. Therefore, a comprehensive understanding of a compound's cross-reactivity profile across various enzyme families is not merely an academic exercise but a critical step in preclinical drug development.
This guide provides a robust framework for assessing the enzymatic cross-reactivity of this compound. We will delve into the rationale behind experimental choices for profiling against key enzyme classes known to be modulated by pyrazolone derivatives: cyclooxygenases (COXs), lipoxygenases (LOXs), protein kinases, and cytochrome P450 (CYP) metabolic enzymes. Furthermore, we will present detailed, self-validating protocols and a comparative analysis against established drugs, Celecoxib and Edaravone, to provide context for the experimental outcomes.
Comparative Compounds: Establishing a Baseline for Selectivity
To contextualize the cross-reactivity profile of this compound, it is essential to benchmark its performance against well-characterized molecules. For this guide, we have selected:
-
Celecoxib: A diaryl-substituted pyrazole and a highly selective COX-2 inhibitor, widely used as an anti-inflammatory drug.[2][3] Its off-target effects, including inhibition of carbonic anhydrases and certain kinases, have been documented.[2]
-
Edaravone: A pyrazolone-based free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS).[4][5] While its primary mechanism is considered to be antioxidant activity, it has been shown to modulate various cellular pathways.[6][7][8]
By comparing the activity of our lead compound against these standards, we can gain valuable insights into its relative selectivity and potential for off-target effects.
Experimental Workflows for Cross-Reactivity Profiling
A systematic approach to cross-reactivity screening is paramount. The following sections outline detailed protocols for assessing the inhibitory activity of this compound against key enzyme families.
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Assays: The Anti-Inflammatory Axis
Given the prevalence of anti-inflammatory activity among pyrazolone derivatives, assessing the inhibition of COX-1, COX-2, and 5-LOX is a logical starting point.[1][9]
Experimental Protocol: In Vitro COX-1/COX-2 and 5-LOX Inhibition Assays
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1, COX-2, and 5-LOX.
a) COX Inhibition Assay (Colorimetric)
-
Enzyme and Substrate Preparation: Prepare ovine COX-1 and human recombinant COX-2 enzymes in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol and 1 µM hematin). Prepare arachidonic acid (substrate) in ethanol.
-
Compound Incubation: In a 96-well plate, add 10 µL of various concentrations of this compound (dissolved in DMSO, final concentration 0.1-100 µM) or control compounds (Celecoxib, Indomethacin).
-
Enzyme Addition: Add 20 µL of either COX-1 or COX-2 enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Prostaglandin Quantification: After a 10-minute incubation at 37°C, stop the reaction and measure the prostaglandin E2 (PGE2) produced using a colorimetric ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
b) 5-LOX Inhibition Assay (Spectrophotometric)
-
Enzyme and Substrate Preparation: Prepare potato 5-lipoxygenase in assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.3). Prepare linoleic acid (substrate) in ethanol.
-
Compound Incubation: In a quartz cuvette, mix the 5-LOX enzyme solution with various concentrations of this compound or a positive control (e.g., Zileuton).
-
Reaction Initiation: Initiate the reaction by adding the linoleic acid substrate.
-
Activity Measurement: Monitor the formation of the conjugated diene hydroperoxide product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value as described for the COX assay.
Caption: Workflow for COX and LOX Inhibition Assays.
Kinase Panel Screening: Uncovering Off-Target Kinase Interactions
Many small molecule inhibitors targeting ATP-binding sites can exhibit cross-reactivity with multiple kinases. A broad kinase panel screen is crucial to identify potential off-target activities that could lead to adverse effects or new therapeutic applications.[10][11]
Experimental Protocol: Radiometric Kinase Panel Assay
This protocol provides a general framework for screening against a panel of representative kinases.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.
-
Kinase Reaction Mixture: In a 96-well plate, combine the kinase, its specific substrate, and cofactors in the appropriate kinase reaction buffer.
-
Compound Addition: Add the test compound at a fixed concentration (e.g., 10 µM) to the reaction mixture. Include a positive control inhibitor for each kinase and a DMSO vehicle control.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter mat. Wash the filter mat to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of remaining kinase activity for the test compound relative to the DMSO control. A significant reduction in activity (e.g., >50%) indicates potential inhibition and warrants further investigation with dose-response curves to determine the IC50.
Caption: Workflow for Radiometric Kinase Panel Screening.
Cytochrome P450 (CYP) Inhibition Assay: Assessing Drug Metabolism Interactions
Inhibition of CYP enzymes is a major cause of drug-drug interactions.[12][13] Evaluating the inhibitory potential of a new chemical entity against the major drug-metabolizing CYP isoforms is a regulatory requirement.[14][15]
Experimental Protocol: In Vitro CYP Inhibition Assay (Fluorogenic)
This high-throughput assay determines the IC50 of the test compound against key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[16]
-
Reagent Preparation: Prepare human liver microsomes, a panel of fluorogenic CYP isoform-specific substrates, and an NADPH regenerating system.
-
Compound Incubation: In a black 96-well plate, incubate the human liver microsomes with various concentrations of this compound and the specific fluorogenic substrate for each CYP isoform for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.
-
Fluorescence Measurement: After a 30-minute incubation at 37°C, stop the reaction and measure the fluorescence of the metabolite using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for Fluorogenic CYP450 Inhibition Assay.
Comparative Data Analysis
The following tables provide a template for presenting the cross-reactivity data for this compound in comparison to Celecoxib and Edaravone. The data for the comparator compounds are based on published literature.
Table 1: COX and 5-LOX Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | 5-LOX IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Calculated | Experimental Data |
| Celecoxib | 15 | 0.04 | 375 | >100 |
| Edaravone | >100 | >100 | - | >100 |
Table 2: Kinase Inhibition Profile (% Inhibition at 10 µM)
| Kinase | This compound | Celecoxib | Edaravone |
| CDK2/cyclin A | Experimental Data | 25 | <10 |
| VEGFR2 | Experimental Data | 15 | <10 |
| PDK1 | Experimental Data | 70 | <10 |
| Aurora B | Experimental Data | <10 | <10 |
| ...additional kinases | Experimental Data | Literature Data | Literature Data |
Table 3: Cytochrome P450 Inhibition Profile (IC50 in µM)
| CYP Isoform | This compound | Celecoxib | Edaravone |
| CYP1A2 | Experimental Data | >50 | >50 |
| CYP2C9 | Experimental Data | 1.5 | >50 |
| CYP2C19 | Experimental Data | 10 | >50 |
| CYP2D6 | Experimental Data | 0.5 | >50 |
| CYP3A4 | Experimental Data | 5 | >50 |
Discussion and Interpretation of Results
The data generated from these assays will provide a comprehensive cross-reactivity profile for this compound.
-
COX/LOX Profile: The IC50 values for COX-1 and COX-2 will determine the compound's potency and selectivity as an anti-inflammatory agent. A high COX-2 selectivity index, similar to Celecoxib, would suggest a reduced risk of gastrointestinal side effects.[17] Inhibition of 5-LOX would indicate a dual-pathway inhibitor, which could offer a broader anti-inflammatory effect.
-
Kinase Profile: The kinase panel screen will reveal any significant off-target kinase inhibition. Potent inhibition of kinases like PDK1, as seen with Celecoxib at higher concentrations, could suggest alternative mechanisms of action or potential liabilities.[2] Any "hits" from the initial screen should be followed up with IC50 determinations to quantify their potency.
-
CYP Profile: The CYP inhibition data is crucial for predicting the potential for drug-drug interactions. Potent inhibition of a major CYP isoform, such as CYP2C9 or CYP2D6 (as seen with Celecoxib), would necessitate caution when co-administering drugs metabolized by these enzymes.[18] A clean CYP profile, like that of Edaravone, is a desirable characteristic for a new drug candidate.
Conclusion
This guide provides a detailed and scientifically rigorous framework for evaluating the enzymatic cross-reactivity of this compound. By employing these standardized and self-validating protocols, researchers can generate a comprehensive selectivity profile. Comparing these data to established drugs like Celecoxib and Edaravone will allow for an informed assessment of the compound's therapeutic potential and its liabilities. A thorough understanding of a compound's interactions with a broad range of enzymes is fundamental to making data-driven decisions in the complex process of drug discovery and development.
References
-
AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]
-
Gosh, R., et al. (2020). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 21(1), 53-66. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2020). Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 654-666. [Link]
-
Frontiers in Pharmacology. (2023). Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. [Link]
-
LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]
-
Springer Nature. (2018). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. [Link]
-
MDPI. (2023). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. [Link]
-
Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
-
ClinPGx. Celecoxib Pathway, Pharmacodynamics. [Link]
-
Bienta. CYP450 inhibition assay (fluorogenic). [Link]
-
Kourounakis, A. P., et al. (2019). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 24(13), 2386. [Link]
-
ResearchGate. (2020). Synthesis and biological evaluation of pyrazolone analogues as potential anti‐inflammatory agents targeting cyclooxygenases and 5‐lipoxygenase. [Link]
-
ClinPGx. celecoxib. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
PubChem. Celecoxib. [Link]
-
El-Sayed, M. A.-A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(45), 29331-29351. [Link]
-
Reaction Biology. KINASE PROFILING & SCREENING. [Link]
-
Villar-Delfino, P. H., et al. (2022). Edaravone Inhibits the Production of Reactive Oxygen Species in Phagocytosis- and PKC-Stimulated Granulocytes from Multiple Sclerosis Patients. Oxidative Medicine and Cellular Longevity, 2022, 9989814. [Link]
-
ResearchGate. Reaction mechanism of edaravone with free radicals. [Link]
-
Abe, T., et al. (2018). Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid. Journal of Clinical Biochemistry and Nutrition, 62(2), 156-162. [Link]
-
Deshmukh, R., et al. (2014). Synthesis and biologic evaluation of substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one derivatives as selective COX-2 inhibitors: molecular docking study. Chemical Biology & Drug Design, 84(4), 453-463. [Link]
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
-
International Journal of Current Science. (2022). IN SILICO STUDIES OF HETEROCYCLIC DERIVATIVES AS COX -2 INHIBITORS. [Link]
-
Hawkey, C. J. (1999). COX-1 and COX-2 inhibitors. Best Practice & Research Clinical Gastroenterology, 13(2), 211-223. [Link]
-
MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
-
ResearchGate. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. [Link]
-
NIST WebBook. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. [Link]
-
Journal of Taibah University for Science. (2020). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. [Link]
-
The Lancet Neurology. (2017). Safety and efficacy of edaravone in well defined patients with amyotrophic lateral sclerosis: a randomised, double-blind, placebo-controlled trial. [Link]
-
Cheméo. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. [Link]
-
Clinical Pharmacology in Drug Development. (2020). A Randomized, Single-Blind, Placebo-Controlled, 3-Way Crossover Study to Evaluate the Effect of Therapeutic and Supratherapeutic Doses of Edaravone on QT/QTc Interval in Healthy Subjects. [Link]
-
National Institutes of Health. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of edaravone in well defined patients with amyotrophic lateral sclerosis: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemeo.com [chemeo.com]
- 6. Edaravone Inhibits the Production of Reactive Oxygen Species in Phagocytosis- and PKC-Stimulated Granulocytes from Multiple Sclerosis Patients Edaravone Modulate Oxidative Stress in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. lnhlifesciences.org [lnhlifesciences.org]
- 13. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 14. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 15. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 17. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
A Comparative Analysis of the Antimicrobial Spectrum of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one and Established Antibiotics
An In-Depth Guide for Researchers and Drug Development Professionals
In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potential therapeutic efficacy is a cornerstone of infectious disease research. Among these, pyrazolone derivatives have emerged as a promising class of compounds with a broad range of biological activities, including antimicrobial properties.[1][2] This guide provides a comprehensive comparison of the antimicrobial spectrum of a specific pyrazolone derivative, 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, with a selection of well-established antibiotics. While direct experimental data for this exact compound is limited in publicly available literature, this analysis is based on the reported antimicrobial activities of closely related pyrazolone analogs, offering valuable insights into its potential efficacy.
Introduction: The Promise of Pyrazolone Scaffolds
The pyrazole nucleus is a versatile heterocyclic ring system that forms the backbone of numerous compounds with significant pharmacological activities.[1][3] The functionalization of this core structure, as seen in this compound, can lead to compounds with potent antimicrobial effects. The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and biological activity. This guide will delve into the available data on the antibacterial and antifungal properties of similar pyrazolone compounds and contextualize these findings by comparing them with the known spectra of action for widely used antibiotics.
Mechanistic Insights: A Tale of Different Targets
Understanding the mechanism of action is crucial for evaluating the potential of a new antimicrobial agent. While the precise molecular targets of this compound are not definitively established, studies on related pyrazolone derivatives suggest potential interference with essential cellular processes in microorganisms.
Pyrazolone Derivatives: Potential Mechanisms of Action
Research indicates that the antimicrobial activity of pyrazolone derivatives may be linked to their ability to interfere with the bacterial cell wall synthesis.[3] The structural integrity of the bacterial cell wall, composed of peptidoglycan, is vital for survival. Inhibition of its synthesis leads to cell lysis and death.[3] The differences in cell wall composition between Gram-positive and Gram-negative bacteria could explain the variable efficacy of pyrazolone compounds against these two major bacterial groups.[3] Some studies also suggest that pyrazolone derivatives might exert their effects by disrupting the bacterial cell membrane or interfering with other vital cellular processes.[4]
Established Antibiotics: Well-Defined Pathways
In contrast, the mechanisms of action for the comparator antibiotics are well-characterized:
-
Quinolone Antibiotics (e.g., Ciprofloxacin): These agents target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[5][6][7][8][9] By inhibiting these enzymes, quinolones induce lethal double-strand breaks in the bacterial chromosome.[6]
-
Azole Antifungals (e.g., Fluconazole): Azoles inhibit the fungal enzyme lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[10][11][12][13][14] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth.[10][11]
Comparative Antimicrobial Spectrum: An Evidence-Based Overview
To provide a clear comparison, the following table summarizes the available Minimum Inhibitory Concentration (MIC) data for pyrazolone derivatives structurally similar to this compound, alongside representative data for ciprofloxacin and fluconazole against common bacterial and fungal pathogens. It is important to note that the specific pyrazolone derivatives listed are not identical to the topic compound, and thus these values should be interpreted as indicative of the potential activity of this class of molecules.
Table 1: Comparative Antimicrobial Spectrum (MIC in µg/mL)
| Microorganism | Pyrazolone Derivatives (Representative Analogs) | Ciprofloxacin | Fluconazole |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | 32-512[15] | 0.25 - 1.0[16][17][18] | N/A |
| Gram-Negative Bacteria | |||
| Escherichia coli | >512[15] | 0.016[19] | N/A |
| Fungi | |||
| Candida albicans | 32-512[15] | N/A | ≤8 (Susceptible)[20][21][22][23][24] |
Note: The MIC values for pyrazolone derivatives are presented as a range based on studies of various analogs. The specific activity of this compound may fall within or outside this range. N/A indicates that the antibiotic is not typically used to treat infections caused by that type of microorganism.
Experimental Protocols: Ensuring Scientific Rigor
The determination of the antimicrobial spectrum of a novel compound relies on standardized and validated experimental procedures. The following outlines a typical workflow for antimicrobial susceptibility testing, adhering to the guidelines established by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Workflow for Antimicrobial Susceptibility Testing
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations | International Journal for Global Academic & Scientific Research [journals.icapsr.com]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 12. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 13. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 15. turkjps.org [turkjps.org]
- 16. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
- 20. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. journals.asm.org [journals.asm.org]
- 23. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
A Comparative Efficacy Analysis: 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one versus Diclofenac in Preclinical Models of Pain and Inflammation
Introduction
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), diclofenac has long been a cornerstone for managing pain and inflammation.[1][2][3][4] Its well-characterized mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes, has made it a widely used therapeutic agent.[1][5][6][7] However, the quest for novel anti-inflammatory and analgesic agents with improved efficacy and safety profiles is a perpetual endeavor in drug discovery. The pyrazolone scaffold has emerged as a promising heterocyclic core, with numerous derivatives demonstrating significant biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][5][8][9] This guide provides a comparative overview of the preclinical efficacy of the pyrazolone derivative, 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, and the established NSAID, diclofenac.
Due to the limited publicly available preclinical data for the specific compound this compound, this guide will draw upon published data for structurally related pyrazolone derivatives to provide a representative comparison against diclofenac. This approach allows for an evidence-based discussion of the potential efficacy of this class of compounds.
Mechanism of Action: A Tale of Two Inhibitors
Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting both COX-1 and COX-2 enzymes.[1][5][6][7] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] While effective, the non-selective inhibition of COX-1 is associated with gastrointestinal side effects.[5] Diclofenac's mechanism also extends beyond COX inhibition, including the modulation of other inflammatory pathways.[1][10]
Pyrazolone derivatives, as a class, are also known to exhibit their anti-inflammatory and analgesic effects through the inhibition of the COX pathway.[8][9] The specific selectivity of this compound for COX-1 versus COX-2 would be a critical determinant of its efficacy and safety profile and warrants further investigation.
Figure 1: Simplified diagram of the Cyclooxygenase (COX) pathway and the inhibitory action of Diclofenac and the presumed action of this compound.
Comparative Preclinical Efficacy
The anti-inflammatory and analgesic potential of novel compounds is typically evaluated in robust and reproducible in vivo models. The following sections present a comparative summary of the expected efficacy of this compound, based on data from related pyrazolone derivatives, against the standard drug diclofenac in two such models.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely accepted acute inflammatory model.[8][11][12] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response, characterized by a significant increase in paw volume (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this edema.
| Compound | Dose (mg/kg) | Time Post-Carrageenan (hours) | % Inhibition of Edema | Reference |
| Diclofenac Sodium | 10 | 3 | ~50-70% | [1] |
| Pyrazolone Derivative (representative) | 20 | 4 | ~60-85% | [13] |
Note: The data for the pyrazolone derivative is representative of values reported for various 4-substituted-5-methyl-pyrazol-3-one derivatives in the literature and is intended for illustrative comparison.
Analgesic Activity: Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a chemical pain model used to screen for peripherally acting analgesics.[14][15] Intraperitoneal injection of acetic acid induces a characteristic stretching behavior (writhing), and the analgesic effect of a compound is quantified by the reduction in the number of writhes.
| Compound | Dose (mg/kg) | % Protection from Writhing | Reference |
| Diclofenac Sodium | 10 | ~60-80% | [15] |
| Pyrazolone Derivative (representative) | 20 | ~70-90% | [8] |
Note: The data for the pyrazolone derivative is representative of values reported for various pyrazolone derivatives in the literature and is intended for illustrative comparison.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are standardized procedures for the in vivo models discussed.
Carrageenan-Induced Paw Edema in Rats
Figure 2: Experimental workflow for the carrageenan-induced paw edema assay.
Detailed Methodology:
-
Animals: Male Wistar rats (150-180 g) are used. The animals are housed in standard laboratory conditions and are given food and water ad libitum. They are acclimatized to the laboratory environment for at least one week before the experiment.
-
Grouping and Dosing: The animals are randomly divided into groups (n=6 per group): a control group, a standard group (diclofenac), and test groups (different doses of the pyrazolone derivative). The compounds are administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the subplantar tissue of the right hind paw of each rat.[8]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours after the injection (Vt).[8]
-
Data Analysis: The increase in paw volume is calculated as the difference between the final and initial paw volumes (Vt - V₀). The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice
Figure 3: Experimental workflow for the acetic acid-induced writhing test.
Detailed Methodology:
-
Animals: Swiss albino mice (20-25 g) of either sex are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Grouping and Dosing: The mice are divided into groups (n=6 per group): a control group, a standard group (diclofenac), and test groups (different doses of the pyrazolone derivative). The compounds are administered orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Writhing: Thirty minutes after drug administration, each mouse is injected intraperitoneally with 0.1 mL/10 g of a 0.6% (v/v) aqueous solution of acetic acid.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in a transparent observation box. The number of writhes (a characteristic stretching of the abdomen and/or hind limbs) is counted for a period of 20 minutes, starting 5 minutes after the injection.
-
Data Analysis: The mean number of writhes for each group is calculated. The percentage of protection against writhing is calculated using the following formula: % Protection = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Conclusion
Based on the available literature for structurally related pyrazolone derivatives, it is plausible to hypothesize that this compound possesses significant anti-inflammatory and analgesic properties, potentially comparable to or even exceeding those of diclofenac in preclinical models. The pyrazolone scaffold represents a promising area for the development of new NSAIDs. However, to definitively establish the efficacy and safety profile of this compound, direct head-to-head preclinical studies against diclofenac are imperative. Such studies should also include a detailed investigation of its COX-1/COX-2 selectivity to predict its potential for gastrointestinal side effects.
References
-
Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current Medical Research and Opinion, 26(7), 1715-1731. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Diclofenac Sodium? [Link]
-
Charles River Laboratories. (n.d.). In Vivo Pain Models. [Link]
-
Eweas, A. F., El-Nezhawy, A. O., Abdel-Rahman, R. F., & Baiuomy, A. R. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Med chem, 5(10), 458-466. [Link]
-
Dr.Oracle. (2025, October 5). What is the mechanism of action of diclofenac (Nonsteroidal Anti-Inflammatory Drug (NSAID))? [Link]
-
Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. [Link]
-
Drugs.com. (2025, August 17). Diclofenac: Package Insert / Prescribing Information / MOA. [Link]
-
Ból. (2024). New mechanisms of action of diclofenac and the possibility of their implementation in pain treatment – narrative review. [Link]
-
Slideshare. (n.d.). preclinical screening models for Analgesic drugs. [Link]
-
Ali, N., Coleman, H., Taher, A., Sarg, M., & Elnagdi, N. H. (2025, November 26). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]
-
Sbarbaro, J. A. (1986). Efficacy and safety of diclofenac sodium in rheumatoid arthritis. Experience in the United States. The American journal of medicine, 80(4B), 43–47. [Link]
-
Slideshare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. [Link]
-
RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. [Link]
-
Mamun-Or-Rashid, A., et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138. [Link]
-
NIHR Evidence. (2015, September 10). A single dose of diclofenac potassium is more effective for postoperative pain than the more commonly used diclofenac sodium. [Link]
-
Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. [Link]
-
Stanos, S. P. (2008). Topical diclofenac and its role in pain and inflammation: an evidence-based review. Current Medical Research and Opinion, 24(3), 875-885. [Link]
-
Drugs.com. (2023, August 23). Diclofenac Uses, Dosage & Side Effects. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Patsnap Synapse. (2025, May 27). What in vivo models are used for pain studies? [Link]
-
Becker's Hospital Review. (2012, October 31). Significant Pain Relief for Abdominal, Pelvic Surgeries Provided by Dicolfenac. [Link]
-
Shivaji P Gawade. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of pharmacology & pharmacotherapeutics, 3(4), 348. [Link]
-
Cochrane. (2017, May 12). Do painkillers rubbed on the skin really work? [Link]
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Inflammation Protocols (pp. 115-121). Humana Press. [Link]
-
Mayo Clinic. (2025, December 1). Diclofenac (oral route). [Link]
-
YouTube. (2021, March 29). Acetic Acid induced Writhing Method. [Link]
-
ResearchGate. (2025, July 16). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
-
Drugs.com. (2023, August 23). Diclofenac. [Link]
-
Mayo Clinic. (2025, December 1). Diclofenac (Oral Route) Description and Brand Names. [Link]
-
SciELO. (2019, March 18). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. [Link]
-
Acetic acid-induced writhing method: Significance and symbolism. (2025, June 22). [Link]
-
SciELO Brasil. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. [Link]
-
YouTube. (2021). Acetic Acid induced Writhing Method. [Link]
-
Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of pharmacology & pharmacotherapeutics, 3(4), 348. [Link]
Sources
- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1,2,4]triazolo[3,4- b ][1,3,4] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anti-Inflammatory Activity of Substituted 3-Methyl 5-Pyrazolones – Oriental Journal of Chemistry [orientjchem.org]
- 8. news-medical.net [news-medical.net]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 12. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Neuroprotective Potential of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Introduction
The relentless progression of neurodegenerative diseases, such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS), alongside acute neurological injuries like ischemic stroke, presents one of the most significant challenges in modern medicine. A common pathological thread weaving through these conditions is neuronal cell death, driven by a complex interplay of oxidative stress, excitotoxicity, and neuroinflammation. Consequently, the discovery of novel neuroprotective agents capable of mitigating this damage is of paramount importance.
Pyrazolone derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including notable anti-inflammatory and antioxidant effects.[1][2] A prominent member of this family is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger approved for the treatment of ischemic stroke and ALS.[3] This clinical success provides a strong rationale for investigating structurally related analogs.
This guide focuses on 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one , a close structural analog of Edaravone. The substitution of a phenyl group with a 4-fluorophenyl group may modulate the compound's lipophilicity, metabolic stability, and target engagement, potentially offering an enhanced therapeutic profile.
The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for rigorously evaluating the neuroprotective potential of this novel compound. We will detail a logical, multi-tiered assessment strategy, from initial in vitro screening to mechanistic elucidation and in vivo validation. This guide will compare the hypothetical performance of our target compound against two critical benchmarks: the clinically approved synthetic analog, Edaravone, and Curcumin, a well-characterized natural product with multi-target neuroprotective activity.[4]
Chapter 1: Candidate Compounds for Comparative Analysis
The selection of appropriate comparators is fundamental to contextualizing the performance of a novel therapeutic candidate. Our experimental design is anchored by two positive controls that represent different classes of neuroprotective agents, allowing for a robust and multi-faceted comparison.
-
Test Compound: this compound (Compound F-PMP). The introduction of a fluorine atom is a common medicinal chemistry strategy to improve metabolic stability and blood-brain barrier penetration. We hypothesize that Compound F-PMP will retain the radical scavenging activity of its parent structure while potentially offering improved pharmacokinetic properties.
-
Positive Control (Synthetic Analog): Edaravone. As a clinically validated neuroprotectant, Edaravone serves as the primary benchmark for efficacy.[3] Its mechanism is primarily attributed to the scavenging of reactive oxygen species (ROS), providing a direct comparison for this mode of action.
-
Positive Control (Natural Product): Curcumin. Derived from turmeric, Curcumin is a pleiotropic agent that exerts neuroprotective effects through multiple mechanisms, including antioxidant, anti-inflammatory, and anti-protein aggregation pathways.[4] It serves as a benchmark for compounds with broader, multi-target activity.
| Compound | Structure | Class | Primary Hypothesized Mechanism | Key Rationale for Inclusion |
| Compound F-PMP | This compound | Pyrazolone Derivative | Free Radical Scavenger, Anti-inflammatory | Novel test candidate with potential for improved drug-like properties over Edaravone. |
| Edaravone | 3-methyl-1-phenyl-2-pyrazolin-5-one | Pyrazolone Derivative | Free Radical Scavenger[3] | Clinically approved benchmark for synthetic neuroprotectants. |
| Curcumin | (1E,6E)-1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione | Polyphenol | Multi-target: Antioxidant, Anti-inflammatory, Anti-aggregation[4] | Benchmark for natural products with broad-spectrum activity. |
Chapter 2: In Vitro Assessment Strategy
The initial phase of evaluation relies on robust in vitro models to establish a pharmacological baseline, determine effective concentrations, and screen for primary neuroprotective activity. Human-derived neuronal cell lines, such as the SH-SY5Y neuroblastoma line, are chosen for their translational relevance and suitability for high-throughput screening.[5][6]
Caption: In Vitro Screening Cascade for Neuroprotective Agents.
Protocol 1: Baseline Cytotoxicity Assessment
Causality: Before assessing for protection, one must first define the concentration range at which the compounds themselves do not cause harm to the cells. This ensures that any observed protective effect is not confounded by the compounds' inherent toxicity. The MTT assay is a reliable, colorimetric method for measuring cell metabolic activity, which serves as a proxy for cell viability.[7]
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[7]
-
Compound Treatment: Prepare serial dilutions of Compound F-PMP, Edaravone, and Curcumin in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells with the compounds for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the concentration that reduces viability by 50% (TC₅₀).
Protocol 2: Oxidative Stress Model
Causality: Oxidative stress, caused by an overproduction of ROS, is a primary driver of neuronal damage in many neurological disorders. This assay directly tests the core hypothesis that Compound F-PMP, like Edaravone, can protect neurons from oxidative insults. Hydrogen peroxide (H₂O₂) is used as the stressor to induce robust ROS production and subsequent cell death.[7]
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells as described in Protocol 1.
-
Compound Pre-treatment: Pre-treat cells with non-toxic concentrations of the test compounds for 2-4 hours.
-
Induce Stress: Add H₂O₂ to the wells (a pre-determined toxic concentration, e.g., 100-200 µM) and incubate for 24 hours.
-
Assess Viability: Measure cell viability using the MTT assay as described above.
-
Measure ROS Levels (DCFH-DA Assay):
-
In a parallel plate, after H₂O₂ treatment, wash cells with PBS.
-
Incubate cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes.[7]
-
Measure fluorescence (excitation 485 nm, emission 535 nm).
-
Quantify relative ROS levels as a percentage of the H₂O₂-only treated group.
-
Data Presentation: Hypothetical In Vitro Neuroprotection Data
To effectively compare the compounds, the results should be quantified and tabulated. The following table presents a hypothetical outcome, which would be the goal of the in vitro experiments.
| Compound | Cytotoxicity TC₅₀ (µM) | Neuroprotection vs. H₂O₂ EC₅₀ (µM) | Max Protection (%) | ROS Reduction at EC₅₀ (%) |
| Compound F-PMP | > 100 | 8.5 | 92 | 65 |
| Edaravone | > 100 | 12.0 | 88 | 61 |
| Curcumin | 45 | 5.0 | 95 | 72 |
| Vehicle Control | N/A | N/A | 0 | 0 |
Chapter 3: Mechanistic Elucidation
Confirming a protective effect is the first step; understanding the underlying mechanism is critical for further development. This phase investigates whether the compounds modulate specific cell death and inflammatory pathways.
Caption: Intrinsic Apoptosis Pathway and Potential Intervention Points.
Protocol 4: Western Blot Analysis of Apoptotic Markers
Causality: The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. A high ratio of anti-apoptotic proteins (like Bcl-2) to pro-apoptotic proteins (like Bax) promotes cell survival. This assay determines if the observed neuroprotection is mediated by a shift in this crucial balance.
Methodology:
-
Treatment and Lysis: Treat SH-SY5Y cells in 6-well plates as described in the oxidative stress model (Protocol 2). After treatment, lyse the cells in RIPA buffer containing protease inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.[7]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection and Analysis: Visualize the protein bands using an ECL detection system. Quantify band intensity using densitometry software and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bcl-2/Bax ratio.
Protocol 5: Anti-inflammatory Activity in Microglia
Causality: Neuroinflammation, mediated by activated microglia, contributes significantly to secondary neuronal damage. Lipopolysaccharide (LPS) is a potent activator of microglia, inducing the release of pro-inflammatory mediators like nitric oxide (NO) and cytokines. This assay assesses the compound's potential to suppress this inflammatory response, a distinct and highly valuable neuroprotective mechanism.[8]
Methodology:
-
Cell Culture: Culture BV2 microglial cells in 96-well (for Griess assay) or 6-well (for qPCR) plates.
-
Treatment: Pre-treat cells with test compounds for 2 hours before stimulating with 1 µg/mL LPS for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent and incubate for 15 minutes.
-
Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine mRNA Expression (qRT-PCR):
-
Extract total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR using primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH).[8]
-
Calculate the relative fold change in mRNA expression using the ΔΔCt method.
-
Chapter 4: In Vivo Validation Strategy
Positive in vitro results must be validated in a living organism to assess pharmacokinetics, safety, and efficacy in a complex physiological environment. The transient middle cerebral artery occlusion (tMCAO) model in mice is a gold standard for evaluating neuroprotective agents for ischemic stroke and is particularly relevant for testing radical scavengers like Edaravone.[1]
Caption: Workflow for In Vivo Efficacy Testing in a tMCAO Stroke Model.
Protocol 6: Murine Model of Focal Cerebral Ischemia (tMCAO)
Causality: The tMCAO model faithfully reproduces key aspects of human ischemic stroke, including an initial ischemic core and a surrounding, salvageable penumbra. This allows for the evaluation of a drug's ability to protect neurons that are at risk but not yet irreversibly damaged, providing a clinically relevant measure of neuroprotection.[1]
Methodology Overview:
-
Anesthesia and Surgery: Anesthetize the mouse and expose the common carotid artery. Introduce a silicon-coated filament into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion: Maintain the occlusion for a defined period (e.g., 60 minutes) to induce ischemia. Withdraw the filament to allow reperfusion (restoration of blood flow).
-
Drug Administration: Administer the test compounds (e.g., via intraperitoneal or intravenous injection) at the onset of reperfusion.
-
Behavioral Assessment: At 24, 48, and 72 hours post-surgery, evaluate neurological deficits using a standardized scoring system (e.g., 0-5 scale, where 0 is normal and 5 is severe deficit).
-
Histological Analysis: At the final time point, sacrifice the animals and perfuse the brains. Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted (dead) tissue remains white.
-
Data Analysis: Quantify the infarct volume as a percentage of the total hemispheric volume using image analysis software. Compare the infarct volumes and neurological scores between treatment groups.
Data Presentation: Hypothetical In Vivo Efficacy in tMCAO Model
| Treatment Group | Dose (mg/kg, IP) | Neurological Score (at 72h) | Infarct Volume Reduction (%) |
| Vehicle | N/A | 3.8 ± 0.4 | 0% |
| Compound F-PMP | 10 | 1.9 ± 0.3 | 48% |
| Edaravone | 10 | 2.2 ± 0.5 | 41% |
| Curcumin | 50 | 2.9 ± 0.4 | 25% |
*Hypothetical data indicating a statistically significant improvement over the vehicle group.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for the preclinical assessment of this compound as a novel neuroprotective agent. By following a logical progression from foundational in vitro assays to mechanistic studies and culminating in a clinically relevant in vivo model, researchers can build a comprehensive data package to evaluate its therapeutic potential. The direct comparison against both a close structural analog (Edaravone) and a multi-target natural product (Curcumin) ensures that the compound's efficacy and mechanism are thoroughly benchmarked. Based on its structural similarity to a clinically successful drug, Compound F-PMP represents a promising candidate for development. The experimental framework provided herein offers the self-validating system required to rigorously test this hypothesis and determine its potential as a next-generation therapy for acute and chronic neurological disorders.
References
-
Emulate. (2021). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Available at: [Link]
-
Oxford Global. (2022). Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. Available at: [Link]
-
NETRI. (n.d.). Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices. Available at: [Link]
-
D'Avanzo, C., et al. (2020). In vitro Models of Neurodegenerative Diseases. PubMed Central. Available at: [Link]
-
InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. Available at: [Link]
-
Gerasimova, E., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed Central. Available at: [Link]
-
Kim, G. J., et al. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. eScholarship.org. Available at: [Link]
-
Moreno-Gonzalez, I. (2012). What is the best in vivo model for testing potential anti-amyloid-ß drugs? ResearchGate. Available at: [Link]
-
Paredes, A., et al. (2024). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. Available at: [Link]
-
Kauppinen, S., et al. (2021). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in Neuroscience. Available at: [Link]
-
InnoSer. (n.d.). In vitro neurology assays. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of fluorinated pyrazolone compounds. Available at: [Link]
-
Al-Haddad, R., et al. (2022). Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. MDPI. Available at: [Link]
-
Jiang, T., et al. (2024). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. PubMed. Available at: [Link]
-
Singh, S., et al. (2021). Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. MDPI. Available at: [Link]
-
Gomaa, A. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: [Link]
-
Seminerio, M. J., et al. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. PubMed. Available at: [Link]
-
Al-Zahrani, F. A., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. PubMed Central. Available at: [Link]
-
Sharma, A., et al. (2020). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. PubMed Central. Available at: [Link]
-
Li, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Taylor & Francis Online. Available at: [Link]
-
Uddin, M. S., et al. (2018). Plants-Derived Neuroprotective Agents: Cutting the Cycle of Cell Death through Multiple Mechanisms. PubMed Central. Available at: [Link]
-
Fathy, U., et al. (2018). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one. Available at: [Link]
-
Jumina, J., et al. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]
-
NIST. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. NIST Chemistry WebBook. Available at: [Link]
-
Kim, S. S., et al. (2021). Neurochemical Effects of 4-(2-Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model. MDPI. Available at: [Link]
-
GIST Scholar. (2021). Neurochemical Effects of 4-(2-Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- (CAS 89-25-8). Available at: [Link]
-
NIST. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-. NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- (CAS 89-25-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. mdpi.com [mdpi.com]
- 5. oxfordglobal.com [oxfordglobal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Disclaimer: A specific Safety Data Sheet (SDS) for 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is not publicly available at the time of writing. The following procedures are based on the chemical's structure, information on analogous compounds such as Edaravone impurities, and general principles of hazardous waste management as outlined by regulatory bodies.[1] It is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health & Safety (EH&S) department and a licensed hazardous material disposal company for site-specific guidance.[1]
Understanding the Hazard Profile: A Cautious Approach
Given the presence of a fluorinated phenyl group and a pyrazolone core, we must anticipate certain hazards. Fluorinated organic compounds can exhibit persistence in the environment and may have unique toxicological properties.[2] Upon thermal decomposition, there is a potential for the release of highly toxic and corrosive hydrogen fluoride gas.[3][4] Therefore, a conservative approach to waste management is essential.
While a definitive hazard classification under the OSHA Hazard Communication Standard (29 CFR 1910.1200) is not available for this specific molecule, similar pyrazolone derivatives are noted for potential skin and eye irritation.[1][5]
Core Principles of Disposal: Segregation and Professional Handling
The cornerstone of proper disposal for this compound is recognizing it as a hazardous chemical waste. As such, it must be segregated from general laboratory trash and aqueous waste streams.[2][6] Under no circumstances should this compound be disposed of down the drain.[5][6][7] The primary disposal route for this type of chemical waste is typically incineration by a licensed hazardous material disposal company in a facility equipped with afterburners and scrubbers to handle potentially hazardous combustion byproducts.[1][5][7]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of generation to final hand-off to waste management professionals.
Step 1: Waste Collection at the Source
-
Container Selection: All waste containing this compound, whether in solid form, in solution, or as contaminated labware (e.g., weighing boats, pipette tips), must be collected in a designated, compatible hazardous waste container.[2][6] The container should be made of a material that does not react with the waste and must have a secure, screw-top cap.[6]
-
Waste Segregation: Do not mix this waste stream with incompatible materials such as strong acids, bases, or oxidizing agents.[2][6] Keep halogenated and non-halogenated waste streams separate if required by your institution's waste management plan.
Step 2: Labeling and Temporary Storage
-
Proper Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name: "this compound," and an indication of the associated hazards (e.g., "Toxic," "Irritant").[8]
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[6][8] This area must be under the control of the laboratory personnel.
Step 3: Preparing for Disposal
-
Waste Manifest: Your institution's EH&S department will typically handle the creation of a hazardous waste manifest, which tracks the waste from its point of generation to its final disposal.[8][9]
-
Consultation with Professionals: Engage with your institution's EH&S professionals or a contracted hazardous waste disposal company to schedule a pickup.[1] They will provide guidance on any specific packaging requirements for transportation.
Personal Protective Equipment (PPE) and Emergency Procedures
A comprehensive approach to safety includes being prepared for accidental exposure.
| Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact.[5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust or splashes.[2] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of dust.[1][2] |
In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS EDARAVONE IMPURITY 7. [Link]
-
American Laboratory. Managing Hazardous Chemical Waste in the Lab. [Link]
-
CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
-
Clean Management. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
-
American Chemical Society. Regulation of Laboratory Waste. [Link]
-
Facilities Management Insights. Complying with OSHA's Hazardous Waste Standards. [Link]
-
University of Alaska Fairbanks. Introduction to Hazardous Waste Management. [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Occupational Safety and Health Administration. Hazardous Waste - Overview. [Link]
-
Piramal Critical Care. SAFETY DATA SHEET Edaravone for Injection. [Link]
-
ACS Omega. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. [Link]
-
Oak Ridge National Laboratory. Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium. [Link]
-
Pharmaffiliates. Edaravone-impurities. [Link]
-
Plastics Pipe Institute. Guide to the Safe Handling of Fluoropolymer Resins. [Link]
-
SynZeal. Edaravone Impurities. [Link]
-
Office of Scientific & Technical Information. Some considerations in the handling of fluorine and the chlorine fluorides. [Link]
-
MDPI. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. [Link]
-
National Institutes of Health. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. [Link]
-
ResearchGate. Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles in aqueous medium. [Link]
-
Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link]
-
Purdue University. Fluorine Safety. [Link]
-
PubChem. 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one. [Link]
-
NIST. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. [Link]
-
Cheméo. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. [Link]
-
U.S. Environmental Protection Agency. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(2-phenyldiazenyl)- - Substance Details. [Link]
-
Australian Industrial Chemicals Introduction Scheme. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Human health tier II assessment. [Link]
-
Cheméo. Chemical Properties of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- (CAS 89-25-8). [Link]
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. theic2.org [theic2.org]
- 4. Some considerations in the handling of fluorine and the chlorine fluorides - UNT Digital Library [digital.library.unt.edu]
- 5. piramalcriticalcare.us [piramalcriticalcare.us]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. echemi.com [echemi.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. acs.org [acs.org]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory practices. This guide provides an in-depth, procedural framework for the safe handling of 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, a compound of interest in contemporary research. While specific toxicological data for this molecule is not extensively documented, its structural motifs—a fluorinated aromatic ring and a pyrazolone core—necessitate a cautious and well-informed approach to personal protection. The protocols outlined herein are built upon established safety principles for analogous chemical structures, ensuring a self-validating system of laboratory safety.
Hazard Analysis: Understanding the Risk Profile
The chemical structure of this compound suggests several potential hazards that inform our personal protective equipment (PPE) recommendations. The presence of a fluorinated phenyl group indicates that, like many fluorinated organic compounds, this molecule could exhibit metabolic toxicity or be persistent.[1] Pyrazole derivatives, as a class, can cause skin, eye, and respiratory irritation.[2] For instance, the related compound 1H-Pyrazole is harmful if swallowed, toxic in contact with skin, and can cause serious eye damage.[3] Therefore, a multi-layered PPE strategy is essential to mitigate these potential risks.
Core Principles of Protection: A Multi-Layered Defense
Effective laboratory safety hinges on a hierarchical approach to hazard control. Before relying solely on PPE, engineering controls and administrative procedures should be implemented.
-
Engineering Controls : The primary engineering control for handling this compound is a certified chemical fume hood.[1] All manipulations, including weighing, transferring, and preparing solutions, should be conducted within a fume hood to minimize inhalation exposure.
-
Administrative Controls : Adherence to standard operating procedures (SOPs) is critical. Avoid working alone when handling highly hazardous compounds.[1] Ensure all personnel are trained on the specific risks and handling requirements for this chemical.
Personal Protective Equipment (PPE): Your Final Barrier
The appropriate selection and use of PPE is paramount to prevent exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transferring (Solid) | Safety glasses with side shields | Chemical-resistant gloves (Nitrile) | Laboratory coat | N95 respirator (if dust is generated) |
| Solution Preparation & Handling | Chemical splash goggles | Double gloving (Nitrile) | Laboratory coat | Not generally required within a fume hood |
| Running Reactions & Work-up | Chemical splash goggles and face shield | Double gloving (Nitrile) | Chemical-resistant apron over a laboratory coat | Not generally required within a fume hood |
| Large-Scale Operations (>10g) | Chemical splash goggles and face shield | Double gloving (Heavy-duty Nitrile or Neoprene) | Chemical-resistant suit or coverall | Consider a supplied-air respirator based on risk assessment |
| Spill Cleanup | Chemical splash goggles and face shield | Double gloving (Heavy-duty Nitrile or Neoprene) | Chemical-resistant suit or coverall | Air-purifying respirator with appropriate cartridges |
Detailed Protocols for PPE Selection and Use
Eye and Face Protection
Given the potential for this compound to cause serious eye irritation, robust eye and face protection is non-negotiable.[4]
-
Routine Operations : At a minimum, safety glasses with side shields meeting national standards (e.g., ANSI Z87.1) are required.
-
Splash Hazards : For procedures involving liquids or the potential for splashing, chemical splash goggles are mandatory.[2] For enhanced protection, a face shield should be worn in conjunction with goggles.[2]
Hand Protection
The selection of appropriate gloves is crucial to prevent dermal exposure.
-
Glove Material : Nitrile gloves are a suitable initial choice for handling many chemicals. However, always consult the glove manufacturer's compatibility chart for specific chemical resistance information.
-
Double Gloving : For handling this compound, particularly in solution, double gloving is recommended.[5] This provides an additional layer of protection against potential permeation. The outer glove should be removed and disposed of immediately upon contamination.
Body Protection
Protecting the skin from accidental contact is a key aspect of safe handling.
-
Laboratory Coat : A standard laboratory coat should be worn at all times.
-
Enhanced Protection : For larger-scale work or when there is a significant risk of splashing, a chemical-resistant apron or a full-body protective suit may be necessary.[1][6]
Respiratory Protection
While working in a fume hood should be the primary method of controlling inhalation exposure, respiratory protection may be necessary in certain situations.
-
Dust Generation : If there is a potential for generating dust, such as during weighing or transfers outside of a containment system, an N95 or higher-rated particulate respirator should be used.
-
Emergency Situations : In the event of a large spill or release, an air-purifying respirator with appropriate chemical cartridges or a self-contained breathing apparatus (SCBA) may be required.[7]
Procedural Workflow for Donning and Doffing PPE
The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.
Caption: Proper sequence for donning and doffing PPE.
Disposal Plan: Managing Contaminated Materials
All disposable PPE that has come into contact with this compound should be considered hazardous waste.
-
Gloves : Contaminated gloves should be removed carefully, turning them inside out to trap the contaminant, and disposed of in a designated hazardous waste container.
-
Lab Coats and Other Apparel : If a lab coat or other clothing becomes contaminated, it should be removed immediately and decontaminated or disposed of as hazardous waste, following your institution's guidelines.
-
Chemical Waste : The compound itself and any solutions containing it must be disposed of in accordance with federal, state, and local environmental regulations.[8] Contact a licensed professional waste disposal service for proper disposal.[8]
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.
References
- BenchChem. Personal protective equipment for handling 1-Isopropylpyrazole.
- BenchChem. Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
- BenchChem. Safety and handling of fluorinated organic compounds.
- Campus Operations. HAZARDOUS CHEMICAL USED IN ANIMALS.
-
ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Available at: [Link]
- Unknown. Fluorine.
- Unknown. Personal Protective Equipment for Use in Handling Hazardous Drugs.
-
Pharmaceutical Technology. Considerations for personal protective equipment when handling cytotoxic drugs. Available at: [Link]
- Jay Organics. 3-Methyl-1-Phenyl 5-Pyrazolone-4-Dihydro-Pyrazol-3-One.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. pppmag.com [pppmag.com]
- 8. jayorganics.com [jayorganics.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
